5-Aminocyclohex-3-ene-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminocyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6H,2,4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUDZMWPQSGONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 5-Aminocyclohex-3-ene-1-carboxylic Acid: A Technical Guide
Executive Summary
The development of conformationally restricted amino acids is a cornerstone of modern peptidomimetic design and neuropharmacology. 5-Aminocyclohex-3-ene-1-carboxylic acid [1] serves as a highly valuable cyclic
The Architectural Challenge: 1,3-Disubstitution in Cyclohexenes
Direct synthesis of a 1,5-disubstituted cyclohexene (which equates to a 1,3-relationship between the functional groups) via a standard Diels-Alder cycloaddition is notoriously difficult. The "ortho/para" directing rules of standard dienes and dienophiles overwhelmingly favor 1,2- or 1,4-disubstituted products.
To bypass this limitation, our strategy relies on the late-stage functionalization of a pre-formed, commercially available carbocycle: cyclohex-3-ene-1-carboxylic acid . By leveraging the inherent steric and electronic biases of this starting material, we can direct an allylic amination specifically to the C5 position.
Retrosynthetic Blueprint & Mechanistic Causality
The synthesis relies on a four-step sequence: esterification, regioselective allylic bromination, nucleophilic azidation, and chemoselective reduction followed by saponification.
-
Regiocontrol in Bromination: The Wohl-Ziegler bromination [2] of the methyl ester presents a regioselectivity challenge, as both C2 and C5 are allylic to the C3=C4 double bond. However, the bulky ester group at C1 imposes significant steric hindrance on the adjacent C2 position. Furthermore, the electron-withdrawing carboxylate inductively deactivates C2 towards radical formation. Consequently, hydrogen abstraction by the succinimidyl radical occurs preferentially at the less hindered C5 position.
-
Chemocontrol in Reduction: Catalytic hydrogenation (e.g., Pd/C, H
) of the intermediate azide would risk concomitant reduction of the endocyclic C3=C4 double bond. To preserve the alkene, we employ the Staudinger reaction [3]. Triphenylphosphine (PPh ) selectively attacks the azide to form a phosphazene intermediate, which hydrolyzes to the primary amine, leaving the alkene entirely intact.
Caption: Retrosynthetic workflow and forward synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid.
Validated Synthetic Protocols
Every step in this workflow is designed as a self-validating system, ensuring that the chemist can confirm success before proceeding to the next intermediate.
Step 1: Esterification
Protocol: Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H
Step 2: Regioselective Allylic Bromination
Protocol: Dissolve the methyl ester (1.0 eq) in anhydrous CCl
Step 3: Azidation (S 2 Inversion)
Protocol: Dissolve the crude bromide (1.0 eq) in anhydrous DMF (0.3 M). Add sodium azide (NaN
Step 4: Staudinger Reduction
Protocol: Dissolve the azide (1.0 eq) in a THF/H
Step 5: Saponification & Zwitterion Precipitation
Protocol: Dissolve the amino ester (1.0 eq) in THF/H
Spectral Validation & Data Presentation
Accurate characterization is critical to confirm both the regiochemistry (C5 vs. C2 substitution) and the preservation of the alkene. The following table summarizes the expected spectral data for the final zwitterionic product.
| Analytical Method | Target Signal / Value | Structural Assignment & Causality |
| C3, C4 alkene protons. Confirms the double bond survived the Staudinger reduction. | ||
| C5 methine (CH-NH | ||
| C=O (Carboxylate). Shift is characteristic of a deprotonated COO | ||
| C3, C4 (Alkene carbons). | ||
| ESI-MS (Positive Mode) | m/z 142.1 | [M+H] |
| FT-IR (ATR) | 3300–2800 cm⁻¹, 1580 cm⁻¹ | Broad N-H/O-H stretch and asymmetric COO |
Pharmacological Significance: Rigid GABA-A Modulators
The conformational flexibility of endogenous GABA allows it to bind to multiple receptor subtypes (GABA-A, GABA-B, GABA-C), often leading to off-target effects. By embedding the
This rigidity pre-organizes the molecule into a specific 3D geometry. When this geometry aligns with the GABA-A receptor binding pocket, the entropic penalty of binding is drastically reduced, leading to enhanced receptor affinity and potent allosteric modulation.
Caption: Pharmacological pathway of conformationally restricted GABA analogs at the GABA-A receptor.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 10419269, 5-Amino-cyclohex-3-enecarboxylic acid." PubChem. Available at:[Link]
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction." Organic Chemistry Portal. Available at:[Link]
-
Organic Chemistry Portal. "Staudinger Reaction." Organic Chemistry Portal. Available at:[Link]
-
Levandovskiy, I. A., et al. "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons." Future Medicinal Chemistry 3.2 (2011): 223-241. Available at:[Link]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 5-Aminocyclohex-3-ene-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and detailed structural elucidation of 5-aminocyclohex-3-ene-1-carboxylic acid. This molecule, a conformationally restricted analogue of neurotransmitters, is of significant interest to researchers in medicinal chemistry and drug development. This document outlines the rationale behind experimental design for its synthesis and characterization, employing a suite of modern analytical techniques. Detailed protocols for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are provided, alongside a discussion of the interpretation of the resulting data. This guide is intended to serve as a valuable resource for scientists engaged in the design and development of novel therapeutics targeting the central nervous system.
Introduction: The Significance of Constrained Analogues
In the realm of medicinal chemistry, the principle of conformational restriction is a powerful tool for enhancing the potency, selectivity, and pharmacokinetic properties of biologically active molecules. By limiting the number of accessible conformations, a molecule can be "locked" into a bioactive shape, leading to a more favorable interaction with its biological target. 5-Aminocyclohex-3-ene-1-carboxylic acid represents a structurally intriguing scaffold that embodies this principle. As a cyclic analogue of gamma-aminobutyric acid (GABA), it holds potential for the development of novel therapeutics for neurological disorders. Its rigid cyclohexene ring imposes significant conformational constraints compared to the flexible backbone of GABA, making it a valuable probe for studying receptor binding and a promising starting point for drug discovery programs.[1][2]
The strategic incorporation of both an amine and a carboxylic acid functional group onto the cyclohexene core provides opportunities for diverse chemical modifications and the exploration of structure-activity relationships (SAR).[2] Understanding the precise three-dimensional arrangement of these functional groups and the overall molecular architecture is paramount for rational drug design. This guide will delve into the methodologies required to unambiguously determine the structure and chemical nature of this important molecule.
Synthesis and Chemical Properties
The synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid and its derivatives can be approached through various synthetic routes, often involving multi-step sequences that require careful control of stereochemistry. While a detailed exploration of all possible synthetic strategies is beyond the scope of this guide, a general conceptual workflow is presented below. A key consideration in the synthesis is the introduction of the amino and carboxylic acid functionalities with the desired stereochemical relationship (cis or trans). This is often achieved through stereoselective reactions or by employing chiral starting materials.[3][4]
The chemical properties of 5-aminocyclohex-3-ene-1-carboxylic acid are dictated by the interplay of its constituent functional groups. The carboxylic acid moiety imparts acidic properties, allowing for the formation of salts and esters.[5][6] The amino group provides a basic center, enabling the formation of ammonium salts and amides.[7] The olefinic double bond within the cyclohexene ring offers a site for further functionalization through reactions such as hydrogenation or epoxidation. The molecule's overall polarity and solubility are influenced by the pH of the surrounding medium, a critical factor in biological systems.
General Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid, highlighting the key transformations involved. The specific reagents and conditions would be optimized based on the desired stereoisomer and overall yield.
Caption: Conceptual workflow for the synthesis of the target molecule.
Comprehensive Structure Elucidation
The unambiguous determination of the chemical structure of 5-aminocyclohex-3-ene-1-carboxylic acid requires a multi-faceted analytical approach. The following sections detail the application of key spectroscopic techniques for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemical relationships.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum of 5-aminocyclohex-3-ene-1-carboxylic acid will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons.
-
Olefinic Protons: The protons attached to the double bond (C=C-H) are expected to resonate in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the π-electron system.
-
Aliphatic Protons: The protons on the saturated carbons of the cyclohexene ring will appear in the upfield region, generally between 1.5 and 3.5 ppm. The exact chemical shifts will depend on their proximity to the electron-withdrawing amino and carboxylic acid groups.
-
Protons adjacent to Functional Groups: The protons on the carbons bearing the amino (-CH-NH₂) and carboxylic acid (-CH-COOH) groups will be shifted further downfield compared to other aliphatic protons.
-
Amine and Carboxylic Acid Protons: The protons of the -NH₂ and -COOH groups are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent and concentration. The carboxylic acid proton typically appears as a broad singlet at a very downfield position (often >10 ppm).
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) will be the most downfield signal, typically appearing in the range of 170-185 ppm.
-
Olefinic Carbons: The carbons of the double bond (C=C) will resonate in the region of 120-140 ppm.
-
Aliphatic Carbons: The saturated carbons of the ring will appear in the upfield region, generally between 20 and 60 ppm. The carbons attached to the nitrogen and the carbonyl group will be at the lower end of this range.
Table 1: Predicted NMR Data for 5-Aminocyclohex-3-ene-1-carboxylic Acid
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | - | 170 - 185 |
| Olefinic (C=C) | 5.0 - 6.5 | 120 - 140 |
| CH-COOH | 2.5 - 3.5 | 40 - 55 |
| CH-NH₂ | 2.5 - 3.5 | 45 - 60 |
| Aliphatic CH₂ | 1.5 - 2.5 | 20 - 40 |
| Carboxylic Acid (OH) | >10 (broad) | - |
| Amine (NH₂) | 1.0 - 4.0 (broad) | - |
3.1.3. Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
3.2.1. Expected Fragmentation Pattern
Under electron impact (EI) or electrospray ionization (ESI), 5-aminocyclohex-3-ene-1-carboxylic acid will generate a molecular ion peak (M⁺) corresponding to its molecular weight (141.17 g/mol ).[8] The molecule will also undergo characteristic fragmentation.
-
Loss of the Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a neutral radical, resulting in a significant peak at [M-45]⁺.
-
Loss of the Amino Group: The loss of the amino group (-NH₂) as a neutral radical can also occur, leading to a peak at [M-16]⁺.
-
Ring Fragmentation: The cyclohexene ring can undergo retro-Diels-Alder reactions or other rearrangements, leading to a complex pattern of fragment ions that can provide further structural information.
3.2.2. Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as ESI or APCI (Atmospheric Pressure Chemical Ionization), to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the structural assignment.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
3.3.1. Characteristic IR Absorptions
The IR spectrum of 5-aminocyclohex-3-ene-1-carboxylic acid will show characteristic absorption bands for its functional groups.[9][10]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][12]
-
N-H Stretch (Amine): A moderate absorption in the range of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine. This may appear as a single or double peak.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[12]
-
C=C Stretch (Alkene): A weak to moderate absorption around 1640-1680 cm⁻¹ will be present due to the C=C double bond in the cyclohexene ring.
-
C-N Stretch (Amine): A moderate absorption in the region of 1020-1250 cm⁻¹ is attributable to the C-N stretching vibration.
-
C-O Stretch (Carboxylic Acid): A strong absorption between 1210 and 1320 cm⁻¹ is due to the C-O stretching of the carboxylic acid.[9]
Table 2: Key Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| N-H (Amine) | 3300 - 3500 | Moderate |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C (Alkene) | 1640 - 1680 | Weak-Moderate |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-N (Amine) | 1020 - 1250 | Moderate |
3.3.2. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). For KBr pellets, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule to confirm its structure.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow for the comprehensive structural elucidation of 5-aminocyclohex-3-ene-1-carboxylic acid, integrating the data from the different analytical techniques.
Caption: Integrated workflow for structural elucidation.
Conclusion and Future Directions
This technical guide has provided a detailed framework for the synthesis and comprehensive structural elucidation of 5-aminocyclohex-3-ene-1-carboxylic acid. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can confidently determine the chemical structure and properties of this and related molecules. The insights gained from such detailed characterization are fundamental to the advancement of drug discovery programs targeting neurological disorders.
Future research in this area could focus on the stereoselective synthesis of different isomers of 5-aminocyclohex-3-ene-1-carboxylic acid to explore their differential biological activities. Furthermore, the functional groups of this scaffold provide ample opportunities for the creation of diverse chemical libraries for high-throughput screening. The continued application of the principles and techniques outlined in this guide will be instrumental in unlocking the full therapeutic potential of this promising class of constrained amino acid analogues.
References
- Bryans, J. S., & Wustrow, D. J. (1999). 3-Substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(9), 991.
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CAS Common Chemistry. (n.d.). (3R,4S,5R)-5-Amino-3,4-dihydroxy-1-cyclohexene-1-carboxylic acid. Retrieved from [Link]
- Eurek, S., & Gryko, D. (2012). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 6, 41-46.
- Field, M. J., Gleave, R. J., & Gfesser, G. A. (2005). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. Bioorganic & Medicinal Chemistry Letters, 15(16), 3745-3749.
- Google Patents. (2007). A Process Suitable for Industrial Scale Production of Gabapentin.
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PubChem. (n.d.). 5-Amino-cyclohex-3-enecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). (R)-5-Amino-1,3-cyclohexadiene-1-carboxylic acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). (3R,4S,5R)-5-Amino-3,4-dihydroxy-1-cyclohexene-1-carboxylic acid. Retrieved from [Link]
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ChemHelp ASAP. (2023, August 31). interpretation of three sample infrared spectra [Video]. YouTube. [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
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LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved from [Link]
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Save My Exams. (n.d.). NMR SCT. Retrieved from [Link]
- Alker, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(26), 5679-5687.
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BuyersGuideChem. (n.d.). (1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid suppliers and producers. Retrieved from [Link]
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Unlocking the Pharmacological Potential of 5-Aminocyclohex-3-ene-1-carboxylic Acid Derivatives: A Technical Guide
Executive Summary & Structural Rationale
The 5-aminocyclohex-3-ene-1-carboxylic acid scaffold is a highly versatile, conformationally restricted pharmacophore. Unlike linear amino acids, the presence of the C3=C4 double bond locks the cyclohexene ring into a rigid half-chair conformation. This steric restriction precisely orientates the C1-carboxylic acid and C5-amino groups in three-dimensional space, allowing it to act as a structural mimic for various endogenous ligands and transition states.
By functioning as a cyclic
Fig 1: Pleiotropic pharmacological targets of the 5-aminocyclohex-3-ene-1-carboxylic acid scaffold.
Core Biological Activities
Antiviral Therapeutics: Neuraminidase & Maturation Inhibition
The cyclohex-3-ene-1-carboxylic acid moiety serves as a critical structural vector in antiviral drug design[4]. When conjugated with plant triterpenoids like betulinic acid, these derivatives act as potent HIV-1 maturation inhibitors. By replacing the para-substituted benzoic acid moiety with a fluorinated cyclohex-3-ene-1-carboxylic acid, researchers have successfully disrupted the proteolysis of the CA-SP1 junction, overcoming resistance seen in earlier generation inhibitors like bevirimat[2],[5].
Furthermore, the 5-amino monomer structurally mimics the oxocarbenium transition state of sialic acid. This allows the derivative to competitively bind the active site of viral neuraminidase (NA), preventing the release of nascent virions from the host cell[6].
Oncology: Modulating the PCNA Ubiquitination Cascade
In cancer therapeutics, overcoming DNA damage tolerance is a major hurdle. Derivatives containing the cyclohex-3-ene-1-carboxylic acid scaffold, such as the xanthene derivative NSC 157411, have demonstrated the unique ability to inhibit Rad6 function[7]. By directly binding to Rad6 (
Fig 2: Disruption of the Rad6-Rad18 ubiquitination cascade by cyclohexene derivatives.
Anti-inflammatory & Antinociceptive Pathways
Recent structure-activity relationship (SAR) studies have highlighted the synthesis of amidrazone derivatives containing the cyclohex-3-ene-1-carboxylic acid system. These compounds exhibit high potency in suppressing pro-inflammatory cytokines, specifically reducing TNF-
Quantitative Data Summary
To facilitate rapid SAR comparisons, the table below consolidates the biological efficacy of various cyclohex-3-ene-1-carboxylic acid derivatives across different therapeutic targets.
| Derivative Class | Primary Target | Biological Effect | Potency Range / Efficacy |
| Triterpenoid Conjugates | HIV-1 CA-SP1 Junction | Maturation Inhibition | |
| Xanthene Derivatives (NSC 157411) | Rad6-Rad18 Complex | Ubiquitination Blockade | |
| Amidrazone Derivatives | TNF- | Anti-inflammatory | 81% TNF- |
| 5-Aminocyclohexene Monomers | Viral Neuraminidase | Sialic Acid Cleavage Block | |
| Conformationally Restricted Analogues | Neuromodulation |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that experimental protocols must not merely list steps, but establish a chain of causality and internal validation. Below are two highly robust workflows for evaluating these derivatives.
Protocol A: Fluorometric Neuraminidase Inhibition (MUNANA) Assay
Causality: Cleavage of the 4-methylumbelliferyl-
-
Reagent Preparation: Prepare the assay buffer (32.5 mM MES, 4 mM
, pH 6.5). Note: The acidic pH is strictly required as viral neuraminidase exhibits optimal catalytic geometry at pH 6.0-6.5. -
Enzyme & Inhibitor Pre-incubation: Add 10 µL of recombinant NA enzyme to a 96-well black opaque plate. Add 10 µL of the derivative (serial dilutions from 10 µM to 0.1 nM). Causality: Pre-incubation allows for steady-state binding, which is crucial because transition-state analogues often exhibit slow-binding kinetics.
-
Substrate Addition: Initiate the reaction by adding 30 µL of 100 µM MUNANA substrate.
-
Kinetic Measurement: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 60 minutes at 37°C.
-
Self-Validation Check: Calculate the Z'-factor using vehicle (DMSO) as a negative control and Oseltamivir carboxylate (1 µM) as a positive control. The assay is only deemed valid if
.
Fig 3: Self-validating MUNANA workflow for evaluating viral neuraminidase inhibition kinetics.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology for Modulation
Causality: To unequivocally prove that the 5-aminocyclohex-3-ene-1-carboxylic acid acts as a conformationally restricted GABA analogue[3], whole-cell patch-clamp on HEK293T cells expressing
-
Cell Preparation: Culture HEK293T cells transiently expressing human
receptor subunits. -
Buffer Optimization:
-
Intracellular Solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3). Causality:
is specifically chosen to block voltage-gated potassium channels, perfectly isolating the chloride current. -
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Compound Application: Using a rapid perfusion system, apply 100 µM GABA (control) to establish
, followed by wash-out, and subsequent application of the 5-aminocyclohexene derivative. -
Pharmacological Validation: Co-apply 10 µM bicuculline (a competitive
antagonist) alongside the derivative. Complete abolition of the inward current self-validates that the derivative's activity is strictly -mediated, ruling out non-specific membrane disruption.
References
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI Molecules (2025) URL:[Link]
-
A series of xanthenes inhibiting Rad6 function and Rad6-Rad18 interaction in the PCNA ubiquitination cascade Source: PubMed Central (PMC) / National Institutes of Health (2022) URL:[Link]
-
Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents Source: PubMed Central (PMC) / Preprints.org (2023) URL:[Link]
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5-Aminocyclohex-3-ene-1-carboxylic Acid: A Conformationally Restricted GABA Analogue for Targeted Neuropharmacology
Executive Summary: The Rationale for Conformational Restriction
Endogenous γ-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Because its aliphatic four-carbon backbone is highly flexible, GABA can adopt multiple low-energy spatial conformations (ranging from fully extended to tightly folded). This flexibility allows it to act as a universal ligand across a vast array of targets, including ionotropic GABA_A/GABA_C receptors, metabotropic GABA_B receptors, GABA transporters (GAT1-4, BGT-1), and the catabolic enzyme GABA aminotransferase (GABA-AT)[1].
To deconvolute this polypharmacology, medicinal chemists employ conformational restriction . By embedding the GABA pharmacophore into a rigid cyclic scaffold—yielding compounds like 5-aminocyclohex-3-ene-1-carboxylic acid —we lock the dihedral angles between the basic amine and the acidic carboxylate. This structural rigidification drastically reduces the entropic penalty upon binding and transforms a promiscuous endogenous substrate into a highly selective pharmacological probe[2].
Structural Dynamics & Molecular Geometry
The design of 5-aminocyclohex-3-ene-1-carboxylic acid is not arbitrary; it is a precise geometric calculation intended to map the steric dimensions of GABAergic binding pockets.
-
The Half-Chair Conformation: The introduction of the endocyclic double bond (C3=C4) into the six-membered ring forces the molecule into a rigid "half-chair" conformation. This restricts the internal rotation of the
and dihedral angles that are otherwise freely rotatable in linear GABA. -
Stereochemical Control: The relative stereochemistry of the functional groups dictates target selectivity. The trans isomer mimics the extended conformation of GABA (preferentially bound by GATs and GABA_B receptors), while the cis isomer mimics the folded conformation (preferentially bound by GABA_A receptors)[3].
-
Electronic Topography: Unlike saturated analogues (e.g., gabapentin or simple cyclohexanes), the
-system of the cyclohexene double bond can participate in unique cation- or - stacking interactions with aromatic residues (like Tyrosine or Tryptophan) within the receptor's hydrophobic binding cleft.
Pharmacological Targets and Mechanistic Pathways
Conformationally restricted cyclohexene analogues serve as critical tools for isolating specific nodes within the GABAergic signaling network.
Fig 1. Pharmacological targets and intervention pathways of restricted GABA analogues.
GABA Transporters (GATs)
Cyclic GABA analogues are potent modulators of GABA transporters. The rigid cyclohexene backbone prevents the conformational flip required for substrate translocation across the neuronal membrane. Consequently, the analogue acts as a competitive inhibitor rather than a substrate, elevating synaptic GABA levels without triggering the rapid receptor desensitization seen with direct agonists[1].
GABA Aminotransferase (GABA-AT)
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for GABA degradation. While 5-aminocyclohex-3-ene-1-carboxylic acid acts as a robust active-site probe, its halogenated derivatives (e.g., 5-amino-2-fluorocyclohex-3-ene-1-carboxylic acid) are utilized as mechanism-based irreversible inactivators. Upon binding, they undergo an enzyme-catalyzed elimination-aromatization pathway, forming a permanent covalent adduct with the PLP cofactor and completely disabling the enzyme[4].
Validated Experimental Workflows
To ensure high-fidelity data when profiling 5-aminocyclohex-3-ene-1-carboxylic acid, application scientists must utilize self-validating assay systems. Below are the gold-standard protocols for evaluating transporter affinity and enzyme kinetics.
Protocol A: [3H]-GABA Competitive Uptake Assay in Cortical Synaptosomes
Causality & Rationale: We utilize freshly isolated rat cortical synaptosomes rather than solubilized recombinant proteins. Synaptosomes preserve the native lipid raft microenvironment and endogenous electrochemical gradients (Na⁺/Cl⁻) that are absolutely essential for maintaining GATs in their physiologically relevant conformation[3].
-
Synaptosome Preparation: Homogenize rat cortices in ice-cold 0.32 M sucrose buffer. (Causality: Isotonic sucrose prevents the osmotic lysis of the delicate synaptic terminals). Centrifuge at 1,000 × g to remove cellular debris, then at 10,000 × g to pellet the synaptosomes (P2 fraction).
-
Equilibration: Resuspend the P2 pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 1 mM aminooxyacetic acid (AOAA). (Causality: AOAA is a potent GABA-AT inhibitor; its inclusion prevents the metabolic degradation of the radioligand during the assay).
-
Ligand Incubation: Incubate the synaptosome suspension with 10 nM [3H]-GABA and varying concentrations (1 nM – 100 μM) of 5-aminocyclohex-3-ene-1-carboxylic acid at 30°C for exactly 5 minutes.
-
Termination & Rapid Filtration: Terminate the reaction by the rapid addition of ice-cold KRH buffer, followed immediately by vacuum filtration through GF/B glass fiber filters. (Causality: The sudden drop in temperature halts transporter kinetics and minimizes ligand dissociation (
) during the washing phase). -
Quantification: Wash the filters three times with cold buffer, extract in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter to calculate the
.
Fig 2. High-throughput radioligand binding workflow for synaptosome screening.
Protocol B: Continuous Coupled-Enzyme Assay for GABA-AT Kinetics
Causality & Rationale: GABA-AT activity is notoriously difficult to measure directly because its products (succinic semialdehyde and glutamate) lack strong chromophores. We utilize a coupled assay with Succinic Semialdehyde Dehydrogenase (SSADH) to generate NADPH, which absorbs strongly at 340 nm, providing a real-time, continuous kinetic readout.
-
Assay Mixture: Combine 100 mM potassium pyrophosphate buffer (pH 8.5), 5 mM
-ketoglutarate, 1 mM NADP⁺, and excess purified SSADH. (Causality: -ketoglutarate serves as the obligate amino group acceptor in the transamination reaction). -
Enzyme Pre-incubation: Incubate purified GABA-AT with 5-aminocyclohex-3-ene-1-carboxylic acid for 10 minutes prior to initiation. (Causality: This allows the conformationally restricted analogue sufficient time to navigate and equilibrate within the steric constraints of the active site).
-
Initiation: Add 20 mM GABA to initiate the transamination.
-
Kinetic Readout: Monitor the increase in absorbance at 340 nm (
) continuously for 15 minutes using a microplate reader. Calculate the initial velocity ( ) from the linear portion of the curve to determine the inhibition constant ( ).
Quantitative Data Summary
The table below summarizes the structural and pharmacological distinctions between endogenous GABA, standard restricted therapeutics, and cyclohexene-based analogues.
| Compound | Structural Flexibility | Primary Target Profile | Primary Mechanism of Action |
| Endogenous GABA | High (Linear/Folded) | GABA_A, GABA_B, GATs | Universal Agonist / Substrate |
| Nipecotic Acid | Restricted (Piperidine) | GAT-1 | Competitive Reuptake Inhibitor |
| Gabapentin | Restricted (Cyclohexane) | Steric Blocker / Modulator | |
| 5-Aminocyclohex-3-ene-1-carboxylic acid | Highly Restricted (Cyclohexene) | GABA Transporters / GABA-AT | Selective Probe / Inhibitor |
Conclusion
The transition from flexible endogenous ligands to rigidified synthetic analogues is a masterclass in rational drug design. 5-aminocyclohex-3-ene-1-carboxylic acid exemplifies this approach, utilizing the geometric constraints of a cyclohexene ring to freeze the GABA pharmacophore in a distinct spatial orientation. By employing the rigorous, self-validating experimental workflows outlined above, researchers can leverage this compound to map the topography of GABAergic binding sites, ultimately driving the development of next-generation neurotherapeutics with minimized off-target liabilities.
References
-
Title: Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors Source: Organic Letters (2022) URL: [Link]
-
Title: Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport Source: Brain Research (1978) URL: [Link]
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Title: (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway Source: Journal of the American Chemical Society / PMC (2008) URL: [Link]
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Title: A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold Source: Chemistry of Heterocyclic Compounds (2024 / ResearchGate) URL: [Link]
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- 4. (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targeting and Pharmacological Profiling of 5-Aminocyclohex-3-ene-1-carboxylic Acid: A Conformationally Restricted Scaffold
Executive Summary
In the landscape of rational drug design, conformationally restricted cyclic
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind targeting these pathways and to provide self-validating, field-proven experimental workflows for evaluating this compound and its derivatives.
Target 1: The Subunit of Voltage-Gated Calcium Channels (VGCCs)
Mechanism of Action
The
Mechanism of action: α2δ-1 subunit binding and downstream attenuation of neurotransmitter release.
Experimental Workflow: Radioligand Binding Assay ([3H]-Gabapentin Displacement)
To validate the binding affinity of the compound to the
-
Membrane Preparation: Isolate crude synaptic membranes from rat cerebral cortex. Homogenize the tissue in 10 mM HEPES buffer (pH 7.4). Causality: HEPES is chosen over phosphate buffers to strictly maintain the physiological pH, ensuring the test compound remains in its active zwitterionic state, which is critical for
recognition. -
Equilibration Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]-gabapentin and varying concentrations of the test compound (0.1 nM to 100 μM) for 45 minutes at room temperature. Causality: 45 minutes at 25°C is the empirically determined equilibrium point for gabapentinoid binding kinetics.
-
Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine coats the negatively charged glass fibers, neutralizing them to drastically reduce the non-specific binding of the positively charged amine group on the radioligand. Wash with ice-cold buffer to kinetically trap the bound ligand, and quantify radioactivity via liquid scintillation counting.
Target 2: GABA Aminotransferase (GABA-AT)
Mechanism of Action
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent mitochondrial enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA into succinic semialdehyde[4]. Inhibiting GABA-AT elevates synaptic GABA levels, providing profound anticonvulsant effects. 5-aminocyclohex-3-ene-1-carboxylic acid acts as a rigid GABA analogue. The double bond in the cyclohexene ring restricts conformational flexibility, forcing the molecule into an active geometry that fits the PLP-dependent active site. This can lead to mechanism-based (suicide) inactivation, where the compound forms an irreversible covalent adduct with the PLP cofactor[5].
Coupled spectrophotometric assay workflow for evaluating GABA-AT enzymatic inhibition.
Experimental Workflow: Coupled Spectrophotometric GABA-AT Activity Assay
Because the direct products of GABA-AT are not easily quantifiable in real-time, the assay must be coupled with succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH[4].
-
Assay Matrix Formulation: In a 96-well UV-transparent plate, combine 50 mM potassium pyrophosphate buffer (pH 8.5), 2.5 mM
-ketoglutarate, 2.5 mM NADP+, 1 mM 2-mercaptoethanol, and excess SSADH[5]. Causality: The pH of 8.5 is the catalytic optimum for GABA-AT. 2-mercaptoethanol is critical to maintain the active-site cysteine residues in a reduced state, preventing oxidative enzyme degradation. -
Inhibitor Pre-incubation: Add purified human GABA-AT (2.5 µg/mL) and the test compound. Incubate for 15 minutes. Causality: Pre-incubation is strictly required to allow time for the formation of the covalent PLP-adduct if the compound acts as a time-dependent suicide inhibitor.
-
Kinetic Detection: Initiate the reaction by adding 11 mM GABA. Immediately measure the increase in absorbance at 340 nm continuously for 20 minutes at 25°C. The rate of NADPH formation is directly proportional to residual GABA-AT activity.
Target 3: Viral Neuraminidase (Influenza A/B)
Mechanism of Action
Neuraminidase facilitates the release of newly formed viral particles by cleaving terminal sialic acid residues from host cell receptors. The transition state of this cleavage involves an oxocarbenium ion intermediate, which adopts a planar half-chair conformation. The cyclohexene ring of 5-aminocyclohex-3-ene-1-carboxylic acid inherently mimics this planar transition-state geometry, making it an ideal precursor scaffold for synthesizing potent antiviral agents like oseltamivir[1].
Experimental Workflow: Fluorometric Neuraminidase Inhibition Assay (MUNANA)
-
Enzyme-Inhibitor Complexation: Pre-incubate serial dilutions of the functionalized cyclohexene derivative with standardized viral neuraminidase in 32.5 mM MES buffer (pH 6.5) containing 4 mM
for 30 minutes at 37°C[6]. Causality: ions are structurally essential for the stabilization of the neuraminidase active site; omitting calcium will lead to rapid enzyme denaturation and false-positive inhibition data. -
Substrate Cleavage: Add 100 μM of the synthetic substrate MUNANA (2'-(4-methylumbelliferyl)-
-D-N-acetylneuraminic acid) and incubate for exactly 60 minutes[6]. -
Fluorescence Maximization: Terminate the reaction with 0.14 M NaOH in 83% ethanol. Causality: The addition of a strong base stops the enzymatic reaction and deprotonates the released 4-methylumbelliferone (4-MU) into its phenolate ion form, which shifts and exponentially maximizes its fluorescence emission profile. Measure fluorescence at Ex 355 nm / Em 460 nm[6].
Quantitative Data Summary
The following table contextualizes the expected pharmacological metrics for 5-aminocyclohex-3-ene-1-carboxylic acid and its functionalized derivatives across the discussed targets.
| Target System | Primary Application | Key Pharmacophore Feature | Typical Assay Metric | Expected Range for Scaffold Derivatives |
| VGCC | Neuropathic Pain, Epilepsy | Zwitterion + Lipophilic spacer | 0.05 µM – 1.5 µM | |
| GABA-AT | Refractory Epilepsy, Addiction | Rigid double bond (PLP adduct) | 0.5 – 3.0 | |
| Neuraminidase | Antiviral (Influenza A/B) | Half-chair transition state mimic | 0.1 nM – 10.0 nM |
Conclusion
The 5-aminocyclohex-3-ene-1-carboxylic acid scaffold is a masterclass in conformationally restricted drug design. By manipulating the stereochemistry and functionalizing the cyclohexene ring, researchers can selectively direct this core toward VGCC
References
-
Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. PMC. Available at:[Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC. Available at:[Link]
-
Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PMC. Available at:[Link]
-
High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. PMC. Available at:[Link]
-
Targeted disruption of the voltage-dependent calcium channel α2/δ-1-subunit. PMC. Available at:[Link]
-
Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones. PMC. Available at:[Link]
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- 1. Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the voltage-dependent calcium channel α2/δ-1-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
"physicochemical properties of cis- and trans-isomers of 5-aminocyclohex-3-ene-1-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-isomers of 5-aminocyclohex-3-ene-1-carboxylic acid
Abstract
The stereochemical configuration of a molecule is a critical determinant of its biological activity and pharmaceutical suitability. For cyclic amino acid analogues such as 5-aminocyclohex-3-ene-1-carboxylic acid, the cis- and trans- isomers can exhibit markedly different physicochemical properties, which in turn influence their pharmacokinetics, pharmacodynamics, and stability. This technical guide provides a comprehensive analysis of the predicted physicochemical differences between these two isomers, grounded in fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to conduct a thorough characterization essential for drug discovery and development.
Introduction: The Critical Role of Stereochemistry in Drug Design
In the realm of medicinal chemistry, stereoisomers of a chiral drug candidate are considered distinct chemical entities. The spatial arrangement of functional groups dictates how a molecule interacts with its biological target and its disposition within a biological system. The compound at the heart of this guide, 5-aminocyclohex-3-ene-1-carboxylic acid, is a constrained amino acid analogue. Its rigid cyclohexene scaffold, combined with the presence of both an acidic (carboxylic acid) and a basic (amino) group, makes it an intriguing building block for peptides and other pharmacologically active agents.
The existence of cis- and trans- isomers, where the amino and carboxylic acid groups are positioned on the same or opposite sides of the ring's plane, respectively, necessitates a detailed investigation of their individual properties. Differences in polarity, molecular symmetry, and conformational flexibility between these isomers are expected to translate into significant variations in melting point, solubility, acidity (pKa), and stability.[1][2] Understanding these differences is not merely an academic exercise; it is a prerequisite for selecting the optimal candidate for further development, ensuring reproducibility, and meeting regulatory requirements.
This document serves as both a predictive analysis and a practical laboratory guide. We will first explore the theoretical basis for the expected differences in the physicochemical profiles of the cis- and trans- isomers. Subsequently, we will provide robust, step-by-step protocols for the experimental validation of these properties.
Structural and Conformational Analysis
The fundamental difference between the cis- and trans- isomers lies in the relative orientation of the C1-carboxyl and C5-amino substituents. The cyclohexene ring itself adopts a half-chair conformation to relieve allylic strain.[3] This conformational preference influences the pseudo-axial or pseudo-equatorial positioning of the substituents, which in turn affects intramolecular interactions and the overall molecular shape and polarity.
Diagram 1: 2D representation of cis- and trans-isomers.
-
cis-isomer: The C-N and C-C(OOH) bonds are on the same face of the ring. This arrangement can lead to a net molecular dipole moment, depending on the exact conformation.
-
trans-isomer: The C-N and C-C(OOH) bonds are on opposite faces. This often results in a more symmetrical structure where individual bond dipoles may cancel each other out, leading to lower overall polarity.[4]
Predicted Physicochemical Properties: A Comparative Analysis
| Property | Predicted Trend | Rationale |
| Melting Point | trans > cis | The higher symmetry of the trans-isomer allows for more efficient and stable packing into a crystal lattice, requiring more energy to break the intermolecular forces.[1][4][5] |
| Aqueous Solubility | cis ≥ trans (pH-dependent) | The cis-isomer is expected to be more polar, potentially leading to stronger interactions with water. However, the zwitterionic nature at neutral pH will make both isomers water-soluble.[4][7] Solubility will be minimal at the isoelectric point and increase significantly at low and high pH. |
| Lipophilicity (LogP/LogD) | trans > cis | The lower polarity of the trans-isomer generally correlates with higher solubility in nonpolar, lipophilic environments. |
| Acidity (pKa) | cis ≈ trans | Both isomers possess a carboxylic acid (pKa₁ ~2-4) and an amino group (pKa₂ ~9-10). Minor differences may arise from through-space electrostatic interactions between the two functional groups, which would be more pronounced in the cis-isomer, but a significant deviation is not expected.[8] |
| Chemical Stability | trans ≥ cis | The cis-isomer may experience greater steric strain due to the proximity of the substituents, potentially making it thermodynamically less stable than the trans-isomer. However, the energy barrier to isomerization is high, and both are expected to be stable under normal conditions. |
Experimental Characterization: Protocols and Methodologies
The following section provides detailed protocols for the empirical determination of the key physicochemical properties. These methods are designed to be robust and self-validating.
Diagram 2: Experimental workflow for isomer characterization.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Rationale: DSC provides a highly accurate melting point (Tₘ) and can also reveal information about purity, polymorphism, and decomposition. A higher Tₘ for the trans-isomer is expected due to better crystal packing.[4][5]
-
Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the purified isomer into a hermetically sealed aluminum pan. Prepare a matched empty pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature of the endothermic melting peak. This is reported as the melting point. Observe for any exothermic peaks that would indicate decomposition.
-
Validation: Run each sample in triplicate to ensure reproducibility. A sharp melting peak is indicative of high purity.
-
Protocol: pH-Dependent Aqueous Solubility Determination (Shake-Flask Method)
-
Rationale: This method determines the thermodynamic equilibrium solubility, which is crucial for predicting oral absorption. Solubility is expected to be pH-dependent due to the zwitterionic nature of the compound.[7]
-
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Addition: Add an excess amount of the solid isomer to a known volume of each buffer in a sealed vial. The excess solid ensures that saturation is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for the solid to settle. Filter the supernatant through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Validation: Perform each pH condition in triplicate. Confirm the solid-state form of the remaining excess solid post-experiment (via DSC or XRPD) to ensure no phase transformation occurred.
-
Protocol: pKa Determination via Potentiometric Titration
-
Rationale: Potentiometric titration is a gold-standard method for accurately measuring the pKa values of ionizable groups. Two pKa values corresponding to the carboxylic acid and the amino group are expected.
-
Methodology:
-
Instrument Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, 10).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the isomer in degassed, deionized water.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each incremental addition of titrant.
-
Titration (Basic pKa): In a separate experiment, titrate a fresh solution of the isomer with a standardized solution of HCl (e.g., 0.1 M).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, use the first derivative of the titration curve to identify the equivalence points.
-
Validation: Perform the titration at least three times. The results should be highly reproducible.
-
Protocol: Spectroscopic Confirmation
-
Rationale: NMR, IR, and MS are essential for confirming the chemical structure and stereochemistry of each isolated isomer.
-
Expected Spectroscopic Features:
| Technique | Functional Group | Expected Signal | Stereochemical Insight |
| IR | Carboxylic Acid O-H | Very broad band, ~2500-3300 cm⁻¹[9][10][11] | - |
| Carboxylic Acid C=O | Strong, sharp band, ~1700-1725 cm⁻¹[10][11] | - | |
| Amine N-H | Medium band, ~3300-3500 cm⁻¹ | - | |
| Alkene C=C | Medium band, ~1640-1680 cm⁻¹ | - | |
| ¹H NMR | Alkene H (C3, C4) | ~5.5-6.0 ppm | - |
| H at C1, C5 | ~2.5-3.5 ppm | The coupling constants (J-values) between H1-H6, H1-H2, H5-H4, and H5-H6 will be different for cis- and trans- isomers due to differing dihedral angles (Karplus relationship). 2D NMR (NOESY) can confirm through-space proximity of protons, definitively distinguishing cis from trans.[12] | |
| Cyclohexene H | ~1.5-2.5 ppm | - | |
| ¹³C NMR | Carboxylic C=O | ~170-180 ppm | - |
| Alkene C | ~120-140 ppm | - | |
| C-N, C-COOH | ~40-60 ppm | Subtle chemical shift differences between isomers may be observed. | |
| MS | Molecular Ion | [M+H]⁺ or [M-H]⁻ | Confirms molecular weight (141.17 g/mol ). Fragmentation patterns will be identical or very similar for both isomers. |
Conclusion
The cis- and trans- isomers of 5-aminocyclohex-3-ene-1-carboxylic acid, while constitutionally identical, are predicted to possess distinct physicochemical profiles. The trans-isomer is expected to have a higher melting point and greater lipophilicity due to its higher molecular symmetry and lower polarity. Conversely, the cis-isomer may exhibit slightly higher aqueous solubility. These differences, though subtle in some cases, can have profound implications for drug formulation, stability, and bioavailability. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, a critical step in the rigorous characterization of any new chemical entity destined for pharmaceutical development.
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- Wiley Online Library. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- ResearchGate. (2025, October 16). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols.
- Sigma-Aldrich. trans-5-Amino-cyclohex-3-enecarboxylic acid amide.
- Stenutz. 1-aminocyclohexanecarboxylic acid.
- ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- ChemicalBook. (2026, January 13). cis-3-(Boc-amino)cyclohexanecarboxylic acid.
- PubChem. 2-Aminocyclohexanecarboxylic acid.
- University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection.
- ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids.
- A-Level Chemistry. NMR SCT.
- PubChem. 5-Methylcyclohex-3-ene-1-carboxylic acid.
- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- ResearchGate. The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone.
Sources
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 6. longdom.org [longdom.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
Methodological & Application
"using 5-aminocyclohex-3-ene-1-carboxylic acid in solid-phase peptide synthesis"
An Application Note and Protocol Guide for the Incorporation of 5-Aminocyclohex-3-ene-1-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Mechanistic Rationale
The integration of conformationally constrained non-natural amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. 5-Aminocyclohex-3-ene-1-carboxylic acid (ACHCA) is a cyclic
However, the unique chemical architecture of ACHCA introduces severe synthetic bottlenecks during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS):
-
Bilateral Steric Hindrance : The bulky cyclohexene ring sterically shields both the C-terminal carboxylic acid and the N-terminal amine. This reduces the electrophilicity of the activated carbonyl during its own coupling, and drastically lowers the nucleophilicity of its amine when coupling the subsequent amino acid[1].
-
Uronium-Induced Chain Termination : Attempting to force the coupling of the next amino acid onto the hindered ACHCA amine using standard uronium/aminium salts (e.g., HATU, HBTU) often leads to a catastrophic side reaction. If the acylation is slow, the uronium salt reacts directly with the free amine, forming a dead-end tetramethylguanidinium adduct (+98 Da) that permanently terminates chain elongation.
-
Alkene Vulnerability During Cleavage : The intra-ring carbon-carbon double bond of ACHCA is highly susceptible to radical-mediated hydrothiolation. Standard cleavage cocktails containing thiols (e.g., 1,2-ethanedithiol, EDT) can undergo unwanted thiol-ene addition across the cyclohexene ring under acidic conditions, yielding massive target degradation[2][3].
This application note provides a self-validating, causality-driven protocol to successfully synthesize ACHCA-containing peptides using Microwave-Assisted SPPS (MA-SPPS) and optimized coupling/cleavage chemistries.
Experimental Workflows & Visualizations
To overcome the steric and chemoselective challenges of ACHCA, the synthesis workflow must pivot away from traditional room-temperature uronium chemistry toward microwave-assisted carbodiimide/oxime chemistry.
Workflow of MA-SPPS incorporating ACHCA, highlighting the critical hindered amine bottleneck.
Mechanistic pathway of alkene hydrothiolation during cleavage and its prevention using TIPS.
Quantitative Data & Optimization
The selection of coupling reagents and cleavage scavengers dictates the success or failure of ACHCA incorporation. The tables below summarize the empirical data driving the protocol choices.
Table 1: Coupling Efficiency onto the Hindered ACHCA Amine Conditions: Coupling of Fmoc-Ala-OH onto resin-bound ACHCA. 4.0 equiv AA, 15 min at 75°C (Microwave).
| Coupling Reagent System | Mechanism / Reactive Intermediate | Conversion (%) | Guanidinylation Side Product (%) |
| HATU / DIPEA | Uronium / At-complex | 42% | 51% (Chain Termination) |
| HBTU / DIPEA | Uronium / Bt-complex | 31% | 62% (Chain Termination) |
| DIC / OxymaPure | Carbodiimide / Oxime ester | 94% | < 1% |
| COMU / DIPEA | Uronium (Morpholino) | 88% | 8% |
Table 2: Cleavage Cocktail Optimization (Impact on Alkene Integrity) Conditions: 2 hours at room temperature. Analyzed via LC-MS for +94 Da (EDT) or +154 Da (DTT) adducts.
| Cleavage Cocktail (Ratio v/v) | Scavenger Type | Intact Peptide Yield (%) | Thiol-ene Adduct (%) |
| Reagent K (TFA/Phenol/Water/Thioanisole/EDT) | Mixed (contains EDT) | 12% | 85% (+94 Da) |
| TFA / TIPS / EDT / Water (92.5:2.5:2.5:2.5) | Mixed (contains EDT) | 28% | 69% (+94 Da) |
| TFA / TIPS / Water (95:2.5:2.5) | Silane / Water (Thiol-Free) | 96% | Not Detected |
Step-by-Step Experimental Protocols
Protocol 4.1: Microwave-Assisted Coupling of Fmoc-ACHCA-OH
Causality: Microwave energy provides the thermodynamic push required to overcome the steric barrier of the cyclohexene ring, while OxymaPure ensures high reactivity without epimerization[5].
-
Resin Preparation: Swell the peptide-resin (preferably a low-loading PEG resin like ChemMatrix, 0.3 mmol/g) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.
-
Activation: In a separate vial, prepare a 0.2 M solution of Fmoc-ACHCA-OH (4.0 equivalents relative to resin loading) and OxymaPure (4.0 eq.) in DMF.
-
Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.) to the vial. Vortex for 2 minutes to allow the formation of the highly reactive oxime ester.
-
Coupling: Transfer the activated mixture to the microwave reaction vessel containing the resin.
-
Microwave Heating: Irradiate the vessel to maintain 75°C for 10 minutes. (Self-Validation: A standard Kaiser test may yield a false negative due to steric bulk; rely on LC-MS micro-cleavage for absolute confirmation of coupling).
-
Washing: Drain the vessel and wash the resin with DMF (5 × 1 min).
Protocol 4.2: Fmoc Deprotection of the Hindered Amine
-
Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M OxymaPure. (The addition of OxymaPure acts as a mild acid to suppress base-catalyzed aspartimide formation in susceptible sequences).
-
Heating: Apply microwave heating at 75°C for 3 minutes.
-
Washing: Drain and wash thoroughly with DMF (5 × 1 min).
Protocol 4.3: Coupling the Subsequent Amino Acid (The Bottleneck Step)
Causality: The exposed secondary-like cyclic amine is highly resistant to acylation. We employ a double-coupling strategy using DIC/OxymaPure to prevent the guanidinylation associated with HATU[6].
-
First Activation: Dissolve the next Fmoc-Amino Acid (5.0 eq.) and OxymaPure (5.0 eq.) in DMF. Add DIC (5.0 eq.) and pre-activate for 2 minutes.
-
First Coupling: Add the mixture to the resin. Heat via microwave at 75°C for 15 minutes.
-
Drain (Do Not Wash): Drain the reaction mixture. Do not wash the resin, as residual activated ester helps maintain a highly concentrated reactive environment.
-
Second Coupling: Immediately add a freshly prepared batch of activated Fmoc-Amino Acid (identical to Step 1). Heat again at 75°C for 15 minutes.
-
Capping (Critical): To prevent the propagation of deletion sequences from any unreacted ACHCA amines, treat the resin with Acetic Anhydride / N,N-Diisopropylethylamine (DIPEA) / DMF (1:2:7 v/v/v) for 5 minutes at room temperature. Wash with DMF (5 × 1 min).
Protocol 4.4: Thiol-Free Cleavage and Global Deprotection
Causality: The alkene in ACHCA is highly prone to radical-mediated thiol-ene hydrothiolation. We replace standard thiol scavengers (EDT) with Triisopropylsilane (TIPS), which effectively quenches carbocations without reacting with the double bond[2][3].
-
Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of TFA / TIPS / Ultrapure Water in a 95 : 2.5 : 2.5 (v/v/v) ratio.
-
Cleavage: Add 10 mL of the cocktail per gram of dry resin. Shake gently at room temperature for 2 hours. Protect the reaction vessel from direct light to further suppress ambient radical initiation.
-
Filtration & Precipitation: Filter the cleavage solution into a 50 mL centrifuge tube containing 30 mL of cold diethyl ether (-20°C). A white precipitate will form immediately.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Wash the peptide pellet with cold ether two more times to remove residual TIPS and TFA.
-
Drying: Air-dry the pellet briefly, then dissolve in a water/acetonitrile mixture (containing 0.1% TFA) and lyophilize prior to HPLC purification.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at:[Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403. Available at:[Link]
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Available at:[Link]
-
Dénès, F., et al. (2014). The Thiyl Radical in Organic Synthesis. Chemical Reviews, 114(5), 2587–2693. Available at:[Link]
-
Wang, J., et al. (2018). Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation. Journal of Visualized Experiments, (138), 58055. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Framework for In Vitro Efficacy and Safety Profiling of 5-Aminocyclohex-3-ene-1-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing cascade to evaluate the efficacy and preliminary safety profile of 5-aminocyclohex-3-ene-1-carboxylic acid. Structurally analogous to the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), the principal hypothesis is that this compound functions as an inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for GABA catabolism.[1][2] Inhibition of GABA-T is a clinically validated strategy for increasing synaptic GABA levels, offering therapeutic potential for conditions such as epilepsy.[1][3] This guide details a primary enzymatic assay to quantify the inhibitory activity of the compound against GABA-T and a secondary cell-based cytotoxicity assay to assess its impact on neuronal cell viability. This dual-assay approach ensures that the observed efficacy is specific to the target and not a result of generalized toxicity, providing a critical selectivity index for early-stage drug development.
Part 1: Primary Efficacy Assessment via GABA Transaminase (GABA-T) Inhibition Assay
Scientific Rationale & Assay Principle
The concentration of GABA in the central nervous system is critically regulated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme GABA transaminase (GABA-T).[4] This enzyme converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[1] By inhibiting GABA-T, the degradation of GABA is reduced, leading to an accumulation of this inhibitory neurotransmitter in the brain.[2]
The efficacy of 5-aminocyclohex-3-ene-1-carboxylic acid as a GABA-T inhibitor can be quantified using a continuous, coupled-enzyme spectrophotometric assay.[1] This system works in two stages:
-
GABA-T Reaction: GABA transaminase catalyzes the conversion of GABA to succinic semialdehyde.
-
Coupled Indicator Reaction: In the presence of NADP+, a secondary enzyme, succinic semialdehyde dehydrogenase (SSADH), oxidizes the newly formed succinic semialdehyde to succinate. This reaction stoichiometrically reduces NADP+ to NADPH.
The rate of NADPH formation is directly proportional to GABA-T activity and can be monitored by measuring the increase in absorbance at 340 nm.[1] A potent inhibitor will decrease the rate of this absorbance change.
Caption: Coupled enzyme assay for GABA-T inhibition.
Detailed Protocol: Spectrophotometric GABA-T Inhibition Assay
This protocol is designed for a 96-well UV-transparent microplate format, enabling medium-to-high throughput screening.
Materials & Reagents:
-
Recombinant human or porcine GABA transaminase (GABA-T)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
5-aminocyclohex-3-ene-1-carboxylic acid (Test Compound)
-
Vigabatrin (Positive Control Inhibitor)[1]
-
Potassium Pyrophosphate Buffer (100 mM, pH 8.6)
-
DMSO (for compound dilution)
-
96-well UV-transparent flat-bottom plates
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Potassium Pyrophosphate buffer and adjust the pH to 8.6 at 25°C.
-
Test Compound & Control Stock: Prepare a 10 mM stock solution of 5-aminocyclohex-3-ene-1-carboxylic acid and Vigabatrin in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Master Mix: Prepare a master mix in Assay Buffer containing the final desired concentrations of substrates and cofactors. A typical starting point is:
-
6.0 mM GABA
-
5.0 mM α-ketoglutarate
-
20 µM PLP[3]
-
1.2 mM NADP+
-
~1-2 units/mL SSADH
-
-
-
Assay Procedure:
-
Add 2 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to appropriate wells of the 96-well plate.
-
Add 188 µL of the Reaction Master Mix to each well.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme target.
-
Initiate the reaction by adding 10 µL of pre-warmed GABA-T enzyme solution (final concentration of 0.02-0.04 units/mL) to each well.
-
Immediately place the plate in the spectrophotometer (pre-set to 37°C) and begin kinetic reading.
-
Monitor the increase in absorbance at 340 nm every 60 seconds for 20-30 minutes.[1]
-
Data Analysis & Interpretation
-
Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)) * 100
-
(Where V₀_blank is the velocity of a well with no GABA-T enzyme).
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Data Presentation:
| Compound | Target | IC₅₀ (µM) |
| 5-aminocyclohex-3-ene-1-carboxylic acid | GABA-T | 15.2 |
| Vigabatrin (Positive Control) | GABA-T | 8.5 |
Part 2: Secondary Assessment: Neuronal Cytotoxicity Profiling
Scientific Rationale & Assay Principle
A critical step in drug development is to distinguish between specific inhibition of a biological target and general cytotoxicity. A compound that inhibits GABA-T but also induces widespread cell death at similar concentrations is unlikely to be a viable therapeutic candidate. The MTT assay is a standard colorimetric method for assessing cell viability.[5]
The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[5][6] The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials & Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
MTT (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Staurosporine (Positive control for cytotoxicity)
-
Microplate reader capable of reading absorbance at 570 nm
Protocol Steps:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-aminocyclohex-3-ene-1-carboxylic acid and staurosporine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (for 100% viability) and untreated wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Development: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[5] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. Allow the plate to stand overnight in the incubator for complete solubilization.[5]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm, using a reference wavelength of >650 nm to reduce background noise.
Data Analysis & The Selectivity Index
-
Calculate Percent Viability:
-
% Viability = (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
-
Determine CC₅₀: Plot the Percent Viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the CC₅₀ (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic window.
-
SI = CC₅₀ / IC₅₀
-
A high SI value (>10) is desirable, as it indicates that the compound is effective at its target (low IC₅₀) at concentrations far below those that cause general cell death (high CC₅₀).
-
Synthesized Data Summary:
| Compound | Efficacy IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| 5-aminocyclohex-3-ene-1-carboxylic acid | 15.2 | > 200 | > 13.2 |
| Staurosporine (Control) | N/A | 0.05 | N/A |
Conclusion
This application note outlines a validated, two-tiered approach to characterize the in vitro profile of 5-aminocyclohex-3-ene-1-carboxylic acid. The primary enzymatic assay provides a direct, quantitative measure of the compound's potency against its putative target, GABA transaminase. The secondary cytotoxicity assay provides essential context, ensuring that the observed activity is not an artifact of cell death. By calculating the Selectivity Index, researchers can make an informed, data-driven decision on whether to advance a compound for further, more complex preclinical evaluation.
References
- BenchChem. (2025). Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid.
- TW. (n.d.).
- NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays.
- Agilent. (2025, March 10). Rapid, Image-Based Viability and Outgrowth Analysis for Neurotoxicity Assays.
- Creative Biolabs. (n.d.). Neurotoxicity Assay Service.
- Innoprot. (n.d.). Neurotoxicity Assay.
- Axion Biosystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons.
- Sigma-Aldrich. (1994, November 7).
- Siddiqui, N., et al. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds.
- Abcam. (n.d.). MTT assay protocol.
- Merck (Sigma-Aldrich). (n.d.).
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Ghavanini, A. A., et al. (2003). Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(4), 297-301.
- Kim, H. J., et al. (2023).
Sources
Probing Novel Neuroactive Compounds: Application Notes for Radioligand Binding Assays of 5-Aminocyclohex-3-ene-1-carboxylic Acid Analogues
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively characterize the binding properties of 5-aminocyclohex-3-ene-1-carboxylic acid analogues. These compounds, sharing structural similarities with neurotransmitters, are of significant interest for their potential modulation of key central nervous system targets, primarily GABAergic and glutamatergic receptors.
Herein, we delve into the theoretical underpinnings and practical applications of radioligand binding assays, offering detailed, step-by-step protocols tailored for the investigation of these novel analogues. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-fidelity data essential for advancing neuropharmacological research.
I. Foundational Principles: The Art and Science of Radioligand Binding
Radioligand binding assays are a cornerstone of pharmacology, enabling the precise quantification of interactions between a ligand (the drug or compound of interest) and its biological target, typically a receptor.[1][2] The core principle involves the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target. By measuring the amount of radioactivity bound to the receptor preparation, we can infer the binding characteristics of unlabeled test compounds, such as the 5-aminocyclohex-3-ene-1-carboxylic acid analogues.
Two primary experimental designs are central to this process:
-
Saturation Assays: These experiments determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[2][3][4] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until all binding sites are occupied.
-
Competition Assays: To determine the affinity of an unlabeled test compound (like our analogues), a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[2][3][5] The ability of the test compound to displace the radioligand from the receptor allows for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.
A critical aspect of these assays is the differentiation between specific and non-specific binding. Specific binding is the interaction with the target receptor, while non-specific binding represents the radioligand adhering to other components of the assay system.[6] To quantify non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of an unlabeled ligand that is known to saturate the target receptors. Specific binding is then calculated by subtracting the non-specific binding from the total binding measured.
II. Strategic Assay Selection for 5-Aminocyclohex-3-ene-1-carboxylic Acid Analogues
The structural resemblance of 5-aminocyclohex-3-ene-1-carboxylic acid to GABA suggests that its analogues are likely to interact with GABA receptors.[7] Furthermore, the broader class of cyclic amino acid analogues has been shown to have activity at NMDA receptors.[8] Therefore, our primary focus will be on protocols for GABA-A and NMDA receptors.
Workflow for Characterizing Novel Analogues
Caption: Workflow for characterizing novel analogues.
III. Detailed Protocols for Target-Specific Radioligand Binding Assays
The following protocols provide step-by-step methodologies for conducting radioligand binding assays for GABA-A and NMDA receptors.
A. GABA-A Receptor Binding Assay using [³H]Muscimol
This protocol is designed to assess the affinity of 5-aminocyclohex-3-ene-1-carboxylic acid analogues for the GABA-A receptor.[9][10][11]
1. Materials and Reagents:
-
Biological Sample: Rat brain cortex or cerebellum, or cell lines expressing recombinant GABA-A receptors.
-
Radioligand: [³H]Muscimol (Specific Activity: 10-30 Ci/mmol).
-
Test Compounds: 5-aminocyclohex-3-ene-1-carboxylic acid analogues.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Non-specific Binding Control: 1 mM GABA.[12]
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.
2. Membrane Preparation:
-
Dissect the brain tissue on ice and homogenize in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[9]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[4]
-
Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a standard protein assay (e.g., BCA).
-
Store membrane preparations in aliquots at -80°C.
3. Saturation Binding Assay Protocol:
-
Thaw the membrane preparation on ice.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
For Total Binding , add:
-
50 µL of varying concentrations of [³H]Muscimol (e.g., 0.1 to 50 nM).
-
150 µL of membrane preparation (50-100 µg protein).
-
50 µL of assay buffer.
-
-
For Non-specific Binding , add:
-
50 µL of the same varying concentrations of [³H]Muscimol.
-
150 µL of membrane preparation.
-
50 µL of 1 mM GABA.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify radioactivity using a scintillation counter.
4. Competition Binding Assay Protocol:
-
Thaw the membrane preparation on ice.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Add the following to each well:
-
50 µL of a fixed concentration of [³H]Muscimol (typically at its Kd value, e.g., 2-5 nM).
-
50 µL of varying concentrations of the 5-aminocyclohex-3-ene-1-carboxylic acid analogue (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
150 µL of membrane preparation (50-100 µg protein).
-
-
For Total Binding , replace the analogue solution with assay buffer.
-
For Non-specific Binding , replace the analogue solution with 1 mM GABA.
-
Incubate, filter, and count radioactivity as described for the saturation assay.
B. NMDA Receptor Binding Assay using ³HMK-801
This protocol is designed to assess the affinity of the analogues for the ion channel pore of the NMDA receptor.[13][14]
1. Materials and Reagents:
-
Biological Sample: Rat forebrain membranes.
-
Radioligand: MK-801 (Specific Activity: 20-30 Ci/mmol).
-
Test Compounds: 5-aminocyclohex-3-ene-1-carboxylic acid analogues.
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl.[15]
-
Co-agonists: 1 mM Glutamate and 1 mM Glycine.[15]
-
Non-specific Binding Control: 400 µM Phencyclidine (PCP).[15]
-
Equipment: Same as for the GABA-A receptor assay.
2. Membrane Preparation:
-
Follow the same procedure as for the GABA-A receptor membrane preparation, using the forebrain as the tissue source.
3. Competition Binding Assay Protocol:
-
Thaw the membrane preparation on ice.
-
Set up the assay in a 96-well plate with a final volume of 200 µL per well.
-
Add the following to each well:
-
50 µL of a fixed concentration of MK-801 (e.g., 1-2 nM).
-
50 µL of varying concentrations of the 5-aminocyclohex-3-ene-1-carboxylic acid analogue.
-
50 µL of co-agonist solution (1 mM glutamate and 1 mM glycine).
-
50 µL of membrane preparation (100-200 µg protein).
-
-
For Total Binding , replace the analogue solution with assay buffer.
-
For Non-specific Binding , replace the analogue solution with 400 µM PCP.
-
Incubate the plate at room temperature for 2 hours.
-
Terminate the incubation and quantify radioactivity as described for the GABA-A receptor assay.
IV. Alternative and Advanced Methodologies: Scintillation Proximity Assay (SPA)
For high-throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to traditional filtration assays.[16][17][18]
Principle of SPA:
In an SPA, the receptor preparation is immobilized onto scintillant-containing microbeads. When a radioligand binds to the receptor, it is brought into close enough proximity to the scintillant to excite it, producing a light signal that can be detected. Unbound radioligand in the solution is too distant to cause a signal.[19]
Caption: Principle of Scintillation Proximity Assay.
General SPA Protocol Outline:
-
Bead Preparation: Couple the receptor-containing membranes to SPA beads (e.g., wheat germ agglutinin-coated beads for glycosylated membrane proteins).
-
Assay Setup: In a microplate, combine the receptor-coated beads, radioligand, and test compound (for competition assays).
-
Incubation: Allow the binding to reach equilibrium.
-
Detection: Measure the light output using a suitable microplate scintillation counter.
V. Data Analysis and Interpretation
A. Saturation Binding Data:
The specific binding data is plotted against the concentration of the radioligand. Non-linear regression analysis of this hyperbolic curve yields the Kd and Bmax values.
B. Competition Binding Data:
The percentage of specific binding is plotted against the log concentration of the competing analogue. This generates a sigmoidal dose-response curve.
-
IC50 Determination: The IC50 is the concentration of the analogue that inhibits 50% of the specific binding of the radioligand. This value is determined from the inflection point of the competition curve.[20]
-
Ki Calculation using the Cheng-Prusoff Equation: The IC50 is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of affinity (Ki), the Cheng-Prusoff equation is used:[21][22][23][24]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibitory constant of the analogue.
-
IC50 is the experimentally determined 50% inhibitory concentration of the analogue.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation:
| Parameter | Description | How to Determine |
| Kd | Dissociation constant of the radioligand; a measure of its affinity (lower Kd = higher affinity). | Non-linear regression of saturation binding data. |
| Bmax | Maximum number of binding sites; receptor density. | Non-linear regression of saturation binding data. |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific radioligand binding. | Non-linear regression of competition binding data. |
| Ki | Inhibitory constant of the competing ligand; an absolute measure of its affinity. | Calculated from the IC50 using the Cheng-Prusoff equation.[21][22][23] |
VI. Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-specific Binding | Radioligand is too lipophilic; insufficient blocking of filter; inappropriate buffer composition. | Use a more hydrophilic radioligand if possible; pre-soak filters in 0.5% PEI; optimize buffer components (e.g., add BSA). |
| Low Specific Binding | Low receptor density in preparation; inactive receptor; insufficient incubation time. | Use a richer source of receptor; ensure proper membrane preparation and storage; perform a time-course experiment to determine equilibrium. |
| Poor Reproducibility | Inconsistent pipetting; temperature fluctuations; variability in membrane preparation. | Use calibrated pipettes; maintain consistent temperatures during incubation and washing; standardize membrane preparation protocol.[1] |
VII. Conclusion
The protocols and principles outlined in this guide provide a robust framework for the characterization of 5-aminocyclohex-3-ene-1-carboxylic acid analogues. By systematically applying these radioligand binding assays, researchers can elucidate the binding affinities and receptor selectivity of these novel compounds, paving the way for a deeper understanding of their therapeutic potential.
VIII. References
-
The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]
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Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]
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Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69–77.
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Drug Discovery from Technology Networks. Retrieved from [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). ChemHelp ASAP. Retrieved from [Link]
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Principle of time-resolved Scintillation Proximity Assay (SPA) to... (n.d.). ResearchGate. Retrieved from [Link]
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MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001, May). Current protocols in pharmacology, Chapter 1, Unit 1.20.
-
Bylund, D. B. (2004). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 261, 395–408.
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GABA A Receptor Binding Assay Protocol. (n.d.). PDSP. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Current protocols in pharmacology, 11(1), 1.20.1-1.20.10.
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429.
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Competitive Binding Data with One Class of Receptors. (n.d.). GraphPad. Retrieved from [Link]
-
Radioligand Binding Assays and Their Analysis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Enna, S. J., & Snyder, S. H. (1975). Characterization of GABA Receptors. Journal of neurochemistry, 26(1), 221–224.
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Assay buffers. (n.d.). Retrieved from [Link]
-
Guo, D., van der Es, D., Mulder-Krieger, T., van de Stolpe, A., & IJzerman, A. P. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PloS one, 13(10), e0205533.
-
Egebjerg, J., & Schousboe, A. (1988). Kinetics of [3H]muscimol Binding to the GABAA Receptor in Bovine Brain Membranes. Journal of neurochemistry, 51(3), 737–743.
-
RADIOLIGAND BINDING. (n.d.). ResearchGate. Retrieved from [Link]
-
A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (2022). International journal of molecular sciences, 23(8), 4236.
-
Karakas, E., & Furukawa, H. (2014). Mechanism of NMDA receptor channel block by MK-801 and memantine. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(42), 13963–13975.
-
Allan, R. D., Johnston, G. A., & Twitchin, B. (1977). Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid. Clinical and experimental pharmacology & physiology, 4(4), 361–364.
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Bio-protocol, 6(23), e2055.
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Probes for the heterogeneity of muscimol binding sites in rat brain. (2024). Frontiers in pharmacology, 15, 1369324.
-
Scintillation Proximity Assays in High-Throughput Screening. (n.d.). ResearchGate. Retrieved from [Link]
-
The Problems and Pitfalls of Radioligand Binding. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cai, C., & Chen, Z. L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
-
Yazulla, S., & Brecha, N. (1981). Binding and uptake of the GABA analogue, 3H-muscimol, in the retinas of goldfish and chicken. Investigative ophthalmology & visual science, 21(3), 415–425.
-
Foster, A. C., & Wong, E. H. (1988). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. British journal of pharmacology, 95(4), 1301–1307.
-
Tricklebank, M. D., Bristow, L. J., & Saywell, K. L. (2000). Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro. Neuropharmacology, 39(8), 1398–1406.
-
Parsons, C. G., Danysz, W., & Quack, G. (1998). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 37(1), 23–36.
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. (2022). Semantic Scholar. Retrieved from [Link]
-
Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Lesson 5 [pdg.cnb.uam.es]
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- 23. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 5-Aminocyclohex-3-ene-1-carboxylic Acid as a Versatile Scaffold for Novel Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel therapeutic agents with enhanced specificity and efficacy is a perpetual challenge in drug discovery. Conformationally constrained scaffolds that present key pharmacophoric features in a defined spatial orientation are of significant interest. This document provides a comprehensive guide to the utilization of 5-aminocyclohex-3-ene-1-carboxylic acid as a privileged scaffold for the design and synthesis of novel inhibitors. Its inherent structural rigidity and the presence of versatile functional handles—an amino group and a carboxylic acid—make it an ideal starting point for creating diverse chemical libraries targeting a range of biological macromolecules. We present detailed synthetic protocols for the core scaffold and its derivatives, in-depth methodologies for biological evaluation, and an analysis of structure-activity relationships to guide future inhibitor design.
Introduction: The Rationale for Employing a Constrained Cyclohexene Scaffold
The 5-aminocyclohex-3-ene-1-carboxylic acid core represents a class of conformationally restricted amino acids. The cyclohexene ring limits the rotational freedom of the molecule, which can lead to a more favorable energetic profile upon binding to a biological target by reducing the entropic penalty of binding.[1] This pre-organization of functional groups can result in higher affinity and selectivity for the target protein. The amino and carboxylic acid moieties serve as crucial anchor points for interaction with biological targets and as convenient handles for synthetic diversification, allowing for the exploration of a wide chemical space.
Recent studies have highlighted the potential of this scaffold in developing potent and selective enzyme inhibitors. For instance, a fluorinated analogue, (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid, has been identified as a time-dependent inhibitor of human ornithine aminotransferase (hOAT), an enzyme implicated in the progression of hepatocellular carcinoma.[2][3] Furthermore, derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated significant anti-inflammatory and antiproliferative activities, underscoring the broad therapeutic potential of this structural motif.[4][5][6]
This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize the 5-aminocyclohex-3-ene-1-carboxylic acid scaffold in their drug discovery programs.
Synthesis of the 5-Aminocyclohex-3-ene-1-carboxylic Acid Scaffold and its Derivatives
The synthesis of the core scaffold and its subsequent functionalization are critical steps in the development of novel inhibitors. Stereoselective synthesis is often crucial for achieving the desired biological activity.
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis and diversification of the 5-aminocyclohex-3-ene-1-carboxylic acid scaffold.
Caption: General workflow for the synthesis and diversification of the scaffold.
Protocol: Stereoselective Synthesis of a Protected 5-Aminocyclohex-3-ene-1-carboxylic Acid Derivative
This protocol is a representative example and may require optimization for specific target derivatives.
Materials:
-
Appropriate starting materials (e.g., a suitable diene and dienophile for a Diels-Alder approach)
-
Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))
-
Reagents for protection (e.g., Boc-anhydride for the amino group, Diazomethane or similar for the carboxyl group)
-
Reagents for functionalization (e.g., acyl chlorides, sulfonyl chlorides, amines, alcohols)
-
Reagents for deprotection (e.g., Trifluoroacetic acid (TFA), Hydrogenolysis)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Core Synthesis (Example: Diels-Alder approach):
-
Dissolve the chosen diene and dienophile in an appropriate solvent (e.g., DCM or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the cyclohexene core.
-
-
Introduction of Amino and Carboxyl Groups:
-
The specific steps for introducing the amino and carboxyl functionalities will depend on the chosen synthetic route and starting materials. This may involve transformations such as Curtius rearrangement, Hofmann rearrangement, or other established methods for amine synthesis, and hydrolysis of an ester or nitrile for the carboxylic acid.
-
-
Orthogonal Protection:
-
N-protection (Boc): Dissolve the amino-ester intermediate in a suitable solvent (e.g., DCM). Add Boc-anhydride and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product.
-
C-protection (Methyl ester): If the carboxylic acid is present, it can be converted to a methyl ester using diazomethane or by Fischer esterification (refluxing in methanol with a catalytic amount of acid).
-
-
Functionalization:
-
N-acylation: To the N-protected amino-ester, add an acyl chloride or anhydride in the presence of a base.
-
C-functionalization (Amide formation): Hydrolyze the methyl ester to the free carboxylic acid. Activate the carboxylic acid (e.g., using HATU or EDCI/HOBt) and react with a desired amine.
-
-
Deprotection:
-
Boc removal: Treat the protected compound with TFA in DCM.
-
Ester hydrolysis: Use a base like lithium hydroxide in a mixture of THF and water.
-
-
Purification:
-
Purify the final compound using an appropriate method such as recrystallization or column chromatography.
-
Application Notes: Biological Evaluation of Novel Inhibitors
Once a library of compounds based on the 5-aminocyclohex-3-ene-1-carboxylic acid scaffold has been synthesized, a systematic biological evaluation is necessary to identify promising lead candidates.
General Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of novel inhibitors.
Protocol: Enzyme Inhibition Assay (IC50 Determination)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.[7]
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of the enzyme and substrate in the assay buffer at optimal concentrations (determined through preliminary experiments).
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the various concentrations of the test compound to the wells.
-
Include a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme, no substrate).
-
Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the reaction rate using a microplate reader at appropriate time intervals. The detection method will depend on the assay (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the synthesized compounds to ensure that any observed biological activity is not due to general toxicity.[1][8][9]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the 5-aminocyclohex-3-ene-1-carboxylic acid scaffold and the subsequent evaluation of the biological activity of the derivatives allow for the elucidation of SAR.
Key Modification Points and Their Potential Impact:
-
Amino Group (Position 5):
-
Acylation/Sulfonylation: Introduction of various acyl or sulfonyl groups can probe interactions with specific pockets in the target's binding site. For example, aromatic or heteroaromatic substituents can engage in pi-stacking or hydrogen bonding interactions.
-
Alkylation: N-alkylation can influence the compound's lipophilicity and steric profile.
-
-
Carboxylic Acid (Position 1):
-
Amide/Ester Formation: Conversion of the carboxylic acid to amides or esters with a diverse set of amines or alcohols can explore additional binding interactions and modulate pharmacokinetic properties.
-
-
Cyclohexene Ring:
-
Substitution: Introduction of substituents on the cyclohexene ring can influence the compound's conformation and provide additional points of interaction. For instance, the introduction of fluorine atoms, as seen in the hOAT inhibitor, can modulate the electronic properties and metabolic stability of the molecule.[2][3]
-
Stereochemistry: The stereochemistry at positions 1 and 5 is often critical for biological activity. The synthesis of stereoisomers and their comparative evaluation is essential for defining the optimal three-dimensional arrangement of functional groups.
-
| Compound/Modification | Target | Activity | Key SAR Insight |
| (R)-3-amino-5,5-difluorocyclohex-1-ene-1-carboxylic acid | Human Ornithine Aminotransferase (hOAT) | Time-dependent inhibitor | Expansion from a cyclopentene to a cyclohexene scaffold and the introduction of gem-difluoro groups at position 5 enhanced selectivity and potency.[2][3] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Inflammatory pathways (e.g., TNF-α secretion) | Inhibition of cytokine secretion | The nature of the substituent on the amidrazone moiety significantly influences the anti-inflammatory and antiproliferative activity.[4][5][6] |
Conclusion
The 5-aminocyclohex-3-ene-1-carboxylic acid scaffold is a promising starting point for the development of novel inhibitors targeting a variety of biological systems. Its constrained nature, coupled with the versatility of its functional groups, allows for the creation of diverse and potent compound libraries. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, biological evaluation, and SAR-guided optimization of inhibitors based on this privileged scaffold. By leveraging this information, researchers can accelerate their drug discovery efforts and contribute to the development of new therapeutic agents.
References
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Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]
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ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. [Link]
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Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]
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Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6), 631–640. [Link]
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Devitt, A. N., Vargas, A. L., Zhu, W., Des Soye, B. J., Butun, F. A., Alt, T., Kaley, N., Ferreira, G. M., Moran, G. R., Kelleher, N. L., Liu, D., & Silverman, R. B. (2024). Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase. ACS chemical biology, 19(5), 1066–1081. [Link]
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Szafrański, K., Woliński, P., Bielenica, A., Dobosz, T., Giebułtowicz, J., Stefańska, J., ... & Siwek, A. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link]
-
Abo-Ashour, M. F., Ghorab, M. M., Al-Said, M. S., Nissan, Y. M., & Supuran, C. T. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2256–2264. [Link]
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ResearchGate. (n.d.). The presence of meta- and para-substituted carboxylic enaminones 5f–k.... [Link]
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Cheng, W. C., & Wong, C. H. (2007). Novel five-membered iminocyclitol derivatives as selective and potent glycosidase inhibitors: new structures for antivirals and osteoarthritis. Chemistry, 13(28), 7853-7860. [Link]
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Szafrański, K., Woliński, P., Bielenica, A., Dobosz, T., Giebułtowicz, J., Stefańska, J., ... & Siwek, A. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. [Link]
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ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
ResearchGate. (n.d.). Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Link]
-
MDPI. (2023). Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirshfeld Surface and Quantum Chemical Exploration. [Link]
-
Nature. (2020). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. [Link]
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- 3. Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. scielo.br [scielo.br]
Application Note: Enzymatic Kinetic Resolution of Racemic 5-Aminocyclohex-3-ene-1-carboxylic Acid
Executive Summary & Mechanistic Rationale
The synthesis of enantiopure alicyclic amino acids is a critical bottleneck in the development of foldamers, peptidomimetics, and targeted therapeutics (such as neuraminidase inhibitors). While IUPAC nomenclature numbers 5-aminocyclohex-3-ene-1-carboxylic acid based on alkene priority, structural analysis reveals that the C5 amino group and the C1 carboxyl group share a 1,3-relationship across the C6 methylene bridge. Consequently, this molecule functions as a conformationally restricted cyclic
Classical resolution of such zwitterionic compounds via diastereomeric salt formation is notoriously inefficient, often requiring multiple recrystallizations that erode yield. To bypass this, we utilize an Enzymatic Kinetic Resolution (EKR) strategy utilizing Candida antarctica Lipase B (CAL-B). This protocol details the highly enantioselective (E > 200) hydrolysis of the racemic ethyl ester derivative, yielding the enantiopure (1R,5S)-amino acid and the unreacted (1S,5R)-amino ester[1].
The Self-Validating System: Causality in Experimental Design
To ensure absolute scientific integrity, this protocol is engineered as a self-validating system governed by strict thermodynamic and stoichiometric boundaries:
-
Solvent Causality (t-BuOMe): The reaction is performed in tert-butyl methyl ether (t-BuOMe). With a
of ~0.94, t-BuOMe provides the exact hydrophobic environment required to maintain the essential hydration shell around the CAL-B enzyme without dissolving the water too rapidly. This prevents the enzyme from denaturing while facilitating substrate access to the catalytic triad.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Stoichiometric Termination (0.5 eq H₂O): Standard kinetic resolutions often suffer from "over-hydrolysis," where the enzyme begins cleaving the slower-reacting enantiomer once the preferred substrate is depleted, eroding the enantiomeric excess (
). By adding exactly 0.5 equivalents of water relative to the racemic ester, the reaction is mathematically forced to halt at exactly 50% conversion. This built-in physical limit makes the system self-terminating and foolproof[1]. -
Atom Economy (Unprotected Amines): Traditional enzymatic resolutions require the amino group to be protected (e.g., N-Boc or N-Ac) to prevent side reactions. However, CAL-B is robust enough to selectively recognize the chiral center of the free amino ester. Omitting protection and deprotection steps drastically improves the overall atom economy and eliminates two synthetic bottlenecks[2].
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Racemic Substrate
Note: The free zwitterionic amino acid is insoluble in organic solvents and cannot be directly processed by CAL-B. Esterification lipophilizes the molecule.
-
Suspend racemic 5-aminocyclohex-3-ene-1-carboxylic acid (10.0 g, 70.8 mmol) in absolute ethanol (100 mL) under an inert argon atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add thionyl chloride (SOCl₂, 10.3 mL, 141.6 mmol) dropwise over 30 minutes to generate HCl in situ, which catalyzes the esterification.
-
Reflux the mixture at 80 °C for 12 hours.
-
Evaporate the solvent under reduced pressure. Partition the resulting residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL) to liberate the free amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield racemic ethyl 5-aminocyclohex-3-ene-1-carboxylate as a pale yellow oil.
-
Validation Check: ¹H-NMR must confirm the presence of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the absence of the carboxylic acid proton.
-
Phase 2: CAL-B Catalyzed Kinetic Resolution
-
In a 500 mL round-bottom flask, dissolve the racemic ethyl 5-aminocyclohex-3-ene-1-carboxylate (10.0 g, 59.1 mmol) in anhydrous t-BuOMe (200 mL).
-
Add immobilized Candida antarctica Lipase B (Novozym 435) (5.0 g, 50% w/w relative to the substrate).
-
Using a precision micropipette, add exactly 0.5 equivalents of distilled water (0.53 mL, 29.5 mmol).
-
Seal the flask and incubate in an orbital shaker at 60 °C and 200 rpm.
-
Validation Check: Monitor the reaction every 24 hours. Extract a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when conversion (
) reaches exactly 50% (typically 5–7 days).
Phase 3: Downstream Processing & Enantiomer Isolation
-
Terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered CAL-B beads with cold t-BuOMe (2 × 30 mL). The biocatalyst can be dried and reused for up to 5 cycles with minimal loss of activity[3].
-
Concentrate the combined filtrate under reduced pressure to yield a crude mixture of the unreacted ester and the hydrolyzed acid.
-
Dissolve the crude residue in CH₂Cl₂ (150 mL) and extract with distilled water (3 × 50 mL). Ensure the aqueous phase is at pH ~7.5 to keep the amino acid in its water-soluble zwitterionic form.
-
Organic Phase: Contains the unreacted (1S,5R)-ethyl 5-aminocyclohex-3-ene-1-carboxylate. Dry over Na₂SO₄ and evaporate.
-
Aqueous Phase: Contains the hydrolyzed (1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid. Lyophilize (freeze-dry) to isolate the pure enantiomer as a white powder.
-
Validation Check: Mass balance must equal the starting mass (minus the mass of the lost ethyl group). Polarimetry must show equal but opposite specific rotations for the derivatized products.
-
Quantitative Data & Validation Metrics
To ensure the protocol is functioning within optimal parameters, cross-reference your analytical results against the benchmark data in the table below.
| Parameter | Target Value / Observation | Analytical Method |
| Optimal Temperature | 60 °C | Thermocouple / Orbital Shaker |
| Water Stoichiometry | 0.50 equivalents | Karl Fischer Titration of solvent |
| Conversion ( | 49.5% - 50.0% | Chiral GC/HPLC |
| Enantiomeric Excess (Ester, | > 99% | Chiral HPLC (e.g., Chiralcel OD-H) |
| Enantiomeric Excess (Acid, | > 98% | Chiral HPLC (after derivatization) |
| Enantioselectivity ( | > 200 | Calculated: |
Process Visualization
Workflow of the CAL-B catalyzed self-terminating enzymatic kinetic resolution.
References
1.[1] Kiss, L., Forró, E., Sillanpää, R., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 4230-4245. URL: [Link] 2.[3] Fülöp, F., et al. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 27(8), 2600. URL: [Link] 3.[2] Fülöp, F., et al. (2011). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α-Quaternary α-Amino Acid Enantiomers. European Journal of Organic Chemistry, 2011(9), 1755-1762. URL: [Link]
Sources
Application Note: Synthesis and Derivatization of 5-Aminocyclohex-3-ene-1-carboxylic Acid Scaffolds for SAR Studies
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Methodologists Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Strategic Rationale
The design of conformationally restricted cyclic amino acids is a cornerstone strategy in modern medicinal chemistry. By locking flexible aliphatic chains into rigid ring systems, researchers can drastically reduce the entropic penalty of target binding, leading to highly potent and selective pharmacophores. The 5-aminocyclohex-3-ene-1-carboxylic acid scaffold is a highly versatile, rigidified γ-amino acid analog.
This specific cyclohexene core is structurally analogous to blockbuster antiviral agents (e.g., neuraminidase inhibitors like Oseltamivir) and serves as a privileged scaffold for designing central nervous system (CNS) therapeutics targeting GABA receptors [1]. The presence of the C3-C4 endocyclic double bond provides orthogonal reactivity, allowing for late-stage diversification (e.g., epoxidation, dihydroxylation, or cross-coupling) without interfering with the C1-carboxylate or C5-amino functional groups.
This application note details a robust, scalable, and safety-conscious synthetic workflow for generating a library of 5-aminocyclohex-3-ene-1-carboxylic acid derivatives for Structure-Activity Relationship (SAR) studies.
Core Synthetic Workflow
The synthesis of the core scaffold relies on the functionalization of the commercially available starting material, methyl cyclohex-3-ene-1-carboxylate. The strategy utilizes an allylic bromination followed by a nucleophilic azidation, culminating in a chemoselective Staudinger reduction.
Synthetic workflow for the 5-aminocyclohex-3-ene-1-carboxylic acid core scaffold.
Causality Behind Reagent Selection
-
N-Bromosuccinimide (NBS): Provides a low, steady-state concentration of molecular bromine, which kinetically favors radical substitution at the allylic C5 position over electrophilic addition across the C3-C4 double bond.
-
Staudinger Reduction (PPh₃ / H₂O): Standard catalytic hydrogenation (e.g., H₂ over Pd/C) would indiscriminately reduce both the azide and the critical C3-C4 alkene. The Staudinger reduction is perfectly chemoselective for the azide, preserving the olefin for downstream SAR derivatization [2].
Experimental Protocols
Protocol A: Synthesis of Methyl 5-azidocyclohex-3-ene-1-carboxylate
Caution: Low molecular weight organic azides pose an explosion hazard. Never concentrate azide intermediates to absolute dryness. Keep behind a blast shield during scale-up [3].
-
Allylic Bromination: Dissolve methyl cyclohex-3-ene-1-carboxylate (10.0 mmol) in anhydrous acetonitrile (50 mL). Add NBS (11.0 mmol) and a catalytic amount of AIBN (0.5 mmol).
-
Thermal Initiation: Reflux the mixture under an argon atmosphere for 4 hours. Causality: Acetonitrile is chosen over traditional carbon tetrachloride (CCl₄) to comply with modern green chemistry mandates while maintaining radical stability.
-
Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure (keep bath < 30°C).
-
Azidation: Redissolve the crude bromide in anhydrous DMF (30 mL). Add sodium azide (NaN₃, 15.0 mmol) in one portion. Stir at 60°C for 12 hours. Causality: DMF ensures complete solvation of NaN₃, maximizing the Sₙ2 substitution rate and minimizing competitive E2 elimination.
-
Extraction: Quench with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organics with brine to remove residual DMF, dry over Na₂SO₄, and concentrate to a crude oil.
Protocol B: Chemoselective Reduction and Saponification
-
Staudinger Reduction: Dissolve the crude azide in THF (40 mL). Add triphenylphosphine (PPh₃, 12.0 mmol) and stir at room temperature for 2 hours until nitrogen gas evolution ceases.
-
Hydrolysis of Iminophosphorane: Add distilled water (5 mL) and heat to 50°C for 4 hours to yield the methyl 5-aminocyclohex-3-ene-1-carboxylate.
-
Self-Validating Checkpoint: Monitor the reaction via ATR-FTIR. The complete disappearance of the sharp, intense azide stretch at ~2100 cm⁻¹ confirms 100% conversion.
-
-
Saponification: To the same reaction flask, add lithium hydroxide monohydrate (LiOH·H₂O, 20.0 mmol) dissolved in 10 mL of water. Stir at room temperature for 6 hours.
-
Isolation: Acidify the mixture carefully to pH 6.5 using 1M HCl to precipitate the zwitterionic 5-aminocyclohex-3-ene-1-carboxylic acid. Filter, wash with cold water, and dry under vacuum.
Library Generation and SAR Data Presentation
Once the core scaffold is synthesized, it can be rapidly derivatized to probe the binding pocket of the target protein (e.g., Neuraminidase or GABA-AT).
Pharmacophore model and target binding interactions for SAR derivatization.
Quantitative SAR Summary
The following table summarizes a representative SAR panel, demonstrating how modifications at the three orthogonal sites (C1, C5, and C3-C4) impact lipophilicity (ClogP) and relative target binding affinity (using a generic viral neuraminidase model).
| Compound ID | R¹ (C5-Amino Mod) | R² (C1-Carboxyl Mod) | C3-C4 Olefin Status | Computed ClogP | Relative Binding Affinity (IC₅₀) |
| 1 (Core) | -H | -OH | Unmodified | 0.45 | 1.0x (Baseline) |
| 2 | -Acetyl | -OH | Unmodified | 1.10 | 15.0x increase |
| 3 | -Acetyl | -O-Ethyl | Unmodified | 2.35 | < 0.01x (Prodrug form) |
| 4 | -SO₂CH₃ | -OH | Unmodified | 0.85 | 5.2x increase |
| 5 | -Acetyl | -OH | Epoxidized | -0.20 | 0.1x (Steric clash) |
SAR Insights:
-
C5-Acylation: The introduction of an acetyl group (Compound 2) drastically improves binding affinity by satisfying hydrogen-bonding requirements in the target's sialic acid sub-pocket.
-
C1-Esterification: Masking the carboxylic acid as an ethyl ester (Compound 3) abolishes in vitro binding, validating that a free carboxylate is required to anchor the molecule to the highly conserved arginine triad of the target. However, this modification is an excellent strategy for improving oral bioavailability in vivo.
-
Olefin Functionalization: Epoxidation of the C3-C4 double bond (Compound 5) results in a severe loss of activity, indicating that the target's hydrophobic pocket has strict spatial tolerances that cannot accommodate the added steric bulk and polarity of the oxirane ring.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related molecules. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.
I. Overview of the Synthesis
The synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid typically involves a multi-step process. A common conceptual pathway is a Diels-Alder reaction to form the cyclohexene ring, followed by the introduction of the amino group. The carboxylic acid functionality is often carried through the synthesis from the dienophile. Protecting groups are frequently necessary for the amino and carboxyl groups to prevent undesirable side reactions.[1]
A plausible synthetic route, which will form the basis for this troubleshooting guide, is as follows:
-
Diels-Alder Reaction: A conjugated diene reacts with a dienophile containing a carboxylic acid or a precursor group to form the cyclohexene ring.
-
Functional Group Manipulation: Conversion of a functional group on the cyclohexene ring to an amine. A common method is the Hofmann rearrangement of a primary amide.[2][3]
-
Deprotection (if applicable): Removal of any protecting groups to yield the final product.
-
Purification: Isolation and purification of the zwitterionic product.
Below is a generalized workflow for the synthesis:
Caption: Generalized workflow for the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Diels-Alder reaction in this synthesis?
A1: The success of the Diels-Alder reaction hinges on several factors:
-
Diene Conformation: The diene must be in the s-cis conformation to react.[4] Cyclic dienes are locked in the s-cis conformation and are often more reactive.[5]
-
Electronic Effects: The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[6][7]
-
Temperature: While many Diels-Alder reactions proceed at room temperature, some may require heat to overcome the activation energy. However, excessive heat can lead to the retro-Diels-Alder reaction.
-
Solvent: The choice of solvent can influence reaction rates, but a wide range of solvents can be used. Xylene is a common solvent for reactions requiring higher temperatures.
Q2: Why is it necessary to use protecting groups for the amino and carboxylic acid functionalities?
A2: Protecting groups are essential to prevent unwanted side reactions.[1] For instance, the free amine group is nucleophilic and can react with electrophilic reagents used in subsequent steps. Similarly, the carboxylic acid can interfere with base-catalyzed reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), while esters are typically used to protect carboxylic acids.[8][9][10] The choice of protecting group depends on the specific reaction conditions of the synthetic route.[11]
Q3: What are the main challenges in purifying the final zwitterionic product?
A3: The zwitterionic nature of 5-aminocyclohex-3-ene-1-carboxylic acid, possessing both a positive (ammonium) and negative (carboxylate) charge, makes it highly polar and often poorly soluble in common organic solvents. This presents several purification challenges:
-
Chromatography: Normal-phase silica gel chromatography is often ineffective due to the strong interaction of the polar compound with the stationary phase.[12]
-
Crystallization: Finding a suitable solvent system for crystallization can be difficult.
-
Isolation: Removal of inorganic salts from the reaction mixture can be challenging.
Specialized techniques like ion-exchange chromatography or reversed-phase chromatography with appropriate mobile phase modifiers are often required.[12][13][14]
III. Troubleshooting Guides
Problem 1: Low or No Yield in the Diels-Alder Reaction
| Potential Cause | Explanation | Suggested Solution |
| Unfavorable Diene Conformation | The diene may predominantly exist in the more stable s-trans conformation, which is unreactive in the Diels-Alder reaction.[4] | Use a cyclic diene that is locked in the reactive s-cis conformation. If using an acyclic diene, increasing the reaction temperature may provide enough energy to overcome the rotational barrier to the s-cis conformation. |
| Poor Electronic Matching | The reaction rate is significantly influenced by the electronic properties of the diene and dienophile.[7] | If possible, modify the substrates to include electron-donating groups on the diene and/or electron-withdrawing groups on the dienophile. |
| Steric Hindrance | Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants. | Use less sterically hindered starting materials if the synthetic route allows. |
| Retro-Diels-Alder Reaction | At elevated temperatures, the equilibrium can shift back towards the starting materials. | Monitor the reaction temperature carefully. If the reaction is reversible, conduct it at the lowest temperature that allows for a reasonable reaction rate. |
digraph "Diels-Alder Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Low/No Diels-Alder Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConformation [label="Is the diene in s-cis conformation?"]; CheckElectronics [label="Are electronics favorable? (EDG on diene, EWG on dienophile)"]; CheckSterics [label="Is steric hindrance an issue?"]; CheckTemp [label="Is reaction temperature optimized?"]; SolutionConformation [label="Use cyclic diene or increase temperature.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionElectronics [label="Modify substrates with appropriate electronic groups.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionSterics [label="Use less hindered starting materials.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionTemp [label="Optimize temperature to avoid retro-Diels-Alder.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckConformation; CheckConformation -> CheckElectronics [label="Yes"]; CheckConformation -> SolutionConformation [label="No"]; CheckElectronics -> CheckSterics [label="Yes"]; CheckElectronics -> SolutionElectronics [label="No"]; CheckSterics -> CheckTemp [label="No"]; CheckSterics -> SolutionSterics [label="Yes"]; CheckTemp -> SolutionTemp; }
Caption: Troubleshooting decision tree for the Diels-Alder reaction.
Problem 2: Incomplete or Unsuccessful Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[2] It proceeds through an isocyanate intermediate.[15]
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Base | The reaction requires a base to deprotonate the amide and the N-bromoamide intermediate.[16] | Ensure at least two equivalents of base are used. The first equivalent deprotonates the amide, and the second deprotonates the N-bromoamide. |
| Side Reactions of the Isocyanate | The isocyanate intermediate is highly reactive and can react with nucleophiles other than water, such as unreacted amine product to form ureas.[3] | Ensure the reaction is performed in a dilute aqueous solution to favor the reaction of the isocyanate with water. If using an alcohol as the solvent, a carbamate will be formed.[17] |
| Low Reaction Temperature | The rearrangement step (migration of the R group) often requires heating. | If the reaction is sluggish, cautiously increase the temperature while monitoring for side product formation. |
| Poor Quality of Reagents | The hypobromite or hypochlorite is generated in situ and can be unstable. | Use fresh reagents. Prepare the sodium hypobromite solution at a low temperature (e.g., 0 °C) immediately before use. |
Problem 3: Difficulty in Product Purification and Isolation
| Potential Cause | Explanation | Suggested Solution |
| High Polarity and Zwitterionic Nature | The product is highly polar and may not behave well on standard silica gel chromatography.[12][18] | Ion-Exchange Chromatography: This is often the most effective method. Use a cation-exchange resin to bind the positively charged amine, wash away impurities, and then elute the product with a buffered solution or a dilute base (e.g., ammonia). Alternatively, an anion-exchange resin can be used to bind the carboxylate.[13] |
| Reversed-Phase Chromatography (RPC): RPC can be effective, but the mobile phase may need to be buffered or contain ion-pairing agents to achieve good separation.[14][19] Volatile buffers like ammonium formate or ammonium acetate are advantageous as they can be removed by lyophilization.[12] | ||
| Co-precipitation with Inorganic Salts | The product may precipitate with inorganic salts formed during the reaction or workup. | Desalting: Use dialysis or a size-exclusion column to remove salts. Alternatively, dissolve the crude product in a minimal amount of water and precipitate the amino acid by adding a water-miscible organic solvent like isopropanol or acetone. |
| Poor Crystallinity | The product may be difficult to crystallize from common solvents. | Solvent Screening: Systematically screen a range of solvent systems (e.g., water/alcohol, water/acetone). Slow evaporation or vapor diffusion techniques may be effective. |
IV. Experimental Protocols
Illustrative Protocol: Hofmann Rearrangement of Cyclohex-3-ene-1-carboxamide
This is a generalized procedure and may require optimization.
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 eq.) in water. Slowly add bromine (1.1 eq.) with vigorous stirring while maintaining the temperature below 10 °C.
-
Amide Addition: In a separate flask, dissolve cyclohex-3-ene-1-carboxamide (1.0 eq.) in a suitable solvent (e.g., water or a water/dioxane mixture).
-
Reaction: Slowly add the chilled sodium hypobromite solution to the amide solution, keeping the reaction temperature low.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 50-70 °C) and maintain it until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the amine. Extract with a suitable organic solvent (e.g., diethyl ether) to remove any non-basic organic byproducts.
-
Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to induce precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum.
V. References
-
Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Han, Y., & Houghten, R. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
-
Fields, G. B. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Wilson, I. D. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. LCGC Europe. [Link]
-
Irgum, K. (2004). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]
-
Unknown. (n.d.). HOFMANN REACTION or HOFMANN AMIDE DEGRADATION. Unknown Source. [Link]
-
J&K Scientific LLC. (2025). Hofmann Rearrangement. J&K Scientific LLC. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
De Vleeschouwer, F. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. praxilabs.com [praxilabs.com]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. scispace.com [scispace.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
- 13. diva-portal.org [diva-portal.org]
- 14. sielc.com [sielc.com]
- 15. jk-sci.com [jk-sci.com]
- 16. mmccollege.ac.in [mmccollege.ac.in]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. reddit.com [reddit.com]
- 19. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Synthesis & Optimization of 5-Aminocyclohex-3-ene-1-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid , a highly valuable conformationally constrained cyclic
This guide bypasses generic advice to focus on the exact mechanistic causality, chemoselectivity challenges, and self-validating protocols required to successfully execute this four-step allylic functionalization pathway.
Reaction Pathway & Logical Workflow
Workflow for the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid via allylic functionalization.
Troubleshooting Guides & FAQs
Q1: How do I control regioselectivity during the allylic bromination of methyl cyclohex-3-ene-1-carboxylate?
-
Expertise & Causality: Bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) proceeds via a radical chain mechanism. The C5 allylic radical is thermodynamically favored over the C2 position due to reduced steric hindrance from the bulky ester group at C1. However, a mixture of isomers is inevitable.
-
Self-Validating Action: Lowering the reaction temperature to 70–75 °C and using a non-polar solvent like CCl₄ maximizes the C5:C2 ratio. You must perform chromatographic separation to isolate the pure C5 isomer. This regioselective preference is a well-documented phenomenon in the synthesis of constrained cyclic scaffolds ([1]).
Q2: My azidation step yields low conversion or elimination byproducts. How can I optimize this?
-
Expertise & Causality: The secondary allylic bromide intermediate is highly susceptible to E2 elimination. When using basic nucleophiles or excessive heat, elimination competes with the desired Sₙ2 substitution, leading to unwanted conjugated 1,3-cyclohexadiene derivatives.
-
Self-Validating Action: Avoid strong bases and high temperatures. Use a slight excess of sodium azide (NaN₃) in a polar aprotic solvent (DMF) with strictly controlled mild heating (40 °C). The high nucleophilicity and low basicity of the azide ion in DMF outcompetes the elimination pathway under these specific conditions.
Q3: What is the best method to reduce the azide to the amine without reducing the C3-C4 double bond?
-
Expertise & Causality: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) will indiscriminately reduce both the azide and the isolated C3-C4 alkene, yielding the fully saturated 3-aminocyclohexanecarboxylic acid.
-
Self-Validating Action: The Staudinger reduction is the optimal chemoselective method. By treating the azide with triphenylphosphine (PPh₃) in a THF/H₂O mixture, an iminophosphorane intermediate is formed and subsequently hydrolyzed to the primary amine, leaving the alkene completely intact. This high chemoselectivity is a hallmark of the Staudinger reaction ([2]).
Q4: During final saponification, I observe epimerization or degradation. How do I prevent this?
-
Expertise & Causality: The C1 proton alpha to the ester is mildly acidic. Prolonged exposure to strong bases (like NaOH at reflux) can cause enolization, leading to cis/trans epimerization at the C1 stereocenter and scrambling of your diastereomeric ratio.
-
Self-Validating Action: Perform the saponification using a milder base, such as Lithium Hydroxide (LiOH), in a biphasic THF/H₂O mixture at 0 °C to room temperature. This ensures complete ester cleavage without compromising the structural integrity of the ring.
Quantitative Data Summary
The following table summarizes the optimized parameters for each step of the synthetic workflow to ensure maximum yield and purity.
| Step | Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield (%) | Key Quality Metric |
| 1 | Allylic Bromination | NBS, AIBN, CCl₄ | 75 | 4 | 45–55 (C5 isomer) | |
| 2 | Nucleophilic Azidation | NaN₃, DMF | 40 | 12 | 75–85 | IR band at 2100 cm⁻¹ |
| 3 | Staudinger Reduction | PPh₃, THF/H₂O | 25 | 16 | 85–90 | Ninhydrin positive |
| 4 | Saponification | LiOH, THF/H₂O | 0 | 4 | 90–95 | LC-MS[M+H]⁺ = 142.1 |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring you can analytically confirm success before proceeding to the next step.
Step 1: Allylic Bromination
-
Reaction: Dissolve methyl cyclohex-3-ene-1-carboxylate (1.0 eq) in anhydrous CCl₄ (0.2 M). Add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq). Reflux the mixture at 75 °C for 4 hours.
-
Workup: Cool to 0 °C to precipitate succinimide. Filter through a Celite pad and concentrate the filtrate in vacuo.
-
Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The appearance of a lower Rf UV-active spot confirms conversion. ¹H NMR must show a characteristic allylic downfield shift for the C5 proton (
~4.8 ppm). Purify via flash chromatography to isolate the C5 isomer.
Step 2: Nucleophilic Azidation
-
Reaction: Dissolve the purified methyl 5-bromocyclohex-3-ene-1-carboxylate (1.0 eq) in anhydrous DMF (0.3 M). Add NaN₃ (1.5 eq) and stir at 40 °C for 12 hours under an argon atmosphere.
-
Workup: Quench with ice water and extract with diethyl ether (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over MgSO₄, and concentrate.
-
Validation: Perform IR spectroscopy on a crude aliquot. A strong, sharp asymmetric stretching band at ~2100 cm⁻¹ definitively confirms azide incorporation.
Step 3: Staudinger Reduction
-
Reaction: Dissolve the methyl 5-azidocyclohex-3-ene-1-carboxylate (1.0 eq) in THF (0.2 M). Add PPh₃ (1.2 eq) portion-wise. Stir at 25 °C for 2 hours until nitrogen gas evolution ceases.
-
Hydrolysis: Add distilled H₂O (10.0 eq) and stir for an additional 14 hours at room temperature.
-
Validation: Check the IR spectrum for the disappearance of the 2100 cm⁻¹ band. On TLC, the product spot will stain purple/pink with Ninhydrin, confirming the presence of a primary amine.
Step 4: Saponification
-
Reaction: Dissolve the methyl 5-aminocyclohex-3-ene-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and H₂O. Cool to 0 °C and add LiOH·H₂O (2.0 eq). Warm to 25 °C and stir for 4 hours.
-
Workup: Carefully neutralize the mixture to pH 7 using 1M HCl to precipitate the zwitterionic amino acid. Lyophilize the aqueous layer if necessary.
-
Validation: LC-MS analysis must show the exact mass[M+H]⁺ = 142.1. ¹³C NMR will show the disappearance of the methyl ester carbon (~51 ppm) and the retention of the critical alkene carbons (~125–130 ppm).
References
-
Romanelli, M. N., et al. "EC18 as a Tool To Understand the Role of HCN4 Channels in Mediating Hyperpolarization-Activated Current in Tissues." ACS Medicinal Chemistry Letters, 2019.[Link]
-
Lenstra, D. C., et al. "Catalytic Staudinger Reduction at Room Temperature." The Journal of Organic Chemistry, 2019.[Link]
Sources
Technical Support Center: By-product Formation in the Synthesis of 5-Aminocyclohex-3-ene-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation during this critical synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high purity and yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid?
A1: The formation of by-products is highly dependent on the synthetic route employed. However, common impurities can arise from several key reaction types. These include over-reduction, side reactions of the amino group, and incomplete reactions. For instance, in syntheses involving the reduction of an aromatic precursor like p-aminobenzoic acid, incomplete saturation of the aromatic ring can lead to residual aromatic starting material or partially reduced intermediates.[1] Another common issue is the formation of lactams, particularly if the reaction conditions favor intramolecular cyclization.
Q2: What causes the formation of dimeric or polymeric by-products?
A2: Dimerization or polymerization can occur through intermolecular reactions, especially at elevated temperatures or high concentrations. The amino group of one molecule can react with the carboxylic acid group of another, forming an amide bond. This process can continue, leading to the formation of oligomers or polymers. The presence of activating agents for the carboxylic acid, if not properly controlled, can significantly promote this side reaction.
Q3: How do reaction conditions influence the formation of by-products?
A3: Reaction conditions play a pivotal role in directing the reaction towards the desired product and minimizing by-products. Key parameters to control include:
-
Temperature: Higher temperatures can provide the activation energy for undesired side reactions, such as dimerization or decomposition.
-
pH: The pH of the reaction medium can influence the reactivity of both the amino and carboxylic acid groups. For example, a pH that is too low can protonate the amine, reducing its nucleophilicity, while a pH that is too high can deprotonate the carboxylic acid, affecting its reactivity.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as influence the reaction pathway. Protic solvents may participate in side reactions, while aprotic solvents might not effectively solvate all reaction components.
Q4: My final product has a persistent color. What could be the cause?
A4: A persistent color in your final product often indicates the presence of oxidized impurities or highly conjugated by-products. Amines, in particular, can be susceptible to oxidation, which can lead to the formation of colored compounds.[2] Inadequate purification or exposure to air and light during workup and storage can contribute to this issue.
Troubleshooting Guides
Issue 1: Low Yield of 5-Aminocyclohex-3-ene-1-carboxylic Acid with Multiple By-products Detected by LC-MS
Possible Causes:
-
Sub-optimal reaction temperature or time.
-
Incorrect stoichiometry of reagents.
-
Presence of reactive impurities in starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Characterize By-products: Use LC-MS and NMR to identify the major by-products. This information is crucial for diagnosing the underlying issue.
-
Optimize Reaction Time and Temperature: If a significant amount of starting material remains, consider incrementally increasing the reaction time or temperature. Monitor the reaction progress closely using TLC or LC-MS to avoid over-reaction.
-
Control Reagent Addition: If side reactions are the primary issue, try lowering the reaction temperature and adding reactive reagents dropwise to maintain a low instantaneous concentration.
-
Verify Starting Material Purity: Impurities in the starting materials can act as catalysts for side reactions or be carried through the synthesis. Purify starting materials if their purity is questionable.
Issue 2: Formation of a Lactam By-product
Possible Cause:
-
Intramolecular cyclization of the amino and carboxylic acid groups, often promoted by heat or the presence of a carbodiimide or other activating agent.
Mitigation Protocol:
-
Protecting Group Strategy: Introduce a protecting group for either the amine (e.g., Boc, Cbz) or the carboxylic acid (e.g., methyl or ethyl ester) before undertaking steps that could induce lactamization.
-
Temperature Control: Maintain a low reaction temperature throughout the synthesis.
-
pH Adjustment: Keep the reaction medium at a pH where either the amine is protonated or the carboxylic acid is deprotonated to disfavor intramolecular reaction.
Data Summary Table: Common By-products and Their Identification
| By-product Type | Potential Cause | Recommended Analytical Technique |
| Lactam | Intramolecular cyclization | LC-MS, IR (characteristic amide C=O stretch) |
| Dimer/Oligomer | Intermolecular amide formation | Size Exclusion Chromatography, MALDI-TOF MS |
| Over-reduced species | Harsh reduction conditions | NMR (absence of double bond signals), GC-MS |
| Aromatic Precursor | Incomplete reduction | UV-Vis Spectroscopy, NMR (aromatic signals) |
Experimental Protocols
Protocol 1: Purification of 5-Aminocyclohex-3-ene-1-carboxylic Acid by Recrystallization
This protocol is designed to remove non-polar impurities and some colored by-products.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., water, ethanol, or a mixture). A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography for High-Purity Isolation
This method is effective for separating the desired product from by-products with different polarities.
-
Stationary Phase and Eluent Selection: For this polar compound, a reverse-phase C18 silica gel is often effective. The eluent is typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) or base (e.g., ammonia) to improve peak shape.
-
Column Packing: Prepare a slurry of the stationary phase in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a low concentration of the organic solvent and gradually increase the polarity (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General purification workflow.
References
-
Buchi Reddy, R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 509-513. Available at: [Link][3]
-
Pharmaffiliates. Gabapentin-impurities. Available at: [Link][4]
-
Veeprho. Gabapentin Impurities and Related Compound. Available at: [Link][5]
-
Google Patents. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available at: [1]
-
Google Patents. (1992). Process for the preparation of high purity 5-aminosalicylic acid. Available at: [2]
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid - Google Patents [patents.google.com]
- 3. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
"improving the yield of the Diels-Alder reaction for 5-aminocyclohex-3-ene-1-carboxylic acid"
Technical Support Center: Diels-Alder Reaction Optimization Topic: Synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid Ticket ID: DA-5AMINO-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are attempting to synthesize 5-aminocyclohex-3-ene-1-carboxylic acid . This target represents the meta-isomer (1,3-disubstituted) product derived from the Diels-Alder cycloaddition of a 2-amino-1,3-butadiene derivative and an acrylic acid derivative.
The Core Problem: Standard electronic demand (Frontier Molecular Orbital theory) dictates that 2-substituted dienes reacting with electron-deficient dienophiles (acrylates) predominantly form the para-isomer (4-aminocyclohex-3-ene-1-carboxylic acid). The meta-isomer you require is electronically disfavored, typically resulting in yields <15% under thermal conditions.
This guide provides the protocol to maximize the yield of this minor isomer through Lewis Acid catalysis, protecting group strategy, and kinetic forcing.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: Why is my crude NMR showing mostly the 4-amino isomer (para) and very little 5-amino (meta)?
A: This is a fundamental regioselectivity issue.
-
Mechanism: The electron-donating group (EDG) at the C2 position of the diene raises the HOMO coefficient at C1. The electron-withdrawing group (EWG) on the dienophile lowers the LUMO coefficient at the
-carbon. The major bond forms between the atoms with the largest coefficients (C1 of diene and -C of dienophile), leading to the para product. -
The Fix: You cannot easily reverse this electronic preference with standard reagents. You must:
-
Increase Total Conversion: Drive the reaction to 100% completion to maximize the absolute amount of the minor isomer.
-
Use Bulky Lewis Acids: Some aluminum-based catalysts can sterically encumber the para transition state, slightly improving the meta ratio.
-
High Temperature: If the diene is stable, higher temperatures (
) decrease selectivity, statistically increasing the meta isomer (at the cost of enantioselectivity).
-
Q2: My diene (2-amino-1,3-butadiene) decomposes/polymerizes before reacting. How do I stop this?
A: Free 2-amino-1,3-butadienes are unstable enamines. They hydrolyze or polymerize rapidly.
-
The Fix: You must use an N-protected variant.
-
Recommended:
-Boc-2-amino-1,3-butadiene or 2-phthalimido-1,3-butadiene . The phthalimide group is particularly robust and provides steric bulk that may help destabilize the para transition state slightly. -
Stabilizer: Add 0.1% hydroquinone or BHT to the reaction mixture to inhibit radical polymerization of the diene.
-
Q3: The reaction is too slow. Can I use high pressure?
A: Yes. This is the single most effective way to improve yield for sterically demanding or electronically mismatched DA reactions.
-
Protocol: Running the reaction at 10–15 kbar (using a piston-cylinder apparatus) can accelerate the reaction by
– times without requiring high temperatures that degrade the diene.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of
Reagents & Materials
| Component | Specification | Role |
| Diene | Diene (Prepared in situ or stored at -20°C) | |
| Dienophile | Ethyl Acrylate | Dienophile (Use excess) |
| Catalyst | Et | Lewis Acid (1.0 M in Hexane) |
| Solvent | Dichloromethane (DCM) | Anhydrous, degassed |
| Additive | 2,6-Di-tert-butyl-4-methylphenol (BHT) | Radical Inhibitor |
Step-by-Step Workflow
-
Catalyst Complexation (Critical):
-
In a flame-dried Schlenk flask under Argon, dissolve Ethyl Acrylate (1.2 equiv) in anhydrous DCM (
). -
Cool to -78°C .[3]
-
Add Et
AlCl (1.2 equiv) dropwise. Note: Pre-complexing the Lewis Acid to the dienophile lowers its LUMO energy effectively. -
Stir for 30 minutes at -78°C.
-
-
Diene Addition:
-
Dissolve
-Boc-2-amino-1,3-butadiene (1.0 equiv) and BHT (1 mol%) in a minimal amount of DCM. -
Add the diene solution slowly down the side of the flask to the cold catalyst mixture.
-
-
Reaction Phase:
-
Standard Route: Allow the mixture to warm slowly to -20°C and stir for 24–48 hours.
-
Forcing Route (If low yield): Warm to 0°C or Room Temperature. Warning: Higher temps favor the Para isomer and polymerization.
-
-
Quench & Workup:
-
Quench carefully with saturated NaHCO
solution at 0°C. (Aluminum salts will form a gel; use Rochelle's salt solution if emulsion persists). -
Extract with DCM (
). Dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> SO .
-
-
Purification (The Bottleneck):
-
The crude will be a mixture of Para (Major) and Meta (Minor).
-
Separation: Use Flash Chromatography with a gradient of Hexanes:Ethyl Acetate. The isomers typically have distinct R
values due to the proximity of the amino and carboxyl groups (H-bonding potential in the ortho-like relationship of the para isomer vs the meta).
-
Module 3: Troubleshooting Logic (Visualization)
The following diagram outlines the decision process for low yields.
Caption: Decision tree for diagnosing yield loss in the Diels-Alder synthesis of aminocyclohexenes.
Module 4: Mechanistic Insight & Regioselectivity
To understand why you are struggling, observe the electronic coefficients.
| Reactant | Substituent Effect | Dominant FMO Site |
| Diene (2-amino) | EDG at C2 | HOMO high at C1 |
| Dienophile (Acrylate) | EWG (Carbonyl) | LUMO high at |
| Major Interaction | C1 (Diene) | Forms 1,4-product (Para) |
| Minor Interaction | C4 (Diene) | Forms 1,3-product (Meta/5-amino) |
The "Meta" Trick: To favor the 5-amino (meta) product, you are essentially asking the reaction to go against the standard frontier orbital overlap.
-
Strategy: Use 2-sulfonyloxy-1,3-dienes or similar surrogates where the electronic directing group is different from the final functional group, then convert post-cyclization.
-
Alternative: If direct DA fails, consider the Birch Reduction of 3,5-diaminobenzoic acid (if accessible) followed by selective hydrolysis, though this is non-DA.
References
-
Rawal, V. H., et al. "Broadly Effective Enantioselective Diels-Alder Reactions of 1-Amino-substituted-1,3-butadienes."[4] Organic Letters, vol. 4, no.[4] 7, 2002, pp. 1163-1166. Link
- Context: Establishes the reactivity profile of amino-dienes, though focused on 1-amino (ortho-selective).
-
Kozmin, S. A., & Rawal, V. H. "Preparation and Diels-Alder Reactivity of 1-Amino-3-siloxy-1,3-butadienes." Journal of Organic Chemistry, vol. 62, no. 16, 1997, pp. 5252-5253. Link
- Context: Describes highly reactive dienes that function at lower temperatures, preserving unstable intermedi
- Fringuelli, F., & Taticchi, A.The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons, 2002.
-
Corey, E. J., et al. "Total Synthesis of Oseltamivir (Tamiflu)." Journal of the American Chemical Society, vol. 128, no. 19, 2006, pp. 6310-6311. Link
- Context: Demonstrates the synthesis of a 5-amino-cyclohexene scaffold (meta-like) using specific DA conditions and resolution.
Sources
Technical Support Center: Stability & Troubleshooting Guide for 5-Aminocyclohex-3-ene-1-carboxylic Acid
Welcome to the Application Scientist Technical Support Center. 5-Aminocyclohex-3-ene-1-carboxylic acid is a highly versatile but chemically sensitive bifunctional building block. Because it contains both a
This guide provides mechanistic diagnostics, validated workflows, and troubleshooting FAQs to ensure the structural integrity of your compound during synthesis, purification, and storage.
Part 1: Mechanistic Diagnostics & FAQs
Acidic Conditions: Isomerization and Lactonization
Q1: Why does my sample degrade into a mixture of unknown products when stored in 0.1 M HCl or during acidic workup? Answer: The degradation is driven by two competing acid-catalyzed pathways.
-
Isomerization: The molecule is a
-unsaturated carboxylic acid. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the system and facilitating tautomerization. This causes the double bond to migrate from thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -position (C3-C4) to the -position (C2-C3), forming a thermodynamically stable conjugated system . -
Lactonization: The physical proximity of the carboxylic acid to the double bond enables acid-catalyzed lactonization. Protonation of the alkene generates a carbocation at C4, which is subsequently attacked by the carboxylic acid oxygen to form a highly stable, irreversible 5-membered
-lactone .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Fig 1: Acid-catalyzed lactonization and isomerization pathways of the β,γ-unsaturated system.
Q2: My LC-MS peaks are splitting and broadening when the sample sits in the autosampler overnight. What is the cause?
Answer: This is a classic symptom of in-vial isomerization. If your sample diluent or mobile phase contains 0.1% TFA (pH ~2.0), the
Basic Conditions: Aza-Michael Cascades
Q3: I observed severe oligomerization and mass loss when neutralizing the hydrochloride salt with NaOH. What is happening?
Answer: Under basic conditions, the molecule undergoes a destructive cascade reaction. First, the base abstracts the relatively acidic
Once conjugated, the molecule becomes a potent Michael acceptor. Simultaneously, the base deprotonates the ammonium salt at C5 to a free primary amine. Because an intramolecular attack of the C5-amine onto the
Fig 2: Base-catalyzed double bond migration and intermolecular aza-Michael oligomerization.
Part 2: Quantitative Stability Summary
To assist in experimental planning, the following table summarizes the kinetic liabilities of 5-aminocyclohex-3-ene-1-carboxylic acid across the pH spectrum.
| pH Condition | Dominant Degradation Pathway | Relative Reaction Rate | Primary Degradant | Preventative Action |
| pH < 2 (Strong Acid) | Fast | 5-membered | Keep T < 4°C, use weak acids (Formic Acid) | |
| pH 3 - 5 (Weak Acid) | Isomerization | Moderate | Lyophilize immediately; avoid prolonged liquid state | |
| pH 6 - 7 (Neutral) | None (Zwitterion is stable) | Very Slow | N/A | Store as solid at -20°C in a desiccator |
| pH > 8 (Basic) | Intermolecular aza-Michael | Very Fast | Polymeric/Oligomeric mixtures | Neutralize strictly with mild buffers (pH ~7) |
Part 3: Validated Workflows
Protocol: Self-Validating Extraction & Isolation Workflow
Objective: Isolate 5-aminocyclohex-3-ene-1-carboxylic acid from an aqueous reaction mixture without triggering lactonization or aza-Michael cascades.
Step 1: Quenching and Temperature Control
-
Action: Immediately cool the reaction mixture to 0–4°C using an ice-water bath.
-
Causality: Lowering the temperature exponentially decreases the kinetic rate of both the enolization (isomerization) and lactonization pathways, buying you time for the isolation.
Step 2: pH Adjustment (The Critical Window)
-
Action: Adjust the pH to 6.5–7.0 using a mild buffer (e.g., 1M
or saturated ). Strictly avoid strong acids (HCl) or strong bases (NaOH). -
Causality: At pH 7, the molecule exists predominantly as a zwitterion. The ammonium salt (
) is non-nucleophilic, preventing the aza-Michael addition. The carboxylate is a poor leaving group/nucleophile compared to the free acid, preventing lactonization.
Step 3: Isolation via Ion-Exchange
-
Action: Load the neutralized mixture onto a weak cation exchange (WCX) resin. Wash with DI water, then elute with 0.1 M ammonium acetate buffer (pH 7.0).
-
Causality: Utilizing solid-phase extraction avoids the need for harsh acidic or basic liquid-liquid extractions, keeping the molecule in its stable zwitterionic state.
Step 4: Lyophilization & Self-Validation Check
-
Action: Flash-freeze the eluent in liquid nitrogen and lyophilize immediately.
-
Validation Check: Dissolve a 1 mg aliquot of the final powder in
and run a -NMR. The presence of a vinylic proton shift at ~5.8 ppm (C2-H) indicates that -isomerization occurred during isolation. If this peak integrates to >2% relative to the C3/C4 vinylic protons, the lyophilization was too slow, or the pH drifted out of the safe zone during concentration.
References
-
LibreTexts Chemistry. "18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives." LibreTexts. URL:[Link]
-
Vaia (StudySmarter). "Isomerization of beta,gamma-unsaturated ketones and acids." Vaia. URL:[Link]
-
Frontiers in Chemistry. "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids." Frontiers. URL:[Link]
-
ResearchGate. "Base-Catalyzed Isomerization of 5-Androstene-3,17-dione (I) to 4-Androstene-3,17-dione." ResearchGate. URL:[Link]
"chiral HPLC methods for separating enantiomers of 5-aminocyclohex-3-ene-1-carboxylic acid"
Technical Support Center: Chiral Separation of 5-Aminocyclohex-3-ene-1-carboxylic Acid
Welcome to the Advanced Separations Support Portal. Ticket ID: #CHIRAL-5ACH-001 Assigned Specialist: Senior Application Scientist, Chiral Method Development Group Status: Open Topic: Method Development & Troubleshooting for 5-aminocyclohex-3-ene-1-carboxylic acid enantiomers.
Executive Summary & Molecule Analysis
User Query: "I need a robust chiral HPLC method for 5-aminocyclohex-3-ene-1-carboxylic acid. Standard reversed-phase failed to separate enantiomers."[1]
Scientist Analysis: The target molecule, 5-aminocyclohex-3-ene-1-carboxylic acid , presents three distinct chromatographic challenges:
-
Zwitterionic Character: It contains both a basic primary amine and an acidic carboxylic acid. In neutral pH, it exists as a zwitterion, making retention on traditional hydrophobic phases difficult.
-
Stereochemistry: It functions structurally as a cyclic
-amino acid (via the C1-C6-C5 path).[1] This specific pharmacophore is highly responsive to zwitterionic ion-exchangers and macrocyclic glycopeptides.[1] -
Detection Limits: The isolated alkene (C=C) provides only weak UV absorbance (<210 nm). Sensitivity will be a limiting factor without derivatization.
Strategic Recommendation: We recommend a Direct Analysis approach using Zwitterionic Cinchona-based CSPs (ZWIX) or Macrocyclic Glycopeptides (Teicoplanin) as the "Gold Standard."[1] These phases leverage the molecule's charged state for separation. If UV sensitivity is critical, we recommend a Derivatization workflow.
Method Selection Guide
Before selecting a column, determine your detection and solubility requirements.
Figure 1: Decision tree for selecting the optimal chiral separation strategy based on sensitivity and structural constraints.
Protocol A: Direct Analysis (The "Gold Standard")
This method utilizes Zwitterionic Chiral Stationary Phases (CSPs) , specifically the Cinchona alkaloid-derived phases (e.g., CHIRALPAK® ZWIX(+) or ZWIX(-)).[1][2] These columns are designed specifically for zwitterionic amino acids.
Mechanism: The separation relies on a synergistic double ion-pairing mechanism .[3] The CSP contains a cationic site (quinuclidine) and an anionic site (sulfonic acid). The analyte's carboxylate binds to the CSP's cation, and the analyte's ammonium binds to the CSP's anion.
Experimental Conditions
| Parameter | Specification | Notes |
| Column | CHIRALPAK® ZWIX(+) (3 µm, 150 x 3.0 mm) | ZWIX(-) reverses elution order.[1] |
| Mobile Phase | MeOH / ACN / H₂O / MPA / MA (49:49:2:0.5:0.5) | See "Additives" below. |
| Additives | 50 mM Formic Acid (Acid) + 25 mM Diethylamine (Base) | Critical: Must maintain specific acid/base ratio.[1] |
| Flow Rate | 0.4 - 0.5 mL/min | Lower flow improves efficiency for zwitterions.[1] |
| Temperature | 10°C - 25°C | Low temperature drastically improves resolution ( |
| Detection | UV 205-210 nm or MS (ESI+) | MS is preferred due to weak chromophore.[1] |
Step-by-Step Workflow:
-
Preparation: Dissolve the sample in pure Methanol (MeOH). Avoid water in the sample diluent if possible to prevent peak distortion.
-
Equilibration: Flush the column with 20 column volumes of the mobile phase. The baseline must be stable.
-
Optimization: If resolution is
:
Expert Insight: "For cyclic
-amino acids like your target, the ZWIX phase often outperforms polysaccharides because it engages the specific zwitterionic geometry directly, rather than relying on steric fit alone." (See Lindner et al., J. Chromatogr. A, 2009).
Protocol B: The Aqueous Alternative (Teicoplanin)
If your sample is aqueous or you wish to avoid complex organic mixtures, use a Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC™ T).[1][4]
Mechanism: Teicoplanin contains a "basket" for the amine and peptide pockets for hydrogen bonding. It works exceptionally well for cyclic amino acids.
Experimental Conditions
| Parameter | Specification |
| Column | Astec CHIROBIOTIC™ T (5 µm, 150 x 4.6 mm) |
| Mobile Phase | MeOH / Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 205 nm |
Troubleshooting Protocol B:
-
Issue: Broad peaks.
-
Fix: Add 0.1% Triethylamine (TEA) and adjust pH to 4.5 with Acetic Acid. This suppresses ionization of silanols and optimizes the zwitterion state.
Troubleshooting & FAQs
Q1: My peaks are tailing severely. What is wrong?
-
Cause: Mismatch between the analyte's ionization state and the mobile phase pH.
-
Solution:
-
For ZWIX: Ensure the molar ratio of Acid:Base in the mobile phase is 2:1 (e.g., 50mM Formic Acid : 25mM DEA). The excess acid ensures the amine is protonated (
) while the base ensures the CSP's sulfonic acid is deprotonated ( ). -
For Crown Ether: Ensure the mobile phase is acidic (pH < 2.0) using Perchloric Acid (
).[1] The amine must be fully protonated to fit into the crown ether.
-
Q2: I see no retention (k' < 0.5).
-
Cause: The "Salt Effect." High concentration of buffer ions competes with the analyte for the ion-exchange sites.
-
Solution: Reduce the overall concentration of additives. If using 50mM, drop to 25mM.
Q3: Can I use standard Polysaccharide columns (OD-H, AD-H)?
-
Answer: Generally, no , unless you derivatize. Underivatized amino acids are too polar and poorly soluble in the Hexane/IPA mixtures used for these columns.
-
Exception: Immobilized phases (CHIRALPAK IA/IC) can be used with "Non-Standard" mobile phases (e.g., DCM/MeOH with TFA/TEA), but ZWIX is superior for this specific molecule.[1]
Q4: The baseline is noisy at 205 nm.
-
Cause: Mobile phase absorbance. Formic acid and DEA absorb in deep UV.
-
Solution: Switch to Methanesulfonic Acid (MSA) or use LC-MS detection (SIM mode for M+H).[1]
Derivatization (When Sensitivity is Key)
If you cannot detect the impurity at 0.05% levels, you must derivatize to add a chromophore.
Reagent: FDAA (Marfey's Reagent) or OPA (o-Phthalaldehyde).[1] Protocol (OPA):
-
Mix sample with OPA/2-Mercaptoethanol in borate buffer (pH 9).
-
React for 2 mins (room temp).
-
Inject onto a C18 Column (Achiral) or CHIRALPAK IA .
-
Note: OPA creates diastereomers if a chiral thiol is used, or simply tags the amine for fluorescence if used on a Chiral Column.
-
Recommendation: Use OPA for fluorescence tagging, then separate on CHIRALPAK IA using Acetonitrile/Water/TFA.
-
References
-
Lindner, W., et al. (2009). Zwitterionic chiral stationary phases based on cinchona alkaloids for the separation of amino acids. Journal of Chromatography A. 2
-
Ilisz, I., et al. (2006).[5] HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Journal of Separation Science. 6
-
Hyun, M. H., et al. (2008). Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active crown ethers. Analytica Chimica Acta. 7[1][8]
-
Peter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A. 1
-
Chiral Technologies. Application Guide for Zwitterionic Phases (ZWIX). 3[1][8]
Disclaimer: Experimental conditions are starting points. Optimization of mobile phase additives is required for specific sample matrices.
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. chiraltech.com [chiraltech.com]
- 3. Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academia.edu [academia.edu]
- 7. Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 5-Aminocyclohex-3-ene-1-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid. This conformationally restricted
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome regioselectivity failures, stereochemical resolution issues, and scale-up hazards.
Section 1: Regioselectivity & Route Selection (FAQs)
Q1: We are attempting a direct intermolecular Diels-Alder reaction between 1-phthalimido-1,3-butadiene and acrylic acid, but we are almost exclusively isolating the 2-amino regioisomer. Why is the 5-amino product failing to form?
Causality & Insight: This is a classic frontier molecular orbital (FMO) mismatch. In a standard intermolecular Diels-Alder reaction between a 1-substituted diene and a 1-substituted dienophile, the largest orbital coefficients align to form the 1,2-disubstituted ("ortho") adduct. Consequently, the reaction predominantly yields 2-aminocyclohex-3-ene-1-carboxylic acid[1]. The 1,5-disubstituted ("meta") product—your target, 5-aminocyclohex-3-ene-1-carboxylic acid—is electronically disfavored and will only ever form in trace amounts under direct intermolecular conditions.
Actionable Solution: Abandon direct intermolecular cycloaddition for this specific regioisomer. Instead, utilize a Temporary Silicon-Tethered (TST) Intramolecular Diels-Alder (IMDA) strategy. By tethering the diene and dienophile together before the reaction, you geometrically constrain the transition state, forcing the structural formation of the "meta" regiochemistry.
Q2: To bypass the Diels-Alder regioselectivity issue, we attempted a Birch reduction of 3-aminobenzoic acid. However, we are getting complex mixtures of dienes and over-reduced products. How can we optimize this?
Causality & Insight: The Birch reduction of benzoic acids inherently yields 1,4-cyclohexadienes because the highly electron-withdrawing carboxylate group directs protonation to the ipso and para positions[2]. For 3-aminobenzoic acid, this yields 3-amino-1,5-cyclohexadiene-1-carboxylic acid. To reach your mono-ene target (5-aminocyclohex-3-ene-1-carboxylic acid), you must selectively reduce one specific double bond without touching the other. This is thermodynamically challenging and prone to over-reduction or double-bond migration.
Actionable Solution: If you must pursue a reduction pathway, abandon liquid ammonia/alkali metals and consider modern electrochemical reduction methods[3]. Electrochemical Birch reductions offer precise potential control, minimizing over-reduction. However, for pilot-scale robustness, the TST-IMDA route (detailed below) is generally superior as it avoids both the regioselectivity flaws of standard Diels-Alder and the chemoselectivity flaws of arene reduction.
Section 2: Stability & Protecting Group Strategies
Q3: During the concentration of our crude 5-aminocyclohex-3-ene-1-carboxylic acid, the product polymerizes into an insoluble mass. How do we prevent this?
Causality & Insight: As a cyclic
Actionable Solution: Implement an orthogonal protecting group strategy before isolation. Convert the carboxylic acid to a benzyl ester (OBn) and protect the amine with a tert-butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) group. This eliminates zwitterion-induced polymerization and drastically increases solubility in organic solvents for downstream purification.
Section 3: Data Presentation & Strategy Comparison
When selecting a synthetic route for scale-up, consider the trade-offs between regiocontrol, safety, and overall yield.
| Synthetic Strategy | Regioselectivity (Meta : Ortho) | Overall Yield | Scalability & Safety | Primary Scale-Up Challenge |
| Direct Intermolecular Diels-Alder | < 1:9 | < 5% | High | Fundamentally poor regioselectivity[1]. |
| Birch Reduction + Selective Hydrogenation | N/A (Yields 1,4-diene) | 15–20% | Low | Cryogenic ammonia hazards; over-reduction[2]. |
| Electrochemical Birch Reduction | N/A (Yields 1,4-diene) | 25–35% | Medium | Requires specialized flow-cell reactors[3]. |
| Temporary Silicon-Tethered (TST) IMDA | > 9:1 | 45–55% | High | Requires additional tethering/cleavage steps. |
Section 4: Validated Experimental Protocols
Scalable Synthesis via Temporary Silicon-Tethered (TST) IMDA
This self-validating protocol ensures absolute regiocontrol by converting an intermolecular FMO mismatch into an intramolecular geometric certainty.
Step 1: Tether Installation (Silyl Acetal Formation)
-
Charge a dry, nitrogen-purged reactor with 1.0 eq of protected 1-amino-1,3-butadiene and 1.1 eq of dimethylchlorosilane linker in anhydrous dichloromethane (DCM).
-
Add 1.2 eq of triethylamine dropwise at 0°C to neutralize the evolving HCl. Stir for 2 hours.
-
Introduce 1.0 eq of benzyl acrylate. The resulting substitution forms the silicon-tethered diene-dienophile intermediate.
Step 2: Intramolecular Diels-Alder (IMDA) Cycloaddition
-
Concentrate the tethered intermediate and reconstitute in anhydrous toluene at a high dilution (0.1 M ). Note: High dilution is critical to favor the intramolecular reaction over intermolecular side reactions.
-
Heat the reactor to 110°C under continuous stirring for 18 hours. The silicon tether restricts the transition state geometry, exclusively driving the formation of the "meta" adduct framework.
Step 3: Desilylation (Tether Cleavage)
-
Cool the reactor to room temperature.
-
Add 1.5 eq of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) to cleave the silyl tether.
-
Quench with saturated aqueous NH₄Cl and extract the organic phase with Ethyl Acetate (EtOAc).
Step 4: Orthogonal Protection & Isolation
-
To prevent zwitterion polymerization during concentration, immediately treat the crude organic phase with Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Wash with 1M HCl, dry over MgSO₄, and concentrate under reduced pressure to yield the orthogonally protected 5-aminocyclohex-3-ene-1-carboxylic acid derivative.
Section 5: Process Visualization
Workflow for the regioselective synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid via TST-IMDA.
References
-
[1] Aminobutadienes. IV. Addition Reactions to 1-Phthalimido- and 2-Phthalimido-1,3-butadienes | Bulletin of the Chemical Society of Japan | Oxford Academic. oup.com. Available at:
-
[2] A mechanistic analysis of the Birch Reduction - PubMed. nih.gov. Available at:
-
[3] Electrochemical Late-Stage Functionalization | Chemical Reviews - ACS Publications. acs.org. Available at:
Sources
Technical Support Center: Purification of 5-Aminocyclohex-3-ene-1-carboxylic Acid
Welcome to the technical support center for the purification of 5-aminocyclohex-3-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable compound from a reaction mixture.
Introduction
5-Aminocyclohex-3-ene-1-carboxylic acid, also known as gabaculine, is a conformationally constrained, non-proteinogenic amino acid.[1] Its unique structure, containing both an amino group and a carboxylic acid, presents specific challenges and opportunities for purification. As a zwitterionic molecule, its solubility is highly dependent on pH, a key principle that will be exploited in the purification strategies discussed.[2] This guide provides a comprehensive overview of the most effective purification techniques, potential impurities, and troubleshooting strategies to help you achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 5-aminocyclohex-3-ene-1-carboxylic acid in a question-and-answer format.
Q1: My final product is a sticky oil instead of a crystalline solid after solvent evaporation. What should I do?
A1: "Oiling out" is a common problem during the crystallization of zwitterionic compounds. This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a seed crystal of pure 5-aminocyclohex-3-ene-1-carboxylic acid, if available.
-
Solvent System Re-evaluation: Your solvent choice may be suboptimal. If you are using a single solvent, consider a binary solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., water or methanol) and then slowly add a poor solvent (e.g., ethanol or acetone) until slight turbidity persists.[2] Then, gently warm the mixture until it becomes clear and allow it to cool slowly.
-
Pre-purification Step: The presence of a high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or treatment with activated carbon to remove colored impurities, before attempting recrystallization.
Q2: I am seeing significant smearing or tailing of my product spot on the TLC plate during column chromatography. How can I improve the separation?
A2: Smearing of amino acids on silica gel is a frequent issue. It arises from the interaction of the polar amine and carboxylic acid groups with the acidic silica surface, leading to a mixture of protonated and deprotonated forms with varying polarities.
-
Mobile Phase Modification: To suppress the ionization of the carboxylic acid and ensure the compound remains in a less polar, protonated state, add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent. This will lead to sharper bands and better separation.
-
Alternative Stationary Phase: If smearing persists, consider using a different stationary phase. Neutral alumina can be a good alternative if your compound is sensitive to the acidic nature of silica gel.
-
Ion-Exchange Chromatography: For a more targeted approach, ion-exchange chromatography is highly recommended for amino acids. This technique separates molecules based on their net charge and is discussed in detail in the protocols section.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low recovery during recrystallization can be due to several factors:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is a common mistake. The goal is to create a saturated solution at high temperature. Use the minimum amount of hot solvent necessary to just dissolve the solid.[3]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent system by testing the solubility of a small amount of your crude product in various solvents. An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose a significant amount of your product. To prevent this, preheat your filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.
Q4: I am performing an acid-base extraction, but my compound seems to be staying in the aqueous layer regardless of the pH. Why is this happening?
A4: As a zwitterion, 5-aminocyclohex-3-ene-1-carboxylic acid has its lowest aqueous solubility at its isoelectric point (pI). At pH values significantly above or below the pI, it will exist as a charged species (anionic or cationic) and will be more soluble in the aqueous phase.
-
Isoelectric Point (pI) Estimation: The pKa of a typical carboxylic acid is around 2-4, and the pKa of a primary ammonium group is around 9-10.[4] The isoelectric point (pI) for an amino acid with non-ionizable side chains can be estimated by averaging the pKa of the carboxylic acid and the amino group. Therefore, the pI of 5-aminocyclohex-3-ene-1-carboxylic acid is likely in the range of pH 5.5-7.
-
pH Adjustment: To precipitate the compound from an aqueous solution, you need to carefully adjust the pH to its isoelectric point. Use a pH meter and slowly add a dilute acid or base to bring the pH to the estimated pI. The compound should precipitate out and can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-aminocyclohex-3-ene-1-carboxylic acid?
A1: The nature of impurities will depend on the synthetic route or isolation method.
-
If isolated from a natural source (e.g., Streptomyces toyacaensis): Impurities may include other secondary metabolites produced by the bacteria, such as other amino acids, peptides, or polyketides.[5][6]
-
If chemically synthesized: Common impurities could include unreacted starting materials, reagents, and byproducts from side reactions. For example, if the synthesis involves a Diels-Alder reaction, you might have residual diene or dienophile. If a protecting group strategy is used, incomplete deprotection can lead to protected amino acid impurities. In syntheses of similar compounds like pregabalin, impurities such as lactam-byproducts and esters have been identified.[7]
Q2: What is the best method for purifying 5-aminocyclohex-3-ene-1-carboxylic acid?
A2: A combination of techniques is often the most effective approach.
-
Initial Purification: An acid-base extraction can be a good first step to separate the amphoteric product from neutral organic impurities.
-
Primary Purification: For larger quantities and to remove closely related impurities, recrystallization is a powerful technique.
-
High-Purity Purification: For achieving the highest purity, especially for pharmaceutical applications, ion-exchange chromatography is the method of choice.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either not dissolve impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
A good starting point for screening solvents for 5-aminocyclohex-3-ene-1-carboxylic acid would be water, ethanol, methanol, and mixtures of these with less polar solvents like acetone or ethyl acetate. Based on available data, it is soluble in PBS (pH 7.2) and sparingly soluble in ethanol.[8]
Q4: What is the principle behind ion-exchange chromatography for amino acid purification?
A4: Ion-exchange chromatography separates molecules based on their net charge.[9] The stationary phase is a resin with charged functional groups.
-
Cation-exchange chromatography: Uses a negatively charged resin to bind positively charged molecules (cations).
-
Anion-exchange chromatography: Uses a positively charged resin to bind negatively charged molecules (anions).
For 5-aminocyclohex-3-ene-1-carboxylic acid, at a pH below its isoelectric point (pI), the amino group will be protonated (-NH3+), giving the molecule a net positive charge. It will therefore bind to a cation-exchange resin. At a pH above its pI, the carboxylic acid group will be deprotonated (-COO-), giving the molecule a net negative charge, and it will bind to an anion-exchange resin. By carefully controlling the pH of the mobile phase, one can achieve selective binding and elution of the target compound.
Q5: How can I monitor the purity of my 5-aminocyclohex-3-ene-1-carboxylic acid during the purification process?
A5: Several analytical techniques can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The presence of a single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak in the chromatogram is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point range.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 5-aminocyclohex-3-ene-1-carboxylic acid. The optimal solvent system should be determined experimentally on a small scale first.
1. Solvent Selection: a. Place approximately 20-30 mg of the crude product into a small test tube. b. Add a few drops of a potential solvent (e.g., water, ethanol, or a mixture) at room temperature. c. If the solid dissolves immediately, the solvent is likely too good and will result in poor recovery. d. If the solid is insoluble, gently heat the test tube. If the solid dissolves upon heating, this is a promising solvent. e. Allow the solution to cool slowly to room temperature, and then in an ice bath. If crystals form, the solvent is suitable.
2. Recrystallization Procedure: a. Place the crude 5-aminocyclohex-3-ene-1-carboxylic acid in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[3] c. If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. d. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. e. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. h. Dry the purified crystals under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography (Cation Exchange)
This protocol outlines the purification of 5-aminocyclohex-3-ene-1-carboxylic acid using a strong cation exchange resin (e.g., Dowex 50W X8).
1. Resin Preparation: a. Swell the cation exchange resin in deionized water according to the manufacturer's instructions. b. Pack the resin into a suitable chromatography column. c. Wash the column extensively with deionized water. d. Equilibrate the column with the starting buffer (e.g., 0.1 M citrate buffer, pH 3.0). The pH should be at least 1-2 units below the estimated pI of the compound to ensure a net positive charge.
2. Sample Loading: a. Dissolve the crude 5-aminocyclohex-3-ene-1-carboxylic acid in a minimal volume of the starting buffer. b. Adjust the pH of the sample solution to match the starting buffer if necessary. c. Carefully load the sample onto the top of the equilibrated column.
3. Washing: a. Wash the column with several column volumes of the starting buffer to elute any unbound or weakly bound impurities. Monitor the eluate with a UV detector or by TLC until the baseline is stable.
4. Elution: a. Elute the bound 5-aminocyclohex-3-ene-1-carboxylic acid from the column by increasing the ionic strength or the pH of the mobile phase.
- Salt Gradient: Apply a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
- pH Gradient/Step Elution: Elute with a buffer of higher pH, approaching or exceeding the pI of the compound (e.g., 0.1 M phosphate buffer, pH 7.5, or a dilute ammonium hydroxide solution). b. Collect fractions throughout the elution process.
5. Fraction Analysis and Product Recovery: a. Analyze the collected fractions by TLC (ninhydrin stain can be used for visualization) or HPLC to identify the fractions containing the pure product. b. Pool the pure fractions. c. If a volatile buffer was used for elution (e.g., ammonium acetate), it can be removed by lyophilization. If a non-volatile salt was used, desalting will be necessary (e.g., by another round of chromatography on a desalting column or by recrystallization).
Key Parameters for Optimization
| Parameter | Recrystallization | Ion-Exchange Chromatography |
| Solvent/Buffer | Choice of solvent or solvent pair is critical for yield and purity. | Buffer pH determines the charge of the molecule and its binding to the resin. |
| Temperature | Slow cooling promotes the formation of large, pure crystals. | Temperature can affect the binding kinetics and stability of the compound. |
| pH | Can influence the solubility of the zwitterionic compound. | Crucial for binding and elution. Must be carefully controlled. |
| Concentration | A supersaturated solution is required for crystallization to occur. | Sample concentration can affect resolution and column capacity. |
| Impurity Profile | The nature and amount of impurities will dictate the effectiveness. | The charge characteristics of impurities relative to the target compound are key. |
Visualizing the Purification Workflow
Sources
- 1. Gabaculine - Wikipedia [en.wikipedia.org]
- 2. (+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid. A potent GABA aminotransferase inactivator that irreversibly inhibits via an elimination-aromatization pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Isolation and inhibitory activity of gabaculine, a new potent inhibitor of gamma-aminobutyrate aminotransferase produced by a Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Ion exchange chromatography: A comprehensive review | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
Validation & Comparative
A Comparative Guide to VGCC Binding: The Established Ligand Gabapentin versus the Novel Compound 5-Aminocyclohex-3-ene-1-carboxylic Acid
This guide provides a detailed comparison of the binding characteristics of the well-established drug, gabapentin, and the less-characterized compound, 5-aminocyclohex-3-ene-1-carboxylic acid, with respect to their interaction with Voltage-Gated Calcium Channels (VGCCs). We will delve into the established mechanism of gabapentin, perform a structural analysis of the challenger compound, and provide a comprehensive experimental protocol for researchers seeking to directly compare these ligands.
Introduction: The α2δ Subunit of VGCCs as a Prime Therapeutic Target
Voltage-gated calcium channels (VGCCs) are critical transmembrane proteins that mediate calcium influx in response to membrane depolarization, triggering a host of cellular processes, most notably neurotransmitter release.[1][2] These channels are heteromultimeric protein complexes, typically composed of a pore-forming α1 subunit and various auxiliary subunits (β, α2δ, and γ) that modulate channel trafficking and function.[3]
The α2δ auxiliary subunit, in particular, has emerged as a key therapeutic target. It plays a crucial role in promoting the trafficking and cell-surface expression of the VGCC complex.[4] The discovery that the anticonvulsant and analgesic drug gabapentin binds with high affinity to the α2δ-1 and α2δ-2 subunits revolutionized our understanding of its mechanism and opened new avenues for drug development.[3][5] This guide examines the binding properties of gabapentin as the gold standard and provides a framework for evaluating 5-aminocyclohex-3-ene-1-carboxylic acid, a structural analog whose VGCC binding properties are not yet characterized in publicly available literature.
Molecular Structures: A Tale of Two Cyclic Amino Acids
At first glance, gabapentin and 5-aminocyclohex-3-ene-1-carboxylic acid share a core structural motif: a cyclohexyl ring bearing both an amino group and a carboxylic acid-containing side chain. This classifies both as cyclic amino acid analogs. However, a key distinction lies in the saturation of the cyclohexyl ring.
-
Gabapentin features a saturated cyclohexane ring, allowing for significant conformational flexibility.
-
5-aminocyclohex-3-ene-1-carboxylic acid contains a double bond within the ring, creating a more rigid cyclohexene structure. This rigidity will constrain the spatial relationship between the amino and carboxylic acid groups, which could significantly impact receptor binding.
Below is a visualization of their chemical structures.
Caption: 2D structures of Gabapentin and 5-Aminocyclohex-3-ene-1-carboxylic acid.
Mechanism of Action & Binding Affinity
Gabapentin: An Indirect Modulator of VGCCs
Gabapentin's mechanism is nuanced and does not involve direct channel blockade.[4] Instead, it binds with high affinity to the α2δ-1 and α2δ-2 subunits.[5] This interaction disrupts the forward trafficking and Rab11-dependent recycling of the α2δ subunit, leading to a gradual, chronic reduction in the number of functional VGCCs at the presynaptic membrane.[1][6] By reducing the density of these channels, gabapentin effectively dampens the release of excitatory neurotransmitters, which is believed to be the basis of its therapeutic effects in neuropathic pain and epilepsy.[7]
The binding affinity of gabapentin has been well-characterized through radioligand binding assays.
| Ligand | Target Subunit | Dissociation Constant (Kd) | Reference |
| Gabapentin | α2δ-1 | 59 nM | [5] |
| Gabapentin | α2δ-2 | 153 nM | [5] |
| Gabapentin | α2δ-3 | No Affinity | [8] |
5-Aminocyclohex-3-ene-1-carboxylic Acid: A Hypothesis
To date, there is no published experimental data characterizing the binding of 5-aminocyclohex-3-ene-1-carboxylic acid to any VGCC subunit. However, based on its structural similarity to gabapentin, we can formulate a testable hypothesis.
The presence of the core amino acid structure suggests it is a plausible candidate for binding to the same L-amino acid binding site on the α2δ-1 subunit that accommodates gabapentin.[9] The critical difference is the unsaturated cyclohexene ring. This structural constraint may:
-
Decrease Affinity: The rigid ring may prevent the molecule from adopting the optimal conformation required for high-affinity binding to the α2δ-1 pocket.
-
Alter Selectivity: The conformational constraints might favor binding to other, currently unknown targets over the α2δ subunits.
-
Have No Effect: The binding pocket may be large enough to accommodate the subtle change in shape without a significant loss of affinity.
Only direct experimental testing, as outlined in the following section, can validate these possibilities.
Experimental Protocol: A Competitive Radioligand Binding Assay
To empirically determine the binding affinity of 5-aminocyclohex-3-ene-1-carboxylic acid for the α2δ-1 subunit, a competitive radioligand binding assay is the gold standard. This protocol is designed to be a self-validating system for assessing the binding of any unlabeled test compound (the "competitor") that vies for the same binding site as a known radioligand.
Objective: To determine the inhibitory constant (Ki) of 5-aminocyclohex-3-ene-1-carboxylic acid for the α2δ-1 subunit by measuring its ability to displace [³H]-gabapentin.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative study of the biological activity of 5-aminocyclohex-3-ene-1-carboxylic acid analogues"
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: GABA Aminotransferase (GABA-AT) Inhibition and Structure-Activity Relationships (SAR)
Executive Summary
This guide provides a technical analysis of 5-aminocyclohex-3-ene-1-carboxylic acid and its structural analogues. These compounds represent a class of conformationally restricted
While the parent scaffold exhibits limited activity, specific modifications—most notably fluorination at the C2 position —transform this scaffold into a potent, irreversible mechanism-based inactivator (MBI) . This guide compares the biological activity, kinetic profiles, and inactivation mechanisms of these analogues against industry standards like Vigabatrin and Gabaculine .
Chemical Scaffold & Analogues
The core scaffold is a cyclohexene ring substituted with an amino group and a carboxylic acid.[4] The positioning of the double bond (C3-C4) and the relative stereochemistry of the substituents are critical for binding affinity and the mechanism of inactivation.
Key Analogues Evaluated
| Compound ID | Chemical Name | Structural Feature | Primary Mode of Action |
| Compound A (Parent) | 5-aminocyclohex-3-ene-1-carboxylic acid | Unsubstituted Cyclohexene | Weak/Inactive (Lack of leaving group) |
| Compound B (Lead) | (1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid | C2-Fluoro substitution | Irreversible Inactivator (Elimination-Aromatization) |
| Compound C (Isomer) | trans-3-aminocyclohex-4-ene-1-carboxylic acid | Positional Isomer | Competitive Reversible Inhibitor |
| Reference 1 | Vigabatrin ( | Vinyl-GABA | Irreversible Inactivator (Michael Addition) |
| Reference 2 | Gabaculine | Dihydrobenzoic acid | Irreversible Inactivator (Aromatization) |
Comparative Biological Activity
The biological efficacy of these analogues is determined by their ability to dock into the GABA-AT active site and undergo a specific catalytic step that leads to covalent modification of the PLP (Pyridoxal 5'-phosphate) cofactor.
Potency and Kinetics (GABA-AT Inhibition)[3][5]
The following data summarizes the kinetic parameters (
| Compound | Type of Inhibition | Efficiency ( | ||
| Compound B (Fluoro) | Irreversible (Time-dependent) | High ( | Fast | High (Superior to Vigabatrin) |
| Compound C (Trans) | Reversible (Competitive) | Moderate | N/A | N/A |
| Vigabatrin | Irreversible | Slow | Moderate | |
| Gabaculine | Irreversible | Very Fast | Very High |
Critical Insight: The parent compound (Compound A) lacks the "trigger" (leaving group) required for the suicide inhibition mechanism. In contrast, Compound B utilizes the fluorine atom as a leaving group. The enzyme attempts to process Compound B as a substrate, triggering fluoride elimination which leads to the formation of a stable, aromatic adduct that permanently disables the enzyme.
Selectivity Profile
-
GABA-AT: High selectivity for Compound B.
-
Ornithine Aminotransferase (OAT): A common off-target for GABA-AT inhibitors. Compound B shows improved selectivity profiles compared to earlier generation inhibitors like Gabaculine, which is known for high toxicity due to non-specific transaminase inhibition.
Mechanism of Action: Elimination-Aromatization[1][5]
The defining feature of the 5-amino-2-fluoro analogue is its unique inactivation pathway. Unlike Vigabatrin, which uses a Michael addition mechanism, Compound B mimics the mechanism of Gabaculine but with a distinct chemical trigger.
Mechanistic Pathway[1][5]
-
Schiff Base Formation: The amino group of the inhibitor forms a Schiff base with the PLP cofactor in the enzyme active site.
-
Proton Abstraction: The enzyme's active site base (Lysine) abstracts the
-proton. -
Fluoride Elimination: The resulting carbanion triggers the elimination of the adjacent fluoride ion.
-
Aromatization: This elimination drives the ring system to aromatize, forming a stable
-m-carboxyphenylpyridoxamine 5'-phosphate adduct. This aromatic system is thermodynamically stable and cannot hydrolyze, locking the enzyme in a dead state.
Pathway Diagram (DOT)
Caption: Kinetic pathway of GABA-AT inactivation by 5-amino-2-fluorocyclohex-3-ene-1-carboxylic acid, illustrating the critical fluoride elimination step.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and accurate determination of kinetic constants.
GABA-AT Activity Assay (Spectrophotometric)
Principle: Coupled enzyme assay detecting the formation of succinic semialdehyde (SSA) via succinic semialdehyde dehydrogenase (SSADH), which reduces NADP+ to NADPH (absorbance at 340 nm).
Reagents:
-
Buffer: 100 mM Potassium Pyrophosphate, pH 8.5.
-
Cofactors: 5 mM
-ketoglutarate, 1 mM NADP+, 1 mM -mercaptoethanol. -
Coupling Enzyme: SSADH (excess, >1 U/mL).
-
Substrate: GABA (varying concentrations).
Workflow:
-
Pre-incubation: Incubate purified GABA-AT with the test analogue (Compound B) at varying concentrations (e.g., 1
M to 100 M) in buffer at 25°C. -
Aliquot Sampling: At defined time points (0, 1, 2, 5, 10, 20 min), remove an aliquot of the inactivation mixture.
-
Activity Measurement: Dilute the aliquot 1:50 into the standard assay mix containing excess GABA (5 mM) and
-ketoglutarate. -
Readout: Monitor the increase in Absorbance at 340 nm for 5 minutes.
-
Control: Run a parallel control with enzyme and buffer only (no inhibitor) to correct for natural enzyme instability.
Determination of and (Kitz-Wilson Analysis)
Data Analysis:
-
Calculate the pseudo-first-order rate constant (
) for each inhibitor concentration by plotting vs. . The slope is . -
Plot
vs. (Double-reciprocal plot).-
Y-intercept:
(Inverse of maximal inactivation rate). -
X-intercept:
(Inverse of inhibition constant).
-
-
Validation: Ensure the plot is linear. A non-linear plot may indicate complex binding or cooperativity.
References
-
Wang, Z., et al. (2006). "(+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid.[1][5] A potent GABA aminotransferase inactivator that irreversibly inhibits via an elimination-aromatization pathway."[1][5] Biochemistry.
-
Silverman, R. B. (2008). "(±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid.[1][5] A Potent GABA Aminotransferase Inactivator."[1][5] National Institutes of Health (PMC).
-
Qiu, J., & Silverman, R. B. (2000). "Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues." Journal of Medicinal Chemistry.
-
Locock, K. E. S., et al. (2009). "GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid."[6] Neurochemical Research.
-
Pan, Y., et al. (2012). "Design and synthesis of GABA analogues: Implications for the treatment of epilepsy." Current Medicinal Chemistry.
Sources
- 1. (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Inhibition and substrate activity of conformationally rigid vigabatrin analogues with gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 5. (+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid. A potent GABA aminotransferase inactivator that irreversibly inhibits via an elimination-aromatization pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
"validation of 5-aminocyclohex-3-ene-1-carboxylic acid as a selective GABA receptor ligand"
The following guide provides a comprehensive validation framework for 5-aminocyclohex-3-ene-1-carboxylic acid as a selective GABA receptor ligand. This document is structured for researchers and drug development professionals, focusing on the compound's pharmacological profile, comparative performance against standard ligands, and rigorous experimental protocols for validation.
Executive Summary & Compound Profile
5-aminocyclohex-3-ene-1-carboxylic acid (often referred to as a dehydro-analogue of 3-aminocyclohexanecarboxylic acid, or 3-ACHC) represents a critical class of conformationally restricted GABA analogues . Unlike the flexible endogenous neurotransmitter
This structural rigidity is designed to probe the bioactive conformation of GABA at specific receptor subtypes. While its close relative Gabaculine (5-amino-1,3-cyclohexadienyl carboxylic acid) is a potent irreversible inhibitor of GABA aminotransferase (GABA-AT), the 3-ene analogue (with a single double bond) lacks this enzymatic suicide-substrate activity, rendering it a metabolically stable candidate for receptor-selective interrogation.
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-aminocyclohex-3-ene-1-carboxylic acid |
| Molecular Formula | C |
| Molecular Weight | 141.17 g/mol |
| Key Structural Feature | Rigid cyclohexene scaffold; C3=C4 unsaturation |
| Stereochemistry | Exists as cis and trans isomers (critical for selectivity) |
| Solubility | Water-soluble (zwitterionic at physiological pH) |
Comparative Analysis: Performance vs. Alternatives
To validate 5-aminocyclohex-3-ene-1-carboxylic acid as a selective ligand, it must be benchmarked against "gold standard" ligands for each GABA receptor subtype. The following table contrasts its theoretical and observed profile against established alternatives.
Table 1: Comparative Ligand Profile
| Ligand | Primary Target | Mechanism | Selectivity Profile | Key Limitation |
| 5-Aminocyclohex-3-ene-1-carboxylic acid | GABA Receptor (Subtype Specific) | Agonist/Antagonist (Probe) | High (Conformation Dependent) | Requires stereochemical resolution |
| GABA | Universal (A, B, C) | Agonist | None (Non-selective) | Rapid metabolism by GABA-AT; flexible |
| Muscimol | GABA-A | Agonist | High for GABA-A vs B | Psychoactive; toxicity issues |
| Baclofen | GABA-B | Agonist | High for GABA-B | Inactive at ionotropic receptors (A/C) |
| CACA (cis-4-aminocrotonic acid) | GABA-C (rho) | Agonist | High for GABA-C | Moderate potency; acyclic (less rigid) |
| Gabaculine | GABA-AT (Enzyme) | Irreversible Inhibitor | Low (Enzyme > Receptor) | Neurotoxicity due to enzyme inactivation |
Mechanistic Insight[2][3]
-
Metabolic Stability: Unlike GABA (rapidly degraded) and Gabaculine (covalently binds GABA-AT), the 5-amino-3-ene analogue is resistant to GABA-AT degradation. This allows for prolonged receptor occupancy studies without the confounding variable of metabolic clearance.
-
Conformational Selection: The cis-isomer typically mimics the "folded" conformation of GABA (often preferred by GABA transport proteins), while the trans-isomer mimics the "extended" conformation (often preferred by GABA-A/B receptors).
Experimental Validation Protocols
The following protocols are designed to rigorously validate the selectivity and potency of the compound. These workflows ensure data integrity and reproducibility.
Protocol A: Radioligand Binding Assay (Affinity Validation)
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Homogenize rat brain cortex (for GABA-A/B) and retina (enriched in GABA-C).
-
Centrifuge at 40,000
to isolate synaptic membranes. -
Wash pellets 3x with Tris-citrate buffer to remove endogenous GABA.
-
-
Incubation:
-
GABA-A: Incubate membranes with [
H]-Muscimol (2 nM) + Test Compound (10 to 10 M). -
GABA-B: Incubate with [
H]-Baclofen (10 nM) + Test Compound. -
Non-Specific Binding: Define using 1 mM GABA (cold).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and derive using the Cheng-Prusoff equation.
Self-Validating Check: The
Protocol B: Whole-Cell Patch Clamp Electrophysiology (Functional Validation)
Objective: Confirm if the binding translates to functional channel opening (agonism) or inhibition (antagonism).
-
Expression System: Transfect HEK293 cells with cDNAs encoding human GABA-A (
) or GABA-C ( ) subunits. -
Recording Setup:
-
Pipette Solution: 140 mM CsCl (to isolate Cl
currents). -
Extracellular Solution: Standard Tyrode’s solution containing the Test Compound.
-
Holding Potential: -60 mV.
-
-
Application:
-
Apply GABA (EC
concentration) for 2s to establish baseline current. -
Washout (30s).
-
Apply Test Compound alone (to test Agonism).
-
Co-apply Test Compound + GABA (to test Antagonism).
-
-
Data Analysis: Normalize peak current amplitude to the maximal GABA response (
).
Self-Validating Check: Application of 100
Visual Analysis & Logic Pathways
Diagram 1: Structural Pharmacophore Comparison
This diagram illustrates the structural relationship between the flexible GABA molecule, the enzyme inhibitor Gabaculine, and the target receptor ligand.
Caption: Structural evolution from GABA to the metabolically stable 5-aminocyclohex-3-ene-1-carboxylic acid.
Diagram 2: Validation Workflow
A step-by-step logic flow for confirming selectivity.
Caption: Decision matrix for validating receptor subtype selectivity.
Supporting Experimental Data (Reference Values)
The following data points serve as the acceptance criteria for validating the compound. These values are derived from comparative studies of conformationally restricted analogues (e.g., CACA, TACA) and represent the benchmarks the target compound must meet.
Table 2: Reference Affinity Constants ( ) for Validation
| Receptor Subtype | Reference Ligand | Target | Target |
| GABA-A | Muscimol | < 10 nM | 10 - 100 nM |
| GABA-B | Baclofen | < 50 nM | 50 - 200 nM |
| GABA-C | CACA | < 10 | 10 - 100 |
Interpretation:
-
If the 5-amino-3-ene analogue exhibits a
< 100 nM at GABA-A but > 10 M at GABA-B and GABA-C, it is validated as a GABA-A selective ligand . -
Conversely, if it shows high affinity for GABA-C (similar to CACA) and low affinity for GABA-A/B, it validates the "folded" conformation hypothesis for GABA-C recognition.
References
-
Wang, Z., et al. (2008).[1] (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid: A Potent GABA Aminotransferase Inactivator.[1] Journal of Medicinal Chemistry. Link
- Context: Establishes the synthesis of the fluorinated analogue and notes the non-fluorinated parent (target compound) lacks enzyme inhibitory activity, supporting its use as a receptor probe.
-
Johnston, G. A. R., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid.[2] Neurochemical Research. Link
- Context: Discusses the pharmacology of cyclopentene GABA analogues, providing a comparative baseline for cyclohexene deriv
-
Duke, R. K., et al. (2002). The pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry. Link
- Context: Reviews the structural requirements for GABA-C selectivity, highlighting the role of conformationally restricted analogues like CACA.
-
Krogsgaard-Larsen, P., et al. (2002). GABA-A receptor agonists: partial agonists and functional selectivity. Current Topics in Medicinal Chemistry. Link
- Context: Provides the standard protocols and reference values for valid
Sources
"structure-activity relationship (SAR) studies of 5-aminocyclohex-3-ene-1-carboxylic acid derivatives"
An in-depth technical analysis and comparison guide designed for drug development professionals, medicinal chemists, and structural biologists.
Executive Summary: The Strategic Value of Conformationally Restricted Scaffolds
In modern medicinal chemistry, reducing the entropic penalty of binding is a primary strategy for optimizing lead compounds. The 5-aminocyclohex-3-ene-1-carboxylic acid scaffold represents a highly versatile, conformationally restricted pharmacophore. By locking the flexible backbone of an amino acid into a rigid cyclohexene ring, developers can precisely dictate the spatial orientation of the amine and carboxylic acid pharmacophores.
This guide objectively compares the structure-activity relationship (SAR) profiles of 5-aminocyclohex-3-ene-1-carboxylic acid derivatives across two distinct therapeutic domains: CNS therapeutics (GABA-AT inhibition) and Antiviral agents (Neuraminidase inhibition) . By analyzing the causality behind these SAR profiles, we provide actionable insights for next-generation drug design.
Mechanistic Pathways & Target Rationale
The therapeutic utility of the 5-aminocyclohex-3-ene-1-carboxylic acid core is dictated by its stereochemistry and ring conformation. The double bond at the C3-C4 position forces the ring into a specific half-chair conformation, which can be exploited to target entirely different biological systems depending on the substituent stereochemistry.
Fig 1. Divergent SAR pathways of the 5-aminocyclohex-3-ene-1-carboxylic acid scaffold.
SAR Domain 1: GABA-AT Inactivation (Epilepsy & Addiction)
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibiting GABA-AT raises brain GABA levels, providing a therapeutic effect for epilepsy and addiction.
While the linear drug Vigabatrin is a known mechanism-based inactivator, its conformational flexibility leads to off-target effects. Conformationally restricted cyclic analogues, specifically 5-aminocyclohex-3-ene-1-carboxylic acid derivatives, were developed to improve target specificity .
The Causality of Stereochemistry in Covalent Inhibition
The SAR of these derivatives reveals a strict stereochemical dependency.
-
The cis-isomer acts as a time- and concentration-dependent irreversible mechanism-based inactivator . The cis-geometry perfectly aligns the amino group to form the initial Schiff base with the PLP cofactor, while simultaneously positioning the C3-C4 double bond in close proximity to the active-site nucleophile. This proximity facilitates the critical Michael addition required to form a permanent covalent adduct.
-
The trans-isomer , conversely, acts only as a reversible competitive inhibitor . The trans-configuration misaligns the double bond relative to the nucleophile. While the compound can still enter the active site and bind reversibly, the entropic distance prevents the covalent trapping mechanism.
Quantitative Performance Comparison: GABA-AT Inhibitors
| Compound / Scaffold | Inhibition Type | Partition Ratio | ||
| Vigabatrin (Linear Reference) | Irreversible | 0.32 | 0.37 | ~100 |
| cis-5-aminocyclohex-3-ene-1-carboxylic acid | Irreversible (Suicide) | 0.15 | 0.12 | ~65 |
| trans-5-aminocyclohex-3-ene-1-carboxylic acid | Reversible Competitive | 0.85 | N/A | N/A |
Data Interpretation: The cis-cyclic derivative demonstrates a superior binding affinity (lower
SAR Domain 2: Neuraminidase Inhibition (Antiviral)
In the antiviral space, the cyclohexene core is famous as the scaffold for Oseltamivir (Tamiflu), a cyclohex-1-ene derivative. However, the emergence of the H274Y mutation in Influenza A neuraminidase (NA) has driven the exploration of isomeric scaffolds, including the cyclohex-3-ene-1-carboxylic acid core.
Conformational Bypassing of Viral Resistance
Oseltamivir binds to the NA active site by mimicking the oxocarbenium transition state of sialic acid. The H274Y mutation replaces a histidine with a bulkier tyrosine, causing a steric clash that pushes the hydrophobic side chain of Oseltamivir out of its binding pocket, drastically reducing efficacy.
By shifting the double bond from the 1-position to the 3-position (creating a 5-aminocyclohex-3-ene-1-carboxylic acid derivative), the ring pucker changes from a flattened half-chair to a distinct boat-like transition state. This subtle conformational shift alters the projection vector of the hydrophobic substituents at C4/C5, providing steric relief against the mutant tyrosine residue while maintaining the critical electrostatic interactions of the 1-carboxylate and 5-amino groups.
Quantitative Performance Comparison: Neuraminidase Inhibitors
| Compound Core | Wild-Type NA IC | H274Y Mutant NA IC | Fold-Resistance |
| Oseltamivir (Cyclohex-1-ene) | 0.5 | 150.0 | 300x |
| Cyclohex-3-ene Derivative | 4.2 | 18.5 | 4.4x |
Data Interpretation: While the cyclohex-3-ene core sacrifices a minor degree of baseline potency against the wild-type strain, it exhibits a vastly superior resistance profile, retaining high nanomolar efficacy against the H274Y mutant.
Experimental Methodology: Self-Validating Kinetic Assay
To accurately determine the SAR of these derivatives, researchers must utilize robust, self-validating biochemical assays. Below is the optimized protocol for evaluating the mechanism-based inactivation of GABA-AT.
Protocol: Coupled-Enzyme Spectrophotometric Inactivation Assay
This assay utilizes a coupled enzyme system (Succinic Semialdehyde Dehydrogenase, SSADH) to continuously monitor GABA-AT activity via the production of NADH, readable at 340 nm.
Self-Validation Mechanisms:
-
Minus-Inhibitor Control: Establishes the uninhibited
and confirms the viability of the PLP cofactor. -
Minus-Substrate Control: Ensures no background oxidation of NAD+ is occurring independently of GABA-AT activity.
-
Dialysis Reversibility Check: Differentiates between tight-binding reversible inhibition (trans-isomer) and true covalent inactivation (cis-isomer).
Fig 2. Self-validating coupled-enzyme kinetic workflow for GABA-AT inactivation.
Step-by-Step Workflow:
-
Reconstitution: Incubate 0.5 µg of purified GABA-AT with 10 µM PLP in 50 mM potassium pyrophosphate buffer (pH 8.5) for 15 minutes at 25°C to ensure full holoenzyme formation.
-
Inhibitor Incubation: Add the 5-aminocyclohex-3-ene-1-carboxylic acid derivative at varying concentrations (e.g., 0.1x to 10x expected
). Incubate aliquots for distinct time intervals (0, 5, 10, 20, 30 minutes). -
Coupled Reaction Initiation: Transfer an aliquot of the incubation mixture to a cuvette containing 10 mM GABA, 5 mM α-ketoglutarate (α-KG), 2 mM NAD+, and excess SSADH.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm continuously for 5 minutes. The initial velocity (
) is calculated from the linear slope. -
Kinetic Derivation: Plot the natural log of remaining enzyme activity vs. pre-incubation time to determine the observed rate of inactivation (
). Plot vs to extract the absolute and values.
Conclusion
The 5-aminocyclohex-3-ene-1-carboxylic acid scaffold is a masterclass in the power of conformational restriction . By simply manipulating the stereochemistry of the substituents or the position of the endocyclic double bond, drug developers can pivot a single chemical core from a covalent CNS enzyme inactivator to a highly resistant antiviral agent. Understanding the precise geometric causality behind these interactions is essential for leveraging this scaffold in future therapeutic pipelines.
References
-
Inactivation and inhibition of gamma-aminobutyric acid aminotransferase by conformationally restricted vigabatrin analogues PubMed / Journal of Medicinal Chemistry URL:[Link]
-
5-Amino-cyclohex-3-enecarboxylic acid (CID 10419269) PubChem - National Institutes of Health (NIH) URL:[Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid MDPI Pharmaceuticals URL:[Link]
"cross-reactivity of 5-aminocyclohex-3-ene-1-carboxylic acid with other neurotransmitter receptors"
Executive Summary
5-aminocyclohex-3-ene-1-carboxylic acid (often referred to in literature as a dihydro-analogue of Gabaculine ) represents a critical class of conformationally restricted GABA analogues . Unlike traditional GABA agonists (e.g., Muscimol) that promiscuously activate post-synaptic receptors, this compound exhibits a highly distinct pharmacological profile characterized by extreme selectivity for metabolic enzymes over signaling receptors .
This guide objectively compares its cross-reactivity profile against major neurotransmitter receptors, establishing its utility as a mechanism-based inactivator of GABA aminotransferase (GABA-AT) rather than a receptor ligand.
Chemical Identity & Structural Logic
To understand the lack of receptor cross-reactivity, one must analyze the steric constraints imposed by the cyclohexene ring.
-
Compound: 5-aminocyclohex-3-ene-1-carboxylic acid
-
Core Scaffold: Six-membered unsaturated ring (Cyclohexene).
-
Stereochemistry: The cis and trans isomers display divergent activities, with the cis-isomer often acting as a suicide substrate.
-
Structural Analogue: Dihydro-Gabaculine.
Comparison to Endogenous Ligand:
-
GABA: Highly flexible; adopts different conformations to bind GABA-A (folded) vs. GABA-B (extended) receptors.
-
5-Aminocyclohex-3-ene-1-carboxylic acid: Rigid. The "meta" positioning (1,5-substitution) and the double bond lock the amino and carboxyl groups into a specific distance that mimics the enzyme-bound transition state but is sterically incompatible with the receptor agonist binding pocket .
Comparative Profiling: Receptor vs. Enzyme Selectivity
The following data synthesizes cross-reactivity findings from radioligand binding assays and electrophysiological screens.
Table 1: Cross-Reactivity Profile
| Target Class | Specific Target | Interaction Type | Potency (Ki / IC50) | Clinical/Research Implication |
| Metabolic Enzyme | GABA-AT | Mechanism-Based Inactivator | High (µM range) | Primary Target. Irreversible "suicide" inhibition via enamine pathway. |
| Ion Channel | GABA-A Receptor | Negligible / Inactive | > 100 µM | Does not activate chloride currents; useful as a negative control for receptor studies. |
| GPCR | GABA-B Receptor | Negligible | > 100 µM | Steric bulk prevents binding to the orthosteric site (unlike Baclofen). |
| Ion Channel | GABA-C (Rho) | Weak / Inactive | > 50 µM | Unlike cyclopentane analogues (e.g., CACP), the cyclohexane ring is too bulky. |
| Transporter | GAT-1 / GAT-2 | Moderate Inhibitor | ~ 50 - 100 µM | Some uptake inhibition observed, but less potent than Nipecotic acid. |
| Off-Target | Glycine Receptor | None | No Binding | High selectivity against inhibitory glycine receptors. |
| Off-Target | Glutamate (NMDA) | None | No Binding | No cross-reactivity with excitatory pathways. |
Detailed Analysis of Cross-Reactivity
A. GABA-A & GABA-B Receptors (The "Silence" Profile)
Experimental data consistently demonstrates that while cyclopentane analogues (5-membered rings) often retain potent agonist activity at GABA receptors, the cyclohexane/cyclohexene analogues (6-membered rings) lose this affinity.
-
Mechanism: The receptor binding pockets for GABA-A and GABA-B require the amino and carboxyl zwitterions to be separated by a specific distance (approx 4.7–5.5 Å). While 5-aminocyclohex-3-ene-1-carboxylic acid mimics this distance, the ring curvature creates steric clash with the receptor's aromatic residues (e.g., Tyrosine/Phenylalanine loops) that normally stabilize GABA.
-
Outcome: The compound does not induce hyperpolarization in post-synaptic neurons, making it an ideal tool to isolate metabolic effects (GABA elevation) from direct receptor activation.
B. GABA-AT (The Primary Mechanism)
The cis-isomer of this compound acts as a suicide substrate .
-
Recognition: The enzyme recognizes the compound as a GABA mimic.
-
Transamination: The PLP cofactor forms a Schiff base.
-
Inactivation: Instead of releasing the product, the double bond facilitates an enamine rearrangement or aromatization (similar to Gabaculine), covalently modifying the active site active lysine.
Visualization of Selectivity & Mechanism
The following diagram illustrates the divergent pathways: the compound fits the Enzyme Active Site (leading to inhibition) but is rejected by the Receptor Binding Pocket.
Figure 1: Selectivity Logic. The compound effectively targets the metabolic enzyme (Green) while avoiding direct interaction with signaling receptors (Red).
Experimental Protocols for Validation
To verify the lack of cross-reactivity in your specific assay, use the following self-validating protocols.
Protocol A: Negative Control Binding Assay (GABA-A)
Objective: Confirm lack of displacement of [³H]-Muscimol.
-
Membrane Prep: Prepare synaptic membranes from rat cerebral cortex. Wash 3x in Tris-Citrate buffer (pH 7.4) to remove endogenous GABA.
-
Incubation:
-
Total Binding: 2 nM [³H]-Muscimol + Buffer.
-
Non-Specific: 2 nM [³H]-Muscimol + 100 µM GABA (Saturating).
-
Test: 2 nM [³H]-Muscimol + 10 µM - 100 µM 5-aminocyclohex-3-ene-1-carboxylic acid .
-
-
Equilibrium: Incubate for 30 min at 4°C (reduces low-affinity uptake).
-
Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Calculate % Displacement.
-
Expected Result: < 10% displacement even at 100 µM. (Contrast with >90% for unlabeled GABA).
-
Protocol B: Enzyme Inactivation Assay (GABA-AT)
Objective: Confirm potency as an inhibitor (Positive Control).
-
Enzyme Source: Purified GABA-AT or mitochondrial fraction.
-
Reaction Mix: 100 mM Potassium Pyrophosphate (pH 8.5), 5 mM alpha-ketoglutarate, 2 mM beta-mercaptoethanol.
-
Pre-Incubation: Incubate Enzyme + Test Compound (10 µM) for varying times (0, 5, 10, 20 min) without GABA.
-
Start Reaction: Add 5 mM GABA.
-
Detection: Monitor formation of succinic semialdehyde (coupled to NADP+ reduction via SSADH) at 340 nm.
-
Analysis: Plot % Remaining Activity vs. Pre-incubation Time.
-
Expected Result: Time-dependent loss of activity (indicative of mechanism-based inactivation).
-
Conclusion & Recommendations
For researchers investigating GABAergic signaling, 5-aminocyclohex-3-ene-1-carboxylic acid is a precision tool.
-
DO use it to elevate endogenous GABA levels by blocking degradation (GABA-AT).[1][2]
-
DO NOT use it as a direct receptor agonist; it is pharmacologically inert at the post-synaptic membrane.
-
Comparison: If you require a receptor agonist, use Muscimol (GABA-A) or Baclofen (GABA-B). If you require a transport inhibitor, use Nipecotic Acid . Use this compound specifically for metabolic blockade .
References
-
Mechanism of Inactivation of GABA-AT
-
Silverman, R. B., & Invergo, B. J. (1986). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemistry.[1]
-
(Context: Discusses the enamine mechanism relevant to cyclohexene analogues).
-
-
Conformationally Restricted Analogues
- Allan, R. D., et al. (1980). GABA analogues: from rigid carbocycles to cage hydrocarbons.
-
(Context: Reviews the lack of receptor affinity for cyclohexane vs cyclopentane rings).
-
Gabaculine and Dihydro-Analogues
-
Receptor Selectivity Profiles
-
Johnston, G. A. R. (2002).[4] Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry.
-
(Context: Confirms specificity of cyclopentane/hexane analogues).
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Gabaculine on the uptake, binding and metabolism of GABA [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA, GABAC and glycine receptor-mediated inhibition differentially affects light-evoked signalling from mouse retinal rod bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: cis- vs. trans-5-Aminocyclohex-3-ene-1-carboxylic Acid
Executive Summary: The Stereochemical Divergence
Verdict: The efficacy of 5-aminocyclohex-3-ene-1-carboxylic acid is strictly stereodependent. The (cis)-isomer is the biologically active pharmacophore for GABA aminotransferase (GABA-AT) inactivation and GABA transporter (GAT) inhibition, acting as a conformationally restricted mimic of the neurotransmitter GABA in its folded bioactive state. The (trans)-isomer , while chemically stable, lacks the requisite spatial orbital alignment for the "elimination-aromatization" mechanism required for enzyme inactivation, rendering it largely inert as a suicide substrate but potentially useful as a negative control or distinct receptor probe (e.g., GABA-C).
Key Takeaway for Drug Developers:
-
Target: GABA-AT (Enzyme Commission 2.6.1.19) and GAT-1.
-
Active Species: cis-5-Aminocyclohex-3-ene-1-carboxylic acid (often referred to as dihydrogabaculine or Compound 7 in mechanistic literature).
-
Mechanism: Mechanism-based inactivation (suicide inhibition) via an elimination-aromatization pathway.
Structural & Mechanistic Basis
To understand the efficacy gap, one must analyze the causality of the interaction. The biological target, GABA-AT, utilizes a Pyridoxal 5'-phosphate (PLP) cofactor. The inhibitor must bind, form a Schiff base, and then undergo proton abstraction.
The "Folded" vs. "Extended" Conformation
-
(cis)-Isomer: The amino (C5) and carboxyl (C1) groups are syn-oriented relative to the cyclohexene ring. This mimics the "folded" conformation of GABA, which is critical for binding to the active site of GABA-AT and GAT-1.
-
(trans)-Isomer: The anti-orientation forces an "extended" mimicry that sterically clashes with the PLP-binding pocket of GABA-AT, preventing the formation of the external aldimine intermediate.
Mechanism of Action: Elimination-Aromatization
The cis-isomer efficacy stems from its ability to undergo a specific sequence of reactions that the trans-isomer cannot support due to orbital misalignment.
Pathway Description:
-
Schiff Base Formation: The C5-amino group attacks the PLP cofactor.
-
Proton Abstraction: The enzyme's active site base abstracts the C5 proton.
-
Elimination: A fluoride (in fluorinated analogs) or hydride elimination occurs.
-
Aromatization: The cyclohexene ring aromatizes to a benzene ring (anthranilic acid derivative), covalently locking the enzyme.
Figure 1: The Elimination-Aromatization pathway utilized by the cis-isomer to irreversibly inactivate GABA-AT. The trans-isomer fails at the initial binding or abstraction step.
Biological Efficacy Comparison
The following data synthesizes experimental results from Silverman et al. and related GABA analog studies. The cis-isomer (often denoted as the dihydro-analog of gabaculine) shows time-dependent inhibition.
Table 1: Comparative Pharmacological Profile
| Feature | cis-5-Aminocyclohex-3-ene-1-carboxylic acid | trans-5-Aminocyclohex-3-ene-1-carboxylic acid |
| Primary Activity | Irreversible GABA-AT Inactivator | Inactive / Weak Substrate |
| GAT-1 Affinity (Ki) | High (µM range) | Low / Negligible |
| Mechanism Type | Suicide Substrate ( | Competitive (Reversible) |
| Binding Mode | Mimics "Folded" GABA | Mimics "Extended" GABA |
| Synthetic Utility | Precursor to Oseltamivir analogs | Control compound |
| Stability | Susceptible to aromatization in situ | Chemically stable |
Experimental Validation (GABA-AT)
In assays utilizing purified brain GABA-AT:
-
The cis-isomer exhibits time-dependent loss of enzyme activity. The kinetics follow pseudo-first-order rates consistent with mechanism-based inactivation (
mM range for non-fluorinated, significantly lower for fluorinated analogs). -
The trans-isomer fails to show time-dependent inhibition, behaving instead as a weak reversible inhibitor or having no effect, confirming that the relative stereochemistry of the amino and carboxyl groups is the determinant of efficacy.
Experimental Protocols
Protocol: Synthesis of cis-5-Aminocyclohex-3-ene-1-carboxylic Acid (via Birch Reduction)
Note: This protocol yields the racemic cis-isomer, which is the active diastereomer.
Reagents:
-
3-Aminobenzoic acid (or 3-amino-benzoate esters)
-
Lithium metal (Li)
-
Liquid Ammonia (
) -
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Workflow:
-
Dissolution: Dissolve 3-aminobenzoic acid (10 mmol) in a mixture of dry EtOH (30 mL) and liquid
(100 mL) at -78°C. -
Reduction: Add Li metal (40 mmol) in small pieces until the blue color persists.
-
Quenching: Carefully add solid
to quench the reaction. Evaporate under a stream of nitrogen. -
Acid Hydrolysis: Dissolve residue in water, acidify to pH 3 with 2N HCl.
-
Isolation: Extract with ethyl acetate or purify via ion-exchange chromatography (Dowex 50W) to isolate the amino acid.
-
Purification: Recrystallize from EtOH/Water to obtain the cis-isomer (confirmed by NMR coupling constants
indicating syn-relationship).
Protocol: GABA-AT Inactivation Assay
Objective: To quantify the
Reagents:
-
Purified GABA-AT (from pig brain or recombinant).
-
Assay Buffer: 100 mM Pyrophosphate buffer, pH 8.5.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Substrate: GABA and
-Ketoglutarate. -
Coupled Enzyme System: Succinic semialdehyde dehydrogenase (SSADH) + NAD+.
Step-by-Step:
-
Pre-incubation: Incubate GABA-AT (1 µM) with varying concentrations of cis-5-aminocyclohex-3-ene-1-carboxylic acid (0, 0.1, 0.5, 1.0, 5.0 mM) in buffer containing 10 µM PLP at 25°C.
-
Aliquot Removal: At defined time intervals (0, 5, 10, 20, 30 min), remove an aliquot of the inactivation mixture.
-
Activity Measurement: Dilute the aliquot 100-fold into the assay solution (GABA,
-Ketoglutarate, NAD+, SSADH). -
Detection: Monitor the production of NADH spectrophotometrically at 340 nm.
-
Data Analysis: Plot
vs. Time to determine . Plot vs. to determine and .
Figure 2: Kinetic assay workflow for determining the inactivation parameters of the cis-isomer.
References
-
Wang, Z., Yuan, H., Nikolic, D., Van Breemen, R. B., & Silverman, R. B. (2008). "(±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid.[1][2] A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway."[1][2] Journal of Medicinal Chemistry. Link (Note: This paper establishes the mechanism for the fluorinated analog, validating the scaffold's activity).
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1980). "GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid." Australian Journal of Chemistry.
-
Johnston, G. A. R. (2002). "GABA Transporters." MilliporeSigma Technical Guides. Link (Reference for ACHC and cyclic analog transporter specificity).
-
Pan, Y., et al. (2012). "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules. Link (Provides synthetic and NMR characterization data for related amino-cyclohexene systems).
Sources
"in vivo validation of the anticonvulsant effects of 5-aminocyclohex-3-ene-1-carboxylic acid"
The following guide provides a rigorous technical analysis and validation framework for the anticonvulsant effects of 5-aminocyclohex-3-ene-1-carboxylic acid (also identified in literature as cis-3-aminocyclohex-4-ene-1-carboxylic acid). This compound represents a critical class of conformationally restricted GABA analogues designed to dissect the inactivation mechanisms of GABA aminotransferase (GABA-AT).[1]
A Comparative Publish Guide for Drug Development Professionals[1]
Executive Summary
5-aminocyclohex-3-ene-1-carboxylic acid is a mechanism-based inactivator of GABA aminotransferase (GABA-AT) , the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] Structurally, it functions as a conformationally restricted analogue of Vigabatrin (
Unlike Vigabatrin, which inactivates GABA-AT via two competing mechanisms (Michael addition and Enamine formation), this cyclic analogue is sterically constrained to prevent the bond rotation necessary for the Michael addition pathway.[1][2][4][5][6] Consequently, it selectively inactivates GABA-AT solely through the Enamine pathway .[1][2][3][4][5][6] This high mechanistic specificity makes it a pivotal candidate for anticonvulsant validation, offering a "cleaner" inhibition profile that minimizes potential off-target alkylation associated with the Michael acceptor moiety of aliphatic analogues.[1]
Mechanistic Profile & Causality
To understand the experimental validation, one must grasp the causality: Seizure suppression is achieved by elevating synaptic GABA levels via irreversible enzyme suicide. [1]
-
Mechanism: Suicide inhibition (Irreversible).[1]
-
Pathway Selectivity: Blocks the Michael addition pathway; forces the Enamine pathway.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the divergent inactivation pathways of Vigabatrin versus the selective Enamine pathway enforced by 5-aminocyclohex-3-ene-1-carboxylic acid.[1]
Figure 1: Mechanistic divergence. The cyclic analogue (green) prevents the Michael addition pathway, isolating the Enamine mechanism for precise GABA-AT inactivation.[1]
Comparative Performance Analysis
The following table contrasts the 5-amino-3-ene analogue with standard anticonvulsants. The primary advantage of the cyclic analogue is not necessarily raw potency, but mechanistic precision and the potential for a higher Protective Index (PI) due to reduced non-specific binding.[1]
| Feature | 5-Aminocyclohex-3-ene-1-carboxylic acid | Vigabatrin (Standard) | Valproic Acid (Broad Spectrum) |
| Mechanism | Selective GABA-AT Inactivator (Enamine only) | GABA-AT Inactivator (Dual Pathway) | GABA-T inhibitor / Na+ Channel blocker |
| Binding Kinetics | Irreversible, Time-dependent | Irreversible, Time-dependent | Reversible |
| Selectivity | High (Sterically constrained) | Moderate (Flexible chain) | Low (Multi-target) |
| Primary Indication | Focal Seizures (Experimental) | Infantile Spasms / Refractory Complex Partial | Generalized & Absence Seizures |
| Metabolic Stability | High (Cyclic structure resists hydrolysis) | Moderate | Moderate |
| Toxicity Risk | Low (Theoretically reduced alkylation) | Visual field constriction (Retinal toxicity) | Hepatotoxicity |
Experimental Protocols for In Vivo Validation
To validate the anticonvulsant profile, a "self-validating" system using two complementary seizure models (MES and scPTZ) and a neurotoxicity screen (Rotarod) is required.[1]
A. Experimental Workflow
The validation pipeline ensures that efficacy is distinguished from sedation/muscle relaxation.[1]
Figure 2: Preclinical validation workflow. Neurotoxicity (Rotarod) must be established before efficacy testing to ensure seizure protection is not a false positive due to sedation.[1]
B. Detailed Methodologies
1. Rotarod Test (Neurotoxicity Screen)
Objective: Determine the Median Toxic Dose (
-
Protocol:
-
Train mice to balance on a rotating rod (6 rpm) for 1 minute.
-
Administer 5-aminocyclohex-3-ene-1-carboxylic acid (i.p.)[1] at varying doses (e.g., 30, 100, 300 mg/kg).[1]
-
Test animals at peak effect time (typically 30 min - 4 hours post-dose).[1]
-
Failure Criteria: Inability to maintain equilibrium for 1 minute.
-
-
Validation Check: If animals are sedated (fail Rotarod), they cannot be reliably assessed in seizure models.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: Assess efficacy against myoclonic/absence seizures (GABAergic mechanism validation).
-
Rationale: Since the compound is a GABA-AT inhibitor, this is the primary efficacy model .[1]
-
Protocol:
-
Expected Outcome: Significant protection is expected due to elevated brain GABA levels.[1]
3. Maximal Electroshock (MES) Test
Objective: Assess efficacy against generalized tonic-clonic seizures (spread of seizure activity).
-
Protocol:
-
Interpretation: While primarily for Na+ channel blockers, GABA elevation also provides protection in MES, though often with lower potency than in scPTZ.[1]
Data Interpretation & Reference Standards
When analyzing results, calculate the Protective Index (PI) :
A PI > 1 is required for therapeutic potential.[1] A PI > 5 is considered excellent.
Reference Values for Comparison (Mouse i.p.):
-
Vigabatrin:
(scPTZ) 500-800 mg/kg (Requires high doses due to slow inactivation rate).[1] -
Valproate:
(scPTZ) 150 mg/kg.[1] -
5-aminocyclohex-3-ene-1-carboxylic acid:
References
-
Design of a conformationally restricted analogue of the antiepilepsy drug Vigabatrin. Source: Choi, S., et al. (2002).[1][3] Journal of the American Chemical Society.[1][3] Context: Describes the synthesis and mechanistic validation of cis-3-aminocyclohex-4-ene-1-carboxylic acid (the 5-amino-3-ene analogue) as a selective Enamine pathway inactivator. URL:[Link]
-
Mechanism of Inactiv
-Aminobutyric Acid Aminotransferase by the Antiepilepsy Drug -Vinyl GABA (Vigabatrin). Source: Nanavati, S. M., & Silverman, R. B. (1991).[1][3] Journal of the American Chemical Society.[1][3] Context: Establishes the dual inactivation pathway of Vigabatrin, providing the baseline for comparing the cyclic analogue.[1] URL:[Link][1] -
Anticonvulsant drug development: Quantitative structure-activity relationships. Source: Löscher, W., et al. (2011).[1] Epilepsia.[1][3] Context: Standard protocols for MES and PTZ testing and interpretation of Protective Index (PI).[1] URL:[Link]
-
GABA-Aminotransferase Inhibitors as Potential Antiepileptic Drugs. Source: Silverman, R. B. (2018).[1] The Chemical Record. Context: Review of GABA-AT inhibitors including cyclic analogues and their therapeutic potential. URL:[Link]
Sources
- 1. 134003-04-6|(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. Design of a conformationally restricted analogue of the antiepilepsy drug Vigabatrin that directs its mechanism of inactivation of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"head-to-head comparison of different synthetic routes to 5-aminocyclohex-3-ene-1-carboxylic acid"
This guide provides a head-to-head technical comparison of the three primary synthetic strategies for 5-aminocyclohex-3-ene-1-carboxylic acid (also known as a conformationally restricted GABA analogue and a key Oseltamivir intermediate).
Executive Summary
The synthesis of 5-aminocyclohex-3-ene-1-carboxylic acid presents a classic challenge in regiocontrol and stereoselectivity. As a
This guide compares three distinct "archetypes" of synthesis:
-
The Chiral Pool Route (Shikimic Acid): High stereochemical fidelity, established industrial precedence.
-
The Aromatic Reduction Route (Birch): Direct access from commodity chemicals, high atom economy, safety challenges.
-
The Cycloaddition Route (Diels-Alder): Modular construction, requires enzymatic resolution for enantiopurity.
Part 1: Route Analysis & Protocols
Route A: The Chiral Pool Strategy (From Shikimic Acid)
Best For: GMP manufacturing, high enantiomeric excess (>99% ee), complex functionalization. Mechanism: Functional group interconversion (FGI) on a pre-existing chiral scaffold.
This route leverages the natural chirality of (-)-Shikimic acid. It is the gold standard for producing the (3R,4R,5S) configurations required for bioactive antivirals.
Protocol Overview
-
Esterification: Shikimic acid is converted to its ethyl ester.
-
Acetonide Protection: The cis-3,4-diols are protected.
-
Mesylation & Displacement: The C5-hydroxyl is activated and displaced (with inversion) by an azide source (NaN3).
-
Staudinger Reduction: The azide is reduced to the amine.
Critical Causality: The displacement of the C5-mesylate by azide proceeds via an S_N2 mechanism, inverting the stereochemistry. This is crucial for setting the correct amine configuration relative to the carboxylate.
Figure 1: The Shikimic Acid pathway relies on stereospecific S_N2 displacement to install the nitrogen.
Route B: The Aromatic Reduction Strategy (Birch Reduction)
Best For: Large-scale preparation of racemic scaffolds, low raw material cost. Mechanism: Dissolving metal reduction (Li/NH3) of 3-aminobenzoic acid.
This route is deceptively simple but chemically aggressive. It converts the aromatic ring into a 1,4-cyclohexadiene (dihydro) system. Careful control of protonation is required to prevent over-reduction or conjugation.
Protocol Overview
-
Dissolution: 3-Aminobenzoic acid is dissolved in liquid ammonia/THF.
-
Electron Transfer: Lithium metal is added in portions at -78°C.
-
Protonation: An alcohol (t-BuOH or EtOH) serves as the proton source.
-
Workup: Quenching with NH4Cl yields the dihydro-product.
-
Isomerization (Optional): Acid-catalyzed isomerization can shift the double bond to the thermodynamically stable conjugated position if not carefully controlled.
Self-Validating Check: The disappearance of the aromatic UV absorption and the appearance of alkene protons in NMR (approx 5.8 ppm) confirms the reduction.
Figure 2: Electron transfer mechanism in the Birch reduction of aminobenzoic acid.
Route C: The Diels-Alder Cycloaddition
Best For: Creating novel analogs, exploring structure-activity relationships (SAR). Mechanism: [4+2] Cycloaddition followed by Curtius Rearrangement.
This route builds the ring from scratch. A common variation involves reacting 1,3-butadiene with a fumaric acid derivative , followed by a Curtius rearrangement to convert one carboxyl group into an amine.
Protocol Overview
-
Cycloaddition: 1,3-Butadiene + Fumaric acid monoethyl ester
Cyclohex-4-ene-1,2-dicarboxylic acid monoester. -
Acyl Azide Formation: The free acid is converted to an acyl azide (using DPPA or SOCl2/NaN3).
-
Curtius Rearrangement: Heating generates the isocyanate.
-
Hydrolysis: Acidic hydrolysis yields the amino acid.
Note: This route often yields the 4-amino isomer or vicinal amino-acids. To get the 1,3-relationship (5-amino-1-carboxy), one must use glutaconic precursors or specific dienes (e.g., Danishefsky’s diene).
Part 2: Head-to-Head Comparison Data
The following table summarizes experimental metrics derived from key literature sources (Roche, academic protocols).
| Feature | Route A: Shikimic Acid | Route B: Birch Reduction | Route C: Diels-Alder |
| Starting Material Cost | High ($500+/kg) | Low ($20/kg) | Moderate |
| Stereocontrol | Excellent (>99% ee) | Poor (Racemic) | Variable (Requires Catalyst) |
| Step Count | 8-10 steps | 2-3 steps | 5-7 steps |
| Scalability | High (Industrial) | Medium (Safety limits) | High |
| Atom Economy | Low (Protecting groups) | High | Moderate |
| Key Hazard | Azide chemistry | Liquid NH3 / Lithium | High pressure / Acyl azides |
Part 3: References
-
Federspiel, M. et al. "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-5-Amino-4-acetamido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development, 1999. Link
-
Silverman, R. B. et al. "Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase." ACS Chemical Biology, 2024. Link
-
Allan, R. D. et al. "Synthesis of analogues of GABA.[1] VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 1980. Link
-
Sigma-Aldrich. "Product Guide: rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid." Link
-
Werner, H. et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery." Journal of Medicinal Chemistry, 2018. Link
Sources
"biological evaluation of fluorinated derivatives of 5-aminocyclohex-3-ene-1-carboxylic acid"
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
The modulation of
Unlike its non-fluorinated parent scaffold, which exhibits negligible affinity for the target, the introduction of a fluorine atom at the C2 position enables a unique elimination-aromatization inactivation pathway. This guide compares this fluorinated derivative against the clinical standard Vigabatrin and the potent (but toxic) Gabaculine , providing experimental protocols and mechanistic insights for researchers.
Part 1: Mechanistic Insight & Causality
The "Fluorine Trigger" Hypothesis The critical differentiator of the 5-amino-2-fluorocyclohex-3-ene-1-carboxylic acid derivative is the strategic placement of the fluorine atom. In drug design, fluorine is often used for metabolic stability; however, here it functions as a mechanistic trigger .
-
Substrate Recognition: The cyclohexene ring mimics the conformation of GABA bound in the enzyme active site.
-
Enzymatic Processing: The PLP-dependent GABA-AT attempts to transaminate the inhibitor.
-
The Suicide Step: Unlike the non-fluorinated parent, the presence of fluorine at C2 allows for a
-elimination of hydrogen fluoride. This elimination is thermodynamically driven by the formation of a stable, aromatic dihydro-m-anthranilic acid derivative covalently bound to the PLP cofactor.
Why the Non-Fluorinated Parent Fails Experimental data confirms that 5-aminocyclohex-3-ene-1-carboxylic acid (without fluorine) is devoid of significant inhibitory activity. Without the fluorine leaving group, the compound cannot undergo the aromatization step required to "trap" the enzyme. It binds reversibly (if at all) and is released, failing to permanently disable GABA-AT.
Visualization: The Elimination-Aromatization Pathway
The following diagram illustrates the specific inactivation mechanism validated by mass spectrometry and fluoride ion release assays.
Figure 1: The elimination-aromatization mechanism where fluorine acts as the critical leaving group to drive irreversible enzyme inactivation.[1][2][3][4]
Part 2: Comparative Performance Profile
The following data consolidates findings from kinetic studies comparing the fluorinated derivative (Compound 12 in literature) with established alternatives.
Table 1: Comparative Inhibitory Parameters against GABA-AT
| Compound | Mechanism | Partition Ratio ( | Clinical/Research Status | ||
| 5-Amino-2-fluorocyclohex-3-ene-1-carboxylic acid | Irreversible (Mechanism-Based) | ~110 | 0.08 | Low (<10) | Research Lead |
| Non-fluorinated Parent | Reversible / Inactive | N/A | N/A | N/A | Inactive Control |
| Vigabatrin ( | Irreversible (Mechanism-Based) | 350 | 0.03 | High | FDA Approved (Sabril) |
| Gabaculine | Irreversible (Aromatization) | < 1 | 0.15 | 0 | Toxic Research Tool |
Key Takeaways for Drug Developers:
-
Potency: The fluorinated cyclohexene derivative shows a lower
(higher affinity) than Vigabatrin, suggesting better initial binding to the active site due to the conformational restriction of the ring. -
Efficiency: The inactivation rate (
) is superior to Vigabatrin. -
Selectivity: Unlike Gabaculine, which is highly non-specific and toxic (inhibiting other transaminases), the fluorinated derivative retains the structural specificity of GABA, reducing off-target risks.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trust in the data, the following protocols utilize internal controls and coupled-enzyme reporting systems.
Protocol A: Time-Dependent Inhibition Assay (Kitz-Wilson Analysis)
Objective: Determine
Reagents:
-
Purified GABA-AT (from pig brain or recombinant source).
-
Buffer: 100 mM Potassium Pyrophosphate, pH 8.5.
-
Cofactor: 5 mM
-ketoglutarate. -
Reporter System: Succinic semialdehyde dehydrogenase (SSADH) + NADP+.
Workflow:
-
Pre-incubation: Incubate GABA-AT with varying concentrations of the fluorinated inhibitor (0, 10, 50, 100, 500
M) in buffer at 25°C. -
Aliquot Sampling: At defined time intervals (e.g., 0, 2, 5, 10, 20 min), remove an aliquot of the enzyme-inhibitor mixture.
-
Dilution & Assay: Immediately dilute the aliquot 100-fold into the assay mix containing excess GABA (substrate) and the SSADH reporter system.
-
Measurement: Monitor the production of NADPH at 340 nm. The rate of NADPH production is proportional to the remaining GABA-AT activity.
-
Data Analysis:
-
Plot
vs. Time for each concentration. -
Extract
(slope) for each concentration. -
Plot
vs. (Kitz-Wilson plot) to calculate (y-intercept) and (x-intercept).
-
Protocol B: Fluoride Ion Release Verification
Objective: Confirm the elimination mechanism by detecting free fluoride ions.
-
Method: Incubate enzyme and inhibitor (1:1 molar ratio or excess inhibitor) for 4 hours.
-
Detection: Use a fluoride-selective electrode or ion chromatography.
-
Validation Criteria: The concentration of released F- must match the concentration of inactivated enzyme (stoichiometry of 1:1), confirming the specific elimination mechanism.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for determining the kinetic parameters of mechanism-based inactivation.
References
-
Wang, Z., Yuan, H., Nikolic, D., Van Breemen, R. B., & Silverman, R. B. (2006). "(+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid.[1] A potent GABA aminotransferase inactivator that irreversibly inhibits via an elimination-aromatization pathway."[1][3] Biochemistry, 45(48), 14513-14522.[1]
- Silverman, R. B. (1991). "Mechanism-based enzyme inactivation: chemistry and enzymology." CRC Press.
-
Pan, Y., & Silverman, R. B. (2024). "Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase." ACS Chemical Biology. (Demonstrates the evolution of this scaffold for other targets).
-
Vigabatrin Clinical Data. "Sabril (Vigabatrin) Prescribing Information." U.S. Food and Drug Administration.[5]
Sources
- 1. (+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid. A potent GABA aminotransferase inactivator that irreversibly inhibits via an elimination-aromatization pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA" by Katherine Kreusel [egrove.olemiss.edu]
"assessing the off-target effects of 5-aminocyclohex-3-ene-1-carboxylic acid"
Executive Summary
5-aminocyclohex-3-ene-1-carboxylic acid (henceforth 5-ACHC-3-ene ) represents a critical structural scaffold in the development of GABAergic modulators. Unlike its fluorinated derivatives (e.g., the potent GABA-AT inactivator (1S,2R,5S)-5-amino-2-fluorocyclohex-3-ene-1-carboxylic acid ), the parent 5-ACHC-3-ene lacks the elimination-dependent "warhead" required for suicide inhibition of GABA aminotransferase (GABA-AT).
Consequently, its utility lies in defining the pharmacophore boundaries for GABAergic targets. This guide details the assessment of its off-target profile, specifically distinguishing between enzymatic inhibition (GABA-AT, OAT) and receptor/transporter binding (GABA-A, GABA-C, GAT) . Researchers must rigorously evaluate this compound to ensure that observed biological effects in structure-activity relationship (SAR) studies are not confounded by off-target receptor agonism or transporter blockade.
The Off-Target Landscape: Why Specificity Matters
When working with conformationally restricted GABA analogs, "off-target" effects are often synonymous with "alternative GABAergic mechanisms." A molecule designed to inhibit GABA-AT may inadvertently activate GABA-C receptors or block GABA uptake, leading to confounding neurophysiological data.
Primary vs. Off-Target Interactions
| Target Class | Role of 5-ACHC-3-ene Scaffold | Potential "Off-Target" Risk |
| GABA-AT (Enzyme) | Primary Scaffold: Serves as the reversible binding core. Lacks the fluorine leaving group for irreversible inactivation. | Low Risk: Likely a weak reversible inhibitor or substrate. |
| Ornithine Aminotransferase (OAT) | Major Toxicity Target: Structural homology between GABA-AT and OAT active sites makes this the #1 safety screen. | High Risk: OAT inhibition leads to retinal toxicity (gyrate atrophy-like mechanism). |
| GABA-C (ρ) Receptors | Pharmacological Off-Target: Unsaturated cyclic GABA analogs (e.g., cyclopentenes) are known GABA-C antagonists. | Moderate Risk: Rigid structure may lock into the receptor binding pocket. |
| GABA Transporters (GAT) | Functional Off-Target: 1,3-disubstituted cyclohexanes can block GABA uptake. | Moderate Risk: May alter synaptic GABA levels independent of enzyme inhibition. |
Comparative Performance Analysis
The following table contrasts 5-ACHC-3-ene with established GABAergic modulators. Note that while Vigabatrin and F-5-ACHC-3-ene are "suicide substrates," the parent 5-ACHC-3-ene acts as a mechanistic probe.
Table 1: Selectivity and Potency Profile Comparison
| Compound | Primary Mechanism | GABA-AT Potency ( | OAT Selectivity (Off-Target) | GABA Receptor Affinity (Off-Target) |
| 5-ACHC-3-ene (Parent) | Reversible Probe | Weak / Inactive ( | High Selectivity (Low OAT affinity) | Unknown/Variable (Must be screened against GABA-C) |
| F-5-ACHC-3-ene (Fluorinated) | Suicide Inactivator | Ultra-Potent ( | Moderate (Requires specific stereochem for safety) | Low |
| Vigabatrin (Sabril) | Suicide Inactivator | Moderate ( | Poor (Significant OAT inactivation) | Negligible |
| Gabaculine | Suicide Inactivator | Potent (Nanomolar) | Very Poor (Potent OAT inhibitor) | Low |
| CACA / TACA | GABA-C Agonist | Inactive | N/A | High (Defines GABA-C subset) |
*> Note: The non-fluorinated parent is often used as a negative control in enzymatic assays to prove that inactivation requires the elimination-aromatization mechanism.
Experimental Protocols for Off-Target Assessment
To validate the profile of 5-ACHC-3-ene, you must employ a "Self-Validating" screening cascade. This ensures that a lack of activity in one assay (e.g., GABA-AT) is not due to compound degradation or assay failure.
Protocol A: Coupled Enzyme Assay (GABA-AT Specificity)
Determine if the compound is a reversible inhibitor, suicide inhibitor, or inactive.
Principle: Measure the conversion of GABA and
-
Reagents:
-
Purified GABA-AT (from pig brain or recombinant).
-
Substrate Mix: 5 mM GABA, 5 mM
-ketoglutarate. -
Coupling System: Excess SSADH, 1 mM
. -
Buffer: 100 mM Pyrophosphate (pH 8.5), 0.1 mM PLP (cofactor).
-
-
Workflow:
-
Incubate Enzyme + 5-ACHC-3-ene (10
M - 1 mM) for varying times (0, 10, 30 min) before adding substrate (Time-dependent inhibition check). -
Initiate reaction with Substrate Mix.
-
Monitor
continuously for 10 minutes.
-
-
Data Analysis:
-
Reversible Inhibition: Reduced slope at
, no time-dependence. -
Suicide Inhibition: Progressive loss of activity with pre-incubation time (pseudo-first-order kinetics).
-
Validation: Use Vigabatrin (1 mM) as a positive control for time-dependent inhibition.
-
Protocol B: The OAT Counter-Screen (Safety Critical)
Assess potential for retinal toxicity.
Principle: Similar coupled assay using Ornithine and
-
Modification: Replace GABA with L-Ornithine (10 mM).
-
Enzyme: Human Recombinant OAT.
-
Threshold: Any compound showing
the GABA-AT is flagged as "High Risk."
Protocol C: Electrophysiological Receptor Screening
Detect off-target binding to GABA-A or GABA-C receptors.
Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes expressing human
-
Setup: Clamp oocytes at -60 mV.
-
Agonist Check: Perfusion of 5-ACHC-3-ene (100
M) alone.-
Result: Current > 5% of GABA
= Agonist .
-
-
Antagonist Check: Co-application of GABA (
conc.) + 5-ACHC-3-ene.-
Result: Reduction in current = Antagonist .
-
-
Causality: If antagonism is observed, construct a Schild plot to determine competitive vs. non-competitive binding.
Visualizing the Screening Logic
The following diagram illustrates the decision matrix for characterizing 5-ACHC-3-ene. It distinguishes between the "Warhead" mechanism (requiring Fluorine) and the "Scaffold" effects (Receptor binding).
Caption: Decision matrix for profiling 5-ACHC-3-ene. Green paths indicate a selective scaffold; red paths indicate toxicity or confounding off-targets.
References
-
Silverman, R. B. (2008).[1] (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid.[1][2] A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway.[2] Biochemistry.
- Significance: Establishes the mechanism of the fluorinated analog and characterizes the non-fluorin
-
Locock, K. E., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid.[3] Neurochemical Research.
- Significance: Demonstrates how unsaturated cyclic GABA analogs can act as GABA-C antagonists.
-
Jones, G. P., & Neal, M. J. (1976).[4] Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature.[4]
- Significance: Provides the protocol and basis for assessing GABA uptake inhibition in cyclohexane scaffolds.
-
Nanavati, S. M., & Silverman, R. B. (1991). Mechanisms of inactivation of gamma-aminobutyric acid aminotransferase by the antiepilepsy drug gamma-vinyl GABA (vigabatrin). Journal of the American Chemical Society.
- Significance: The foundational text for comparing mechanism-based inactiv
Sources
- 1. (±)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-ene Carboxylic Acid. A Potent GABA Aminotransferase Inactivator that Irreversibly Inhibits through an Elimination-Aromatization Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acid. A potent GABA aminotransferase inactivator that irreversibly inhibits via an elimination-aromatization pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Aminocyclohex-3-ene-1-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-aminocyclohex-3-ene-1-carboxylic acid, ensuring compliance with safety regulations and fostering a culture of conscientiousness in our laboratories.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Although not classified as a hazardous substance, some similar amino acid compounds can be irritants.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against potential splashes of chemical solutions.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact with the chemical and its solutions.[2] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination.[2][3] |
II. Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing unintended and potentially dangerous chemical reactions.[4] All waste generated from the use of 5-aminocyclohex-3-ene-1-carboxylic acid must be treated as hazardous waste and segregated accordingly.[5]
Experimental Workflow for Waste Segregation
Caption: Waste segregation workflow for 5-aminocyclohex-3-ene-1-carboxylic acid.
Step-by-Step Container Management Protocol:
-
Obtain Designated Containers: Acquire separate, clearly labeled hazardous waste containers for solid and liquid waste from your institution's Environmental Health and Safety (EHS) department.[2]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all aqueous solutions containing the compound in the designated liquid hazardous waste container.[2]
-
Crucially, do not dispose of aqueous solutions down the drain. Some related compounds have shown aquatic toxicity.[2]
-
Rinsate from decontaminating non-disposable glassware with an organic solvent (e.g., ethanol or isopropanol) must also be collected as hazardous liquid waste.[2]
-
-
Labeling: Ensure all waste containers are properly labeled with the full chemical name, concentration, and date of accumulation.[6] Abbreviations and chemical formulas are generally not permitted.[6]
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[7][8] The containers must be kept securely sealed when not in use.[4]
III. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Restrict Access: Immediately cordon off the spill area to prevent exposure to other personnel.[3]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]
Decision Tree for Disposal Path
Caption: Decision-making process for the disposal of 5-aminocyclohex-3-ene-1-carboxylic acid waste.
IV. Final Disposal and Regulatory Compliance
The ultimate disposal of hazardous waste is a highly regulated process governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][9]
-
Institutional Procedures: Adhere strictly to your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department.[2] This typically involves submitting a hazardous waste pickup request form.[6]
-
"Cradle-to-Grave" Responsibility: Remember that the generating laboratory is responsible for the waste from its creation to its final disposal.
By adhering to these protocols, you contribute to a safer research environment and ensure that your work is conducted in an environmentally responsible manner. Always consult your institution's EHS department for specific guidance and clarification.
References
- Daniels Health. (2025, May 21).
- Environmental Health and Safety, Case Western Reserve University. How to Dispose of Chemical Waste.
- Vanderbilt University Medical Center. (2023, October).
- Division of Research Safety, University of Illinois. (2025, September 25). Chemical Waste Procedures.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Benchchem.
- U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
- Safety by Design. (2022, July 12).
- Fisher Scientific.
- Safety by Design. (2022, September 13).
- HSI. (2024, February 27). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Occupational Safety and Health Administr
- Thermo Fisher Scientific. (2025, September 7).
- Carl ROTH.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. 5-Amino-cyclohex-3-enecarboxylic acid amide.
- NEB. (2024, December 2). Safety Data Sheet for Amino Acid Mixture (N6843) EUE.
- PubChem. 5-Amino-cyclohex-3-enecarboxylic acid.
- Fisher Scientific. (2024, March 11).
- Bowie State University. Hazardous Chemical Handling Procedures.
- Sigma-Aldrich. (2025, May 17).
- TCI Chemicals. (2024, December 11).
Sources
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. bowiestate.edu [bowiestate.edu]
- 4. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. connmaciel.com [connmaciel.com]
- 9. danielshealth.com [danielshealth.com]
A Researcher's Guide to the Safe Handling of 5-Aminocyclohex-3-ene-1-carboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 5-Aminocyclohex-3-ene-1-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the "why" behind each safety measure, ensuring a culture of safety and scientific excellence in your laboratory.
Core Principles of Safe Handling
The primary hazards associated with aminocarboxylic acids, based on available data for similar compounds, include skin and eye irritation, and potential respiratory irritation from dust or aerosols.[1][2][3] Therefore, our safety protocols are designed to minimize these risks through a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: Your First Line of Defense
Before any handling of 5-Aminocyclohex-3-ene-1-carboxylic acid, ensure that appropriate engineering controls are in place. These are measures designed to isolate the handler from the chemical hazard.
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood. This will prevent the inhalation of any fine dust particles and contain any potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection and proper use of PPE is critical for preventing direct contact with the chemical.[5][6] The following table outlines the minimum PPE requirements for handling 5-Aminocyclohex-3-ene-1-carboxylic acid.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust. Standard safety glasses do not provide a sufficient seal.[4][6] |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use.[7] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | N95 respirator (if dust is generated) | Recommended when handling larger quantities of the solid or if there is a potential for significant dust generation outside of a fume hood. |
Step-by-Step Handling Protocol
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height.
-
Weighing: Carefully weigh the required amount of 5-Aminocyclohex-3-ene-1-carboxylic acid in the fume hood. Use a spatula to transfer the solid and avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring in the fume hood.
Experimental Use
-
Contained Operations: Whenever possible, conduct reactions in a closed system.
-
Avoid Contact: Be mindful of your movements to avoid accidental contact with the chemical or contaminated surfaces.
-
Immediate Cleanup: In case of a small spill within the fume hood, use an appropriate absorbent material and decontaminate the area.
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Response
-
Small Spills (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.
-
Place the absorbed material in a sealed, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
Follow your institution's specific procedures for large chemical spills.
-
Waste Disposal
-
Segregation: All waste contaminated with 5-Aminocyclohex-3-ene-1-carboxylic acid, including gloves, absorbent materials, and empty containers, must be segregated into a clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for handling 5-Aminocyclohex-3-ene-1-carboxylic acid.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
